molecular formula C6H3NO3S B2502126 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione CAS No. 103979-54-0

1H-Thieno[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B2502126
CAS No.: 103979-54-0
M. Wt: 169.15
InChI Key: YPNJLKYQXUBRHJ-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-d][1,3]oxazine-2,4-dione (CAS 78756-28-2) is a versatile heterocyclic building block in organic and medicinal chemistry, serving as a key precursor for the synthesis of bioactive molecules. Its primary research value lies in its role as a core scaffold for constructing novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are recognized as bioisosteres of quinazolines and nucleobases . These derivatives exhibit promising in vitro anticancer activity , with some compounds demonstrating potent growth inhibition against non-small cell lung cancer (A549), breast cancer (MCF-7), and other human cancer cell lines . The compound enables efficient one-pot synthetic routes, facilitating the creation of diverse chemical libraries for biological screening without the need for tedious purification . Furthermore, its structure is analogous to isatoic anhydride, making it a valuable electrophile in cyclization reactions with amino acids to produce diverse heterocyclic systems such as thienodiazepinediones and imidazolidinediones . Researchers utilize this compound to explore new therapeutic agents, leveraging its mechanism as a privileged scaffold that can be readily functionalized to modulate enzyme activity and interact with biological targets . The product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3S/c8-5-3-1-2-11-4(3)7-6(9)10-5/h1-2H,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNJLKYQXUBRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103979-54-0
Record name 1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione
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Foundational & Exploratory

chemical properties of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1H-Thieno[2,3-d]oxazine-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of 1H-Thieno[2,3-d]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a thiophene analog of isatoic anhydride, this molecule serves as a powerful and versatile electrophilic building block for the construction of more complex, biologically active scaffolds. This document delineates its core physicochemical properties, details established synthetic pathways, and explores its characteristic reactivity, with a particular focus on nucleophilic ring-opening and subsequent cyclization reactions. The utility of this compound as a precursor to pharmacologically relevant thieno[2,3-d]pyrimidines is highlighted, providing researchers and drug development professionals with foundational knowledge and practical methodologies for its application.

Introduction to the 1H-Thieno[2,3-d]oxazine-2,4-dione Scaffold

1H-Thieno[2,3-d]oxazine-2,4-dione is a fused heterocyclic system comprising a thiophene ring and a 1,3-oxazine-2,4-dione ring. Its structure is analogous to the well-known isatoic anhydride, where the benzene ring is replaced by thiophene. This substitution imparts unique electronic properties and steric profiles while retaining the crucial reactivity of the anhydride-like moiety. The inherent ring strain and two distinct electrophilic carbonyl centers make it a highly reactive intermediate.

The principal value of this scaffold lies in its function as a precursor to a diverse range of nitrogen-containing heterocycles. Specifically, it is a key starting material for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds investigated for various biological activities, including anticancer properties.[1][2] The broader family of oxazine derivatives has demonstrated a wide spectrum of pharmacological relevance, from antiviral to anti-inflammatory applications, underscoring the importance of understanding this core structure.[3][4]

Core Physicochemical Properties

The fundamental properties of 1H-Thieno[2,3-d]oxazine-2,4-dione are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 103979-54-0[5]
Molecular Formula C₆H₃NO₃S[5]
Molecular Weight 169.16 g/mol [5]
Appearance Solid[6]
SMILES O=C(NC1=C2C=CS1)OC2=O[5]
Topological Polar Surface Area (TPSA) 63.07 Ų[5]
logP (calculated) 0.5428[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]

Due to its polar nature, the compound is expected to have limited solubility in nonpolar solvents but should be soluble in polar organic solvents such as DMSO, DMF, and THF. It should be stored in a cool, dry environment to prevent hydrolysis of the anhydride-like ring.

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione typically follows a pathway analogous to the preparation of isatoic anhydrides from anthranilic acids.[7][8] The process begins with a 2-aminothiophene-3-carboxylic acid derivative, which undergoes cyclization upon reaction with a phosgene equivalent.

Synthesis_Workflow start 2-Aminothiophene- 3-carboxylic Acid product 1H-Thieno[2,3-d]oxazine- 2,4-dione start->product  Base (e.g., Pyridine)  Inert Solvent (e.g., Toluene, THF)  Heat reagent Phosgene Equivalent (e.g., Triphosgene, Diphosgene) reagent->product

General synthetic route to the thieno[2,3-d]oxazine-2,4-dione core.

Experimental Protocol: General Synthesis

This protocol is a representative procedure based on established methods for analogous compounds.[8]

  • Preparation: To a stirred solution of 2-aminothiophene-3-carboxylic acid (1 equivalent) in an inert solvent like dry toluene or THF, add a base such as pyridine (1.1 equivalents).

  • Reagent Addition: Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents), in the same solvent at 0 °C. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the cyclization forward. Slow addition of the phosgene equivalent at low temperature controls the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it with a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-Thieno[2,3-d]oxazine-2,4-dione.

Spectroscopic Profile

Standard spectroscopic techniques are used to confirm the structure of the final product. While specific data should be acquired for each synthesized batch, the expected signatures are as follows:

  • ¹H NMR: Signals corresponding to the two protons on the thiophene ring (typically in the aromatic region, ~7-8 ppm) and a broad singlet for the N-H proton (which may be solvent-dependent, ~10-12 ppm).

  • ¹³C NMR: Resonances for the four carbons of the thiophene ring and two distinct signals for the carbonyl carbons (C2 and C4) in the range of ~150-165 ppm.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (~3200-3300 cm⁻¹) and two strong carbonyl (C=O) stretching bands from the cyclic anhydride structure (~1720-1780 cm⁻¹).

Chemical Reactivity and Mechanistic Insights

The reactivity of 1H-Thieno[2,3-d]oxazine-2,4-dione is dominated by the electrophilicity of its two carbonyl carbons, making it an excellent substrate for nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reaction: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A highly efficient and valuable transformation is the one-pot, three-component reaction with an amine and an aldehyde to produce 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[1] This reaction proceeds through a cascade of nucleophilic attack, ring-opening, condensation, and final intramolecular cyclization.

Reaction_Mechanism A 1H-Thieno[2,3-d]oxazine- 2,4-dione C Intermediate A (Ring-Opened Amide) A->C 1. Nucleophilic Attack (Amine attacks C4) B Primary Amine (R¹-NH₂) B->C E Intermediate B (N-Acyliminium Ion Intermediate) C->E 2. Condensation (-H₂O) D Aldehyde (R²-CHO) D->E F Thieno[2,3-d]pyrimidin-4(3H)-one (Final Product) E->F 3. Intramolecular Cyclization

Mechanism for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol: One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones [1]

  • Initial Reaction: In a suitable solvent such as ethanol, mix 1H-Thieno[2,3-d]oxazine-2,4-dione (1 equivalent), an aromatic aldehyde (1 equivalent), and a primary amine (1.1 equivalents).

  • Heating: Heat the mixture at reflux for 8-12 hours. Causality Note: The initial heating facilitates the ring-opening by the amine and the subsequent condensation with the aldehyde to form the key intermediate.

  • Cyclization: After the initial heating period, add a base such as potassium hydroxide (KOH) and continue to reflux. The reaction progress should be monitored by TLC. Causality Note: The base promotes the final intramolecular cyclization by deprotonating the amide nitrogen, increasing its nucleophilicity to attack the imine carbon.

  • Isolation: Upon completion, cool the reaction mixture, neutralize with acid (e.g., dilute HCl), and collect the resulting precipitate by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

This reactivity profile is analogous to its isomer, 1H-Thieno[3,2-d]oxazine-2,4-dione, which reacts with α-amino acids to form bicyclic thieno[3,2-e][7][9]diazepine-2,5-diones, further highlighting the versatility of the thiaisatoic anhydride scaffold in generating diverse heterocyclic systems.[9][10]

Applications in Medicinal Chemistry and Drug Development

The primary application of 1H-Thieno[2,3-d]oxazine-2,4-dione is as a strategic intermediate in the synthesis of compounds with potential therapeutic value. The thieno[2,3-d]pyrimidine core, readily accessible from this starting material, is a "privileged scaffold" in medicinal chemistry.

  • Anticancer Agents: Derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit d-dopachrome tautomerase activity and suppress the proliferation of non-small cell lung cancer cells.[11] Other derivatives have been evaluated for their bioactivity against breast cancer cell lines.[2]

  • Enzyme Inhibition: The structural motif is present in various kinase inhibitors and other enzyme-targeted therapeutics. The ability to easily introduce diverse substituents at the 2 and 3 positions allows for the generation of large libraries for structure-activity relationship (SAR) studies.

The use of this building block provides a reliable and efficient route to these valuable molecular frameworks, making it a critical tool for researchers in the field of drug discovery.

Conclusion and Future Outlook

1H-Thieno[2,3-d]oxazine-2,4-dione is a high-value synthetic intermediate with well-defined chemical properties. Its reactivity, centered on the electrophilic nature of the oxazinedione ring, allows for predictable and efficient transformations into complex heterocyclic systems. The demonstrated success in synthesizing biologically active thieno[2,3-d]pyrimidines validates its importance in medicinal chemistry.

Future research will likely focus on expanding the scope of its reactivity with different types of nucleophiles to access novel heterocyclic scaffolds. Furthermore, its application in the synthesis of materials for organic electronics or as a building block in agrochemicals represents an underexplored but promising avenue for future investigation.

References

Structure Elucidation of 1H-Thieno[2,3-d]oxazine-2,4-dione: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-thieno[2,3-d]oxazine-2,4-dione scaffold is a heterocyclic system of significant interest in medicinal chemistry, serving as a crucial intermediate for the synthesis of novel therapeutic agents. Its structural similarity to isatoic anhydride allows for a wide range of chemical transformations, making it a valuable building block. Unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent drug discovery and development efforts. This guide provides a comprehensive, methodology-focused overview of the elucidation process, integrating synthetic strategy with advanced spectroscopic and crystallographic techniques. We emphasize the causality behind experimental choices, presenting a self-validating workflow that proceeds from initial synthesis to definitive structural confirmation.

The Strategic Imperative: Why Structure Elucidation Matters

In drug development, the molecular structure of a compound is its fundamental identity. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. For a versatile scaffold like 1H-thieno[2,3-d]oxazine-2,4-dione, whose derivatives are explored for a variety of pharmacological activities, a robust and verifiable elucidation workflow is not merely a procedural step but a foundational pillar of scientific integrity. This guide details such a workflow, beginning with the logical starting point: the chemical synthesis that creates the structure in the first place.

Synthesis: The Genesis of the Molecular Structure

The most logical pathway to elucidating a structure is to understand its formation. The synthesis of 1H-thieno[2,3-d]oxazine-2,4-dione is conceptually a two-stage process: first, the construction of the foundational 2-aminothiophene ring, followed by the annulation of the oxazine-2,4-dione moiety.

Stage 1: Formation of the Thiophene Precursor via the Gewald Reaction

The Gewald reaction is a powerful and highly reliable multicomponent reaction for synthesizing 2-aminothiophenes.[1][2] This method is chosen for its efficiency and use of readily available starting materials.[3]

Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or diethylamine (0.02 mol), to the suspension.[3] The amine base is crucial as it facilitates both the initial Knoevenagel condensation and the subsequent Michael addition steps.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Stage 2: Cyclization to Form the Thieno[2,3-d]oxazine-2,4-dione Ring

With the 2-aminothiophene-3-carboxylate precursor in hand, the next step is the formation of the six-membered oxazine-2,4-dione ring. This is analogous to the synthesis of isatoic anhydrides from anthranilic acids.[4] A phosgene equivalent is required to install the two carbonyl functionalities.

Protocol: Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione

  • Hydrolysis (if starting from ester): First, hydrolyze the ethyl ester of the thiophene precursor to the corresponding carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidic workup).

  • Reaction Setup: In a fume hood, dissolve the 2-aminothiophene-3-carboxylic acid (0.05 mol) in an inert, high-boiling solvent such as dioxane or toluene (150 mL).

  • Phosgenation: Carefully add triphosgene (0.02 mol, a safer solid equivalent of phosgene) portion-wise to the solution at room temperature. The reaction is typically exothermic.

  • Cyclization: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours until gas evolution ceases. This step drives the intramolecular cyclization and elimination of HCl to form the stable heterocyclic ring.

  • Isolation: Cool the mixture. The product, 1H-thieno[2,3-d]oxazine-2,4-dione, will precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove residual solvent and byproducts, and dry thoroughly.

The proposed structure from this logical synthetic pathway now requires rigorous spectroscopic proof.

Spectroscopic Verification: A Multi-Faceted Approach

No single technique is sufficient for unambiguous structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is employed to build a cohesive and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Analysis: This technique maps the electronic environment of every proton. For the parent 1H-thieno[2,3-d]oxazine-2,4-dione, we expect to see:

  • Thiophene Protons: Two signals in the aromatic region (typically δ 6.5-8.0 ppm), appearing as doublets due to coupling with each other. Their specific chemical shifts confirm the presence and substitution pattern of the thiophene ring.[5]

  • Amide Proton (N-H): A broad singlet at a downfield chemical shift (often > δ 10.0 ppm) that is D₂O exchangeable. This signal is characteristic of the N-H proton within the oxazine-dione ring and is crucial evidence of its formation.[6]

¹³C NMR Analysis: This provides a count of unique carbon atoms and information about their functionality.

  • Carbonyl Carbons (C=O): Two distinct signals in the highly deshielded region (δ 150-170 ppm) are the most telling indicators of the dione structure.[7]

  • Thiophene Carbons: Four signals corresponding to the carbons of the thiophene ring. The two carbons fused to the oxazine ring will have distinct shifts from the other two.

| Table 1: Predicted NMR Data for 1H-Thieno[2,3-d]oxazine-2,4-dione | | :--- | :--- | :--- | | Technique | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale | | ¹H NMR | ~ 7.0-7.5 (d) | Thiophene C-H proton | | | ~ 7.6-8.1 (d) | Thiophene C-H proton | | | > 10.0 (br s) | Oxazine N-H proton (D₂O exchangeable) | | ¹³C NMR | ~ 115-135 (4 signals) | Thiophene ring carbons | | | ~ 155-160 | Carbonyl carbon (C4) | | | ~ 160-165 | Carbonyl carbon (C2) |

Note: Data are representative predictions based on analogous structures reported in the literature.[6][8]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly carbonyls and N-H bonds. The causality for its use is to rapidly confirm the successful incorporation of these key groups into the final structure.

| Table 2: Key IR Absorptions for 1H-Thieno[2,3-d]oxazine-2,4-dione | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Functional Group | | 3150-3300 | N-H Stretch | Amide (in oxazine ring) | | 1760-1780 | C=O Asymmetric Stretch | Anhydride-like Carbonyl | | 1710-1730 | C=O Symmetric Stretch | Anhydride-like Carbonyl | | 1600-1650 | C=C Stretch | Thiophene Ring |

The presence of two distinct carbonyl stretching bands is a hallmark of the cyclic anhydride-like structure of the oxazine-2,4-dione ring.

Mass Spectrometry (MS)

MS provides the definitive molecular weight, which must match the calculated molecular formula (C₆H₃NO₃S, MW: 169.16 g/mol ).[9] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can confirm the elemental composition to within a few parts per million, leaving little doubt as to the molecular formula.

Expected Result:

  • HRMS (ESI+): Calculated for [C₆H₃NO₃S + H]⁺: 170.9906. Found: 170.990x.

Further analysis of the fragmentation pattern in MS/MS experiments can reveal the loss of CO and CO₂ moieties, providing additional corroborating evidence for the oxazine-dione ring structure.[10]

The Definitive Proof: Single-Crystal X-ray Diffraction

While the combined spectroscopic data provides a powerful and convincing case, the unequivocal, three-dimensional structure is best determined by single-crystal X-ray diffraction. This technique is the ultimate arbiter in structure elucidation, providing precise atomic coordinates, bond lengths, and bond angles.[11]

Protocol: Crystallographic Analysis

  • Crystal Growth: Suitable single crystals must be grown. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., DMF/methanol or acetone/hexane).

  • Data Collection: A selected crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model showing the precise location of each atom.[13]

The resulting crystal structure would provide irrefutable proof of the thieno[2,3-d] fused ring system and the geometry of the oxazine-2,4-dione moiety.

A Unified Workflow for Structural Integrity

The elucidation of 1H-thieno[2,3-d]oxazine-2,4-dione is not a linear process but an integrated workflow where each step validates the last. The synthesis proposes a structure, which is then rigorously tested by a battery of spectroscopic techniques. For ultimate confirmation, especially for novel scaffolds intended for drug development, X-ray crystallography provides the final, unambiguous proof.

Workflow Diagram: Structure Elucidation of 1H-Thieno[2,3-d]oxazine-2,4-dione

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis Start Gewald Reaction (Precursor Synthesis) Cyclize Cyclization (Oxazine Ring Formation) Start->Cyclize Purify Purification (Crystallization/Chromatography) Cyclize->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Verify Framework IR IR Spectroscopy Purify->IR Verify Functional Groups MS Mass Spectrometry (HRMS) Purify->MS Verify Formula XRAY X-ray Crystallography (Definitive Proof) NMR->XRAY For Unambiguous Confirmation IR->XRAY For Unambiguous Confirmation MS->XRAY For Unambiguous Confirmation Final Confirmed Structure XRAY->Final

Caption: Integrated workflow for the synthesis and structural validation of 1H-Thieno[2,3-d]oxazine-2,4-dione.

This systematic approach ensures that the molecular structure is established on a foundation of robust, cross-validated evidence, providing the necessary confidence for researchers and drug developers to advance their programs.

References

An In-depth Technical Guide to 1H-Thieno[2,3-d]oxazine-2,4-dione (CAS 103979-54-0)

An In-depth Technical Guide to 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione (CAS 103979-54-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione (CAS number 103979-54-0), a pivotal heterocyclic building block in medicinal chemistry. This document delves into its chemical properties, synthesis, and, most notably, its application as a key intermediate in the synthesis of biologically active compounds, particularly thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The guide details reaction mechanisms, experimental protocols, and the significance of its derivatives in the pursuit of novel therapeutics, particularly in oncology.

Introduction

1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is a fused heterocyclic compound analogous to isatoic anhydride, featuring a thiophene ring fused to an oxazine-2,4-dione ring. This structural motif imparts unique reactivity, making it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. Its primary utility lies in its ability to react with nucleophiles, leading to the formation of more complex molecular architectures. Notably, it serves as a cornerstone in the generation of thieno[2,3-d]pyrimidine scaffolds, which are recognized as privileged structures in drug discovery due to their diverse pharmacological activities. The exploration of derivatives from this compound has led to the identification of potent inhibitors of cancer cell growth, highlighting its importance in the development of targeted therapies.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for ensuring proper handling and storage.

PropertyValueSource
CAS Number 103979-54-0[2]
Molecular Formula C₆H₃NO₃S[2]
Molecular Weight 169.16 g/mol [2]
Appearance Solid (form may vary)[4]
Purity ≥97% (typical from commercial suppliers)[2]
SMILES O=C(NC1=C2C=CS1)OC2=O[2]
Topological Polar Surface Area (TPSA) 63.07 Ų[2]
logP (calculated) 0.5428[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 0[2]

Synthesis of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione

The synthesis of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is typically achieved through the cyclization of 2-amino-3-carboxythiophene. This precursor undergoes a reaction with a carbonylating agent, such as phosgene or a phosgene equivalent, to form the oxazine-2,4-dione ring system. The general synthetic approach is outlined below.

Conceptual Synthesis Workflow

GA2-Amino-3-carboxythiopheneCCyclizationA->CBPhosgene (or equivalent)B->CD1H-Thieno[2,3-d][1,3]oxazine-2,4-dioneC->D

Caption: General synthesis of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione.

Experimental Protocol: Synthesis of the Precursor 2-Amino-3-carboxythiophene Ester

The precursor, a 2-aminothiophene-3-carboxylate, can be synthesized via the Gewald reaction.[5][6]

Materials:

  • Appropriate ketone or aldehyde

  • Methyl or ethyl cyanoacetate

  • Elemental sulfur

  • Methanol

  • Morpholine

Procedure:

  • In a suitable reaction vessel, combine the ketone/aldehyde (0.05 mol), cyanoacetate ester (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).[5]

  • With stirring, slowly add morpholine (5 mL) over a period of 30 minutes, maintaining the temperature at 35-40 °C.[5]

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[5]

  • Allow the mixture to cool to room temperature.[5]

  • Collect the resulting precipitate by filtration and wash with cold ethanol.[5]

  • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene-3-carboxylate derivative.[5]

Spectroscopic Characterization (Predicted and Analogous Data)

  • ¹H NMR: The spectrum is expected to show signals corresponding to the two protons on the thiophene ring. Additionally, a broad singlet for the N-H proton will be present at a downfield chemical shift, likely above 10 ppm.[7]

  • ¹³C NMR: The spectrum will display signals for the six carbon atoms. The two carbonyl carbons of the oxazine-dione ring are expected to have characteristic chemical shifts in the range of 148-161 ppm. The remaining four carbons of the thiophene ring will appear at chemical shifts typical for this heterocyclic system.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O) of the cyclic anhydride moiety, typically in the region of 1700-1800 cm⁻¹. An N-H stretching vibration is also expected around 3200-3400 cm⁻¹.[8][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ). Fragmentation patterns would likely involve the loss of carbon dioxide and other small molecules.[8]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is analogous to that of isatoic anhydride. The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry.

Reaction with Nucleophiles: Synthesis of Thieno[2,3-d]pyrimidines

A primary application of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is in the one-pot, three-component synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[7] This reaction typically involves an amine and an aldehyde.

Reaction Mechanism: The reaction proceeds through a series of steps:

  • The amine initially attacks one of the carbonyl groups of the oxazine-dione ring, leading to ring opening.

  • The resulting intermediate then reacts with the aldehyde.

  • Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimidine ring system.

GAThis compoundDRing OpeningA->DBPrimary Amine (R¹-NH₂)B->DCAldehyde (R²-CHO)EIntermediate FormationC->ED->EFIntramolecular Cyclization & DehydrationE->FG2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-oneF->G

Caption: Reaction pathway for the synthesis of thieno[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol is adapted from a reported convenient one-pot synthesis.[1][10]

Materials:

  • 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione

  • Aromatic aldehyde

  • Benzylamine or a substituted benzylamine

  • Ethanol

  • Potassium hydroxide

Procedure:

  • Suspend 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione in ethanol in a reaction flask.

  • Add the respective aromatic aldehyde and benzylamine (or substituted benzylamine) to the suspension.

  • Heat the mixture for 10-14 hours.

  • Add potassium hydroxide to the reaction mixture.

  • Continue heating and stirring for an additional 6-10 hours.

  • Upon completion of the reaction, the target 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one can be isolated in good to high yields (typically 46-86%).[1]

Applications in Drug Discovery and Medicinal Chemistry

The thieno[2,3-d]pyrimidine scaffold, readily accessible from 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione, is of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a broad range of biological activities, including:

  • Anticancer Activity: Many synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have shown potent and selective inhibition of cancer cell growth. Some compounds have exhibited significant anti-proliferative effects against non-small cell lung cancer and breast cancer cell lines.[1][8]

  • Kinase Inhibition: The thienopyrimidine core is a known hinge-binding motif for many protein kinases, which are crucial targets in cancer therapy.

  • Other Therapeutic Areas: The versatility of the thienopyrimidine scaffold has led to its investigation in other therapeutic areas as well, leveraging its structural similarity to endogenous purines.[3]

Safety and Handling

While a specific, comprehensive safety data sheet for 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is not widely available, general precautions for handling fine chemicals should be observed. Based on the safety information for analogous compounds and its reactivity, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.

  • Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended by some suppliers.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and reactivity, particularly in the construction of the privileged thieno[2,3-d]pyrimidine scaffold, have established it as a key intermediate in the quest for novel therapeutic agents. The continued exploration of its chemical space is anticipated to yield new drug candidates with improved efficacy and selectivity, particularly in the field of oncology. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

A Technical Guide to 1H-Thieno[2,3-d]oxazine-2,4-dione: A Versatile Precursor for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1H-thieno[2,3-d]oxazine-2,4-dione, a pivotal heterocyclic precursor in medicinal chemistry and organic synthesis. Functioning as a bioisosteric analogue of the well-known isatoic anhydride, this scaffold offers a reliable and efficient entry point to a diverse array of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. We will dissect the synthesis of the precursor, elucidate its core reactivity, and provide detailed, field-proven protocols for its conversion into high-value compounds with significant therapeutic potential. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemical principles with actionable synthetic methodologies.

Introduction: The Strategic Value of 1H-Thieno[2,3-d]oxazine-2,4-dione

In the landscape of drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, fused pyrimidine systems are particularly prominent due to their structural resemblance to endogenous purine nucleobases, allowing them to interact with a wide range of biological targets.[1] The thieno[2,3-d]pyrimidine core, for instance, is a recognized "privileged scaffold" found in molecules with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1]

1H-Thieno[2,3-d]oxazine-2,4-dione emerges as a cornerstone reagent for accessing these complex scaffolds. It is best understood as a bioisostere of isatoic anhydride, where the benzene ring is replaced by a thiophene ring.[2] This substitution is a common strategy in medicinal chemistry to modulate physicochemical properties, improve metabolic stability, and enhance target affinity. The inherent reactivity of the 1,3-oxazine-2,4-dione ring system—essentially a cyclic, activated carbamate—makes it an ideal electrophilic partner for a variety of nucleophiles, facilitating ring-opening and subsequent cyclization reactions to build more complex fused systems efficiently.

This guide will demonstrate the strategic utility of this precursor, focusing on its synthesis and its application in constructing medicinally relevant heterocycles.

Synthesis of the 1H-Thieno[2,3-d]oxazine-2,4-dione Precursor

The preparation of 1H-thieno[2,3-d]oxazine-2,4-dione is conceptually analogous to the synthesis of isatoic anhydride from anthranilic acid. The most common and reliable pathway begins with an appropriately substituted 2-aminothiophene-3-carboxylic acid derivative. The key transformation is the introduction of the second carbonyl group and subsequent cyclization. While various phosgene equivalents can be used, a two-step approach using an activating agent like thionyl chloride offers a scalable and efficient method.[3]

The causality behind this choice is rooted in the need to convert the carboxylic acid into a more reactive species that can be attacked intramolecularly by the nitrogen of the adjacent amino group. The ethoxycarbonyl group serves as a masked carbonyl, which, upon activation by thionyl chloride, facilitates the ring closure.[3]

G cluster_0 Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione start 2-Aminothiophene- 3-carboxylic Acid intermediate 2-((Ethoxycarbonyl)amino) thiophene-3-carboxylic Acid start->intermediate EtOCOCl, Na₂CO₃/NaHCO₃ precursor 1H-Thieno[2,3-d]oxazine- 2,4-dione intermediate->precursor SOCl₂, THF, rt

Caption: Synthetic workflow for the preparation of the core precursor.

Experimental Protocol 2.1: Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione

This protocol is adapted from established methods for the synthesis of analogous benzoxazinediones.[3]

  • Step A: N-Protection/Carbonyl Introduction:

    • To a stirred solution of 2-aminothiophene-3-carboxylic acid (1.0 eq) in a 4:1 mixture of acetone and water, add sodium carbonate (1.5 eq) and sodium bicarbonate (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl chloroformate (EtOCOCl, 1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the acetone under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to pH ~2-3, causing the N-protected intermediate to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum. This intermediate, 2-((ethoxycarbonyl)amino)thiophene-3-carboxylic acid, can be used in the next step without further purification.

  • Step B: Activation and Cyclization:

    • Suspend the dried intermediate from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add thionyl chloride (SOCl₂, 5.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

    • Stir the mixture at room temperature overnight. The reaction progress can be monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

    • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to afford the final product, 1H-thieno[2,3-d]oxazine-2,4-dione.

Core Reactivity: The Gateway to Heterocyclic Diversity

The synthetic power of 1H-thieno[2,3-d]oxazine-2,4-dione lies in the predictable reactivity of its strained heterocyclic ring. The core is an excellent electrophile at two positions: C4 (imide carbonyl) and C2 (carbamate carbonyl). Nucleophilic attack, typically by amines, preferentially occurs at the more electrophilic C4 position. This initiates a ring-opening cascade, forming a 2-amino-thiophene-3-carboxamide intermediate, which is primed for subsequent transformations. The release of carbon dioxide (CO₂) is a thermodynamic driving force for this process, making it highly efficient.[3]

G cluster_1 General Reactivity Pathway precursor 1H-Thieno[2,3-d]oxazine- 2,4-dione intermediate Acyclia N-Acylcarbamate Intermediate precursor->intermediate 1. Nucleophilic Attack (e.g., R-NH₂ at C4) product 2-Amino-3-substituted thiophene Carboxamide intermediate->product 2. Ring Opening & Decarboxylation (-CO₂)

Caption: Generalized mechanism of nucleophilic ring-opening.

This predictable reactivity allows for the controlled, stepwise construction of fused heterocycles, making it a superior alternative to multi-step linear syntheses that may require harsh conditions or protecting group manipulations.

Application: One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones

A premier application of 1H-thieno[2,3-d]oxazine-2,4-dione is in the multicomponent synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are of high interest due to their demonstrated efficacy as anticancer agents.[2] An efficient and atom-economical one-pot, two-step, three-component reaction has been established for their synthesis.[4]

The reaction proceeds by first reacting the precursor with an amine and an aromatic aldehyde, which undergo condensation. The subsequent addition of a base, such as potassium hydroxide, promotes an intramolecular cyclization to furnish the final thienopyrimidinone product in good to high yields.[2][4]

G cluster_2 Three-Component Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones precursor 1H-Thieno[2,3-d]oxazine- 2,4-dione intermediate Intermediate Adduct precursor->intermediate Step 1: Ethanol, Reflux aldehyde Aromatic Aldehyde (R¹-CHO) aldehyde->intermediate amine Primary Amine (R²-NH₂) amine->intermediate product 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one intermediate->product Step 2: KOH, Reflux

Caption: Workflow for the one-pot synthesis of thienopyrimidinones.

Data Summary: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The following table summarizes representative examples from the literature, showcasing the versatility of this reaction with various substituted precursors, aldehydes, and amines.

EntryThieno-oxazinedione PrecursorAldehyde (R¹)Amine (R²)BaseSolventYield (%)
15,6-Dimethyl substituted4-ChlorobenzaldehydeBenzylamineKOHEthanol65%
25,6-Dimethyl substituted4-FluorobenzaldehydeBenzylamineKOHEthanol62%
3Tetrahydrobenzo fused4-Hydroxybenzaldehyde4-HydroxybenzylamineKOHEthanol84%
4Tetrahydrobenzo fusedThiophene-2-carbaldehydeBenzylamineKOHEthanol67%
Data adapted from reference[4].
Experimental Protocol 4.1: One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol is based on the published procedure by Shi et al.[4]

  • Step A: Condensation:

    • In a round-bottom flask, suspend the 1H-thieno[2,3-d]oxazine-2,4-dione derivative (1.0 eq) in ethanol.

    • Add the aromatic aldehyde (1.1 eq) and the primary amine (1.1 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 10-14 hours. Monitor the formation of the intermediate by TLC.

  • Step B: Cyclization:

    • After the initial condensation is complete, add potassium hydroxide (KOH, 2.0 eq) to the reaction mixture.

    • Continue to heat the mixture at reflux for an additional 6-10 hours until the reaction is complete (as monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with 2M HCl to a pH of approximately 5-6.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

Future Outlook and Broader Applications

The utility of 1H-thieno[2,3-d]oxazine-2,4-dione is not limited to the synthesis of thienopyrimidinones. Its inherent reactivity opens doors to a wide range of other fused heterocyclic systems. For instance, reaction with α-amino acids can lead to the formation of thieno[2,3-e][2][5]diazepine-2,5-diones, another class of compounds with significant biological potential, in a manner analogous to the reactivity of its isomers.[6][7] Similarly, reactions with hydrazines, hydroxylamines, and other dinucleophiles can be envisioned to produce novel thieno-fused pyridazines, oxadiazines, and other complex scaffolds.

The continued exploration of this precursor in multicomponent reactions and diversity-oriented synthesis will undoubtedly lead to the discovery of new chemical entities with promising therapeutic applications. Its reliability, efficiency, and versatility solidify its role as an indispensable tool for the modern medicinal chemist.

References

potential biological activity of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of the 1H-Thieno[2,3-d]oxazine-2,4-dione Scaffold

Authored by a Senior Application Scientist

Foreword: The relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among the heterocyclic compounds of interest, the 1H-thieno[2,3-d]oxazine-2,4-dione scaffold has emerged as a particularly versatile precursor for the development of a diverse range of biologically active molecules. While the core structure itself is not the primary focus of pharmacological studies, its true potential is unlocked through its chemical reactivity, serving as a foundational building block for a class of compounds with significant promise in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the biological activities of derivatives synthesized from the 1H-thieno[2,3-d]oxazine-2,4-dione core, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

The 1H-Thieno[2,3-d]oxazine-2,4-dione Core: A Gateway to Bioactive Derivatives

The 1H-thieno[2,3-d]oxazine-2,4-dione molecule is an anhydride of 2-aminothiophene-3-carboxylic acid. Its chemical structure makes it an excellent starting material for the synthesis of various fused heterocyclic systems. The most prominent of these are the thieno[2,3-d]pyrimidines, which are readily formed by the reaction of the oxazine-dione ring with a variety of primary amines. This reaction opens the oxazine ring and subsequently forms a new pyrimidine ring, allowing for the introduction of a wide array of substituents and functionalities. This synthetic flexibility is a key reason for the extensive investigation into the biological activities of its derivatives.

Anticancer Activity: A Primary Therapeutic Target

The thieno[2,3-d]pyrimidine scaffold, derived from 1H-thieno[2,3-d]oxazine-2,4-dione, has demonstrated significant potential as an anticancer agent. These compounds exhibit structural similarities to purines, which are fundamental components of nucleic acids, allowing them to interact with various biological targets involved in cancer progression.[1]

Cytotoxic Activity Against Various Cancer Cell Lines

A multitude of studies have reported the in vitro anticancer activity of thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. Notably, significant cytotoxic effects have been observed against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), colorectal adenocarcinoma (HT-29), and non-small cell lung cancer cell lines.[2][3][4] For instance, certain derivatives have shown higher potency than the standard reference drug doxorubicin against the MCF-7 cell line.[3]

Compound Derivative Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Reference
Thieno[2,3-d]pyrimidine derivative 14MCF-722.12Doxorubicin30.40[3]
Thieno[2,3-d]pyrimidine derivative 13MCF-722.52Doxorubicin30.40[3]
2-(anthracen-9-yl)triazole 10eMCF-714.5Doxorubicin40.0[1]
2-(4-bromophenyl)triazole 10bMCF-719.4Doxorubicin40.0[1]
Thieno[2,3-d]pyrimidine derivative 17fHCT-1162.80Sorafenib-[5]
Thieno[2,3-d]pyrimidine derivative 17fHepG24.10Sorafenib-[5]
Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer activity of thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[2]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in tumor angiogenesis.[5] Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, with activity comparable to the established inhibitor sorafenib.[5]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy.[1][6] Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, showing promising activity against EGFR-mutated non-small cell lung cancer cell lines.[6]

  • Other Kinase Targets: In addition to VEGFR-2 and EGFR, derivatives of the thieno[2,3-d]pyrimidine scaffold have shown inhibitory activity against other kinases like FLT3 and PI3K, further highlighting their potential as multi-targeted anticancer agents.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds Synthesis_Workflow Start 1H-Thieno[2,3-d]oxazine- 2,4-dione Reaction Reaction in suitable solvent (e.g., DMF, EtOH) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Thieno[2,3-d]pyrimidine Derivative Reaction->Product

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[2,3-d]oxazine Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]oxazine core represents a fascinating heterocyclic system that has garnered significant attention in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of this important scaffold. We will delve into the foundational synthetic strategies, beginning with the critical role of the Gewald reaction in preparing the essential 2-aminothiophene precursors. The narrative will then trace the evolution of cyclization methods to construct the oxazine ring, leading to the diverse array of thieno[2,3-d]oxazine derivatives. Key milestones, seminal publications, and the expansion of their therapeutic applications will be highlighted, offering researchers and drug development professionals a comprehensive understanding of this privileged structural motif.

Introduction: The Thieno[2,3-d]oxazine Core - A Fusion of Thiophene and Oxazine

The thieno[2,3-d]oxazine ring system is a fused bicyclic heterocycle that marries the structural features of a thiophene ring and an oxazine ring. This unique combination imparts a distinct electronic and conformational landscape, making it a "privileged scaffold" in drug discovery. The thiophene moiety, a bioisostere of the benzene ring, offers a stable aromatic platform with modulated lipophilicity and metabolic properties. The oxazine ring, particularly the 1,3-oxazin-4-one substructure, introduces functionalities that can engage in specific interactions with biological targets, such as hydrogen bonding and serving as a reactive electrophile for covalent inhibition.

The exploration of thieno[2,3-d]oxazines has been driven by their promising biological activities, including their roles as potent enzyme inhibitors and receptor antagonists. This guide will provide a historical and technical overview of the journey from the fundamental building blocks to the synthesis and application of these complex and valuable molecules.

The Genesis: The Gewald Reaction as the Gateway to Thieno[2,3-d]oxazines

The history of thieno[2,3-d]oxazines is inextricably linked to the development of efficient methods for the synthesis of their precursors: polysubstituted 2-aminothiophenes. The most pivotal of these methods is the Gewald aminothiophene synthesis , first reported by German chemist Karl Gewald in 1961.[1] This multicomponent reaction provides a versatile and straightforward route to highly functionalized 2-aminothiophenes, which are the essential starting materials for the subsequent construction of the fused oxazine ring.

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[1] The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring, a feature that has been crucial for the development of diverse libraries of thieno[2,3-d]oxazine derivatives with varied biological activities.[2]

Generalized Gewald Reaction Workflow

Gewald Reaction cluster_reactants Reactants Ketone Ketone/Aldehyde Reaction Gewald Reaction Ketone->Reaction Cyanoester α-Cyanoester Cyanoester->Reaction Sulfur Sulfur (S8) Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 2-Aminothiophene (Precursor) Reaction->Product

Caption: Generalized workflow of the Gewald reaction.

The Dawn of the Thieno[2,3-d]oxazine System: Early Syntheses

While the Gewald reaction provided the key precursors in the 1960s, the first documented synthesis of the thieno[2,3-d]oxazine ring system appears in the patent literature of the mid-1980s. A 1986 European patent application describes the preparation of "thieno-oxazinones" for their use as development promoters.[1] This patent, and an earlier German patent application from 1985 that it references, details the synthesis of these compounds from substituted thienylamines with reagents like isocyanates or phosgene.[1]

One of the early and versatile methods for constructing the thieno[2,3-d][1][3]oxazin-4-one ring involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives. This approach mirrors the established synthesis of other fused oxazinones.

Key Cyclization Strategies:
  • From 2-Aminothiophene-3-carboxylic Acids: The reaction of a 2-aminothiophene-3-carboxylic acid with a cyclizing agent such as phosgene, triphosgene, or a chloroformate leads to the formation of the oxazinone ring. This method is fundamental to accessing a variety of thieno[2,3-d]oxazine cores.

  • From 2-Aminothiophene-3-carboxamides: Alternatively, 2-aminothiophene-3-carboxamides can be cyclized with reagents like formic acid or other one-carbon sources to yield the corresponding thieno[2,3-d]pyrimidin-4-ones, and analogous strategies can be envisioned for oxazinone formation. This highlights the versatility of the 2-aminothiophene precursor.

A significant advancement in the scientific literature came in 1998 when Gütschow and Neumann published a detailed study on a series of novel thieno[2,3-d][1][3]oxazin-4-ones as potent inhibitors of human leukocyte elastase. This work not only provided robust synthetic protocols but also established the therapeutic potential of this heterocyclic system.

Illustrative Synthetic Pathway to Thieno[2,3-d][1][3]oxazin-4-ones

Synthesis_Thieno_Oxazinone start Gewald Reaction Product: 2-Aminothiophene-3-carboxylate reagent1 Cyclizing Agent (e.g., Phosgene, Triphosgene) start->reagent1 Reaction with intermediate Isocyanate Intermediate (often in situ) reagent1->intermediate Forms cyclization Intramolecular Cyclization intermediate->cyclization Undergoes product Thieno[2,3-d][1,3]oxazin-4-one cyclization->product

Caption: A general synthetic route to thieno[2,3-d][1][3]oxazin-4-ones.

Evolution of Synthetic Methodologies and Biological Applications

Following the initial discoveries, the field of thieno[2,3-d]oxazine chemistry has continued to evolve, with researchers developing more efficient and diverse synthetic routes and exploring a wider range of biological activities.

Advancements in Synthesis

Modern synthetic efforts have focused on improving the efficiency, scalability, and environmental friendliness of the synthetic processes. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields of the initial Gewald reaction and subsequent cyclization steps. Furthermore, one-pot procedures that combine the Gewald reaction and the cyclization into a single synthetic operation have been developed to streamline the synthesis of thieno[2,3-d]oxazine derivatives.

Expanding Therapeutic Horizons

The initial interest in thieno[2,3-d]oxazines as inhibitors of human leukocyte elastase has expanded significantly. Research has demonstrated their potential in a variety of therapeutic areas:

  • Kainate Receptor Antagonists: In 2009, Briel and colleagues reported the synthesis and evaluation of thieno[2,3-d][1][3]oxazines as subtype-specific kainate receptor antagonists, suggesting their potential for the development of new antiepileptic drugs.[1]

  • Anticancer Agents: The thieno[2,3-d]pyrimidine scaffold, a close structural relative, has shown significant promise as anticancer agents by targeting various kinases.[4] This has spurred interest in exploring the anticancer potential of the corresponding oxazine derivatives.

  • Other Potential Applications: The structural features of the thieno[2,3-d]oxazine core make it an attractive scaffold for targeting a wide range of other biological targets, and research into its potential as antibacterial, anti-inflammatory, and antiviral agents is ongoing.

Experimental Protocols: A Representative Synthesis

To provide a practical understanding of the synthesis of these compounds, a representative experimental protocol for the synthesis of a thieno[2,3-d][1][3]oxazin-4-one is outlined below, adapted from the work of Gütschow and Neumann.

Protocol: Synthesis of a 2-Substituted-thieno[2,3-d][1][3]oxazin-4-one

Step 1: Synthesis of the 2-Aminothiophene-3-carboxylate Precursor (via Gewald Reaction)

  • To a stirred solution of a ketone (1.0 eq.) and an ethyl cyanoacetate derivative (1.0 eq.) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine).

  • Add elemental sulfur (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-aminothiophene-3-carboxylate.

Step 2: Cyclization to the Thieno[2,3-d][1][3]oxazin-4-one

  • Dissolve the 2-aminothiophene-3-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or dioxane).

  • Add a solution of triphosgene (0.4 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure thieno[2,3-d][1][3]oxazin-4-one.

Conclusion and Future Perspectives

The journey of the thieno[2,3-d]oxazine system, from its conceptualization rooted in the Gewald reaction to its establishment as a privileged scaffold in medicinal chemistry, is a testament to the power of synthetic innovation. The initial discoveries in the 1980s have paved the way for the development of a diverse range of derivatives with significant therapeutic potential. As our understanding of disease biology deepens, the thieno[2,3-d]oxazine core, with its inherent versatility and favorable pharmacological properties, is poised to remain a focal point of research and development efforts. Future work in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds for clinical development. The rich history and evolving chemistry of thieno[2,3-d]oxazines ensure that they will continue to be a source of new discoveries and therapeutic innovations for years to come.

References

An In-Depth Technical Guide to the Stability and Storage of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with their unique structures enabling diverse interactions with biological targets.[1][2][3][4] Among these, 1H-Thieno[2,3-d]oxazine-2,4-dione stands out as a valuable synthetic intermediate. Its fused-ring system, containing both thiophene and oxazine moieties, presents a reactive scaffold for the synthesis of more complex molecules, including potential antiepileptic agents and other biologically active compounds.[5] The inherent reactivity of this molecule, particularly its character as a cyclic anhydride analogue, makes it a powerful tool for drug development professionals. However, this same reactivity necessitates a thorough understanding of its stability profile to ensure its integrity from storage to application.

This guide provides a comprehensive analysis of the stability and optimal storage conditions for 1H-Thieno[2,3-d]oxazine-2,4-dione. Moving beyond simple data recitation, we will delve into the mechanistic underpinnings of its potential degradation pathways and present field-proven protocols for its handling and storage. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the purity and reactivity of this critical building block.

Physicochemical Properties of 1H-Thieno[2,3-d]oxazine-2,4-dione

A foundational understanding of a compound's physicochemical properties is paramount to predicting its behavior. The key properties of 1H-Thieno[2,3-d]oxazine-2,4-dione are summarized below.

PropertyValueSource
CAS Number 103979-54-0[6][7]
Molecular Formula C₆H₃NO₃S[6]
Molecular Weight 169.16 g/mol [6]
Appearance Solid[8]
Purity (Typical) ≥97%[6][9]
Topological Polar Surface Area (TPSA) 63.07 Ų[6]
logP 0.5428[6]

Chemical Stability and Degradation Pathways

The structure of 1H-Thieno[2,3-d]oxazine-2,4-dione contains an N-carboxyanhydride-like functionality within the oxazine ring. This feature is the primary determinant of its reactivity and instability, making it highly susceptible to nucleophilic attack.

Susceptibility to Nucleophilic Attack

The two carbonyl groups within the oxazine ring are highly electrophilic. This reactivity is central to its utility in synthesis but also represents its main vulnerability.

  • Hydrolysis: In the presence of water, the oxazine ring can undergo hydrolytic cleavage. This reaction is catalyzed by both acidic and basic conditions and results in the opening of the ring to form 2-amino-3-thiophenecarboxylic acid derivatives, rendering the compound inactive for its intended synthetic purposes.

  • Aminolysis: The compound readily reacts with primary and secondary amines. For instance, treatment with α-amino acids leads to the synthesis of 3,4-dihydro-1H-thieno[3,2-e][6][10]diazepine-2,5-dione derivatives.[10][11][12] This known reactivity underscores the importance of avoiding contact with amine-containing buffers or solvents during storage and handling unless such a reaction is intended.

The diagram below illustrates these primary degradation pathways.

G main 1H-Thieno[2,3-d]oxazine-2,4-dione (Stable Form) hydrolysis Ring-Opened Product (via Hydrolysis) main->hydrolysis H₂O (Acid/Base Catalyzed) aminolysis Thieno[1,4]diazepine Derivative (via Aminolysis) main->aminolysis R-NH₂ (Nucleophile) e.g., Amino Acids

Caption: Primary degradation pathways of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Environmental Factors
  • Light: Photostability is another critical parameter. As a precautionary measure, the compound should be protected from direct light exposure to prevent potential photochemical degradation.

Recommended Storage and Handling Protocols

To preserve the integrity and reactivity of 1H-Thieno[2,3-d]oxazine-2,4-dione, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the compound's chemical nature and supplier guidelines.[6][9][13]

Storage Conditions

The primary goal of storage is to mitigate exposure to nucleophiles (especially water) and energy sources (heat and light).

ConditionShort-Term (≤ 1-2 weeks)Long-Term (> 2 weeks)Rationale
Temperature 2-8°C-20°C or lowerMinimizes thermal degradation and slows kinetic processes like hydrolysis.[6]
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)Excludes atmospheric moisture to prevent hydrolysis.
Light Amber vial / Opaque containerAmber vial / Opaque container in the darkPrevents potential photochemical degradation.
Container Original supplier vial, tightly sealedOriginal supplier vial, sealed with paraffin filmEnsures a secure barrier against environmental factors.[13]
Handling Workflow

Proper handling is crucial to prevent contamination and degradation during experimental use. Always consult the Safety Data Sheet (SDS) before handling.[13]

The following workflow is recommended:

G start Start: Retrieve from -20°C Storage equilibrate Equilibrate to Room Temp in a Desiccator (Crucial Step) start->equilibrate Prevents Condensation weigh Weigh Required Amount Rapidly under Inert Gas (e.g., Glovebox or N₂ blanket) equilibrate->weigh Minimizes Moisture Exposure dissolve Dissolve Immediately in Anhydrous Solvent weigh->dissolve seal Tightly Reseal and Purge Headspace with Inert Gas weigh->seal dissolve->seal After Use store Return to -20°C Storage Promptly seal->store

Caption: Recommended laboratory workflow for handling the compound.

Protocol: Accelerated Stability Assessment via HPLC

To ensure confidence in stored materials, an in-house stability assessment is advisable. This protocol provides a self-validating system to test the compound's stability under stressed conditions.

Objective: To determine the rate of degradation of 1H-Thieno[2,3-d]oxazine-2,4-dione under elevated temperature and humidity.

Materials:

  • 1H-Thieno[2,3-d]oxazine-2,4-dione

  • Anhydrous Acetonitrile (ACN)

  • HPLC-grade water and formic acid

  • HPLC system with a C18 column

  • Environmental chamber (40°C, 75% Relative Humidity)

  • Analytical balance

  • Amber glass vials

Methodology:

  • Time-Zero Analysis (T=0): a. Prepare a stock solution of the compound in anhydrous ACN (e.g., 1 mg/mL). b. Immediately dilute to a working concentration (e.g., 50 µg/mL) with an ACN/water mobile phase. c. Inject onto the HPLC system and acquire the chromatogram. d. Record the peak area of the parent compound. This serves as the 100% integrity reference.

  • Sample Preparation for Stress Test: a. Accurately weigh 1-2 mg of the solid compound into three separate amber vials. b. Place the uncapped vials inside a larger, open container within the environmental chamber set to 40°C / 75% RH.

  • Time-Point Analysis (T=24h, 48h, 1 week): a. At each designated time point, remove one vial from the chamber. b. Immediately dissolve the contents in a known volume of anhydrous ACN to achieve the stock concentration (1 mg/mL). c. Dilute and analyze via HPLC under the same conditions as the T=0 sample.

  • Data Analysis: a. Calculate the percentage of the remaining parent compound at each time point relative to the T=0 peak area. b. Plot the percentage of the parent compound versus time to visualize the degradation kinetics. c. Inspect chromatograms for the appearance of new peaks, which correspond to degradation products.

Interpretation: A rapid decrease in the main peak's area indicates poor stability under the tested conditions, reinforcing the need for stringent, inert storage.

Conclusion

1H-Thieno[2,3-d]oxazine-2,4-dione is a compound of significant interest in drug discovery due to its synthetic versatility.[5][14] However, its inherent reactivity, driven by the electrophilic nature of its oxazine ring, makes it prone to degradation via hydrolysis and other nucleophilic attacks. Its stability is not a passive characteristic but an active state that must be diligently maintained.

By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storage at or below -20°C under an inert, dry atmosphere and protection from light—researchers can ensure the compound's purity and reactivity. The provided stability testing protocol offers a framework for validating these practices within any laboratory setting. Ultimately, a disciplined approach to the stewardship of this reactive intermediate is fundamental to achieving reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of Thieno[2,3-d]pyrimidines from 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust and high-yielding procedure starting from readily accessible 1H-Thieno[2,3-d]oxazine-2,4-diones. By elucidating the underlying reaction mechanism and providing a step-by-step experimental workflow, this guide is intended to empower researchers, scientists, and drug development professionals to readily access this privileged scaffold for further investigation and application.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry. Structurally, it can be considered a bioisostere of purine bases, such as adenine, which are fundamental components of DNA and RNA.[1] This structural analogy often translates to a diverse range of biological activities, making thieno[2,3-d]pyrimidine derivatives promising candidates for drug development.

Numerous studies have highlighted the broad pharmacological potential of this scaffold, with derivatives exhibiting activities as:

  • Anticancer agents: Targeting various mechanisms, including VEGFR-2 kinase inhibition and topoisomerase II inhibition.[2][3]

  • Anti-inflammatory agents. [1]

  • Antimicrobial and antiviral agents. [1]

  • Central Nervous System (CNS) protective agents. [1]

  • Phosphoinositide 3-kinase (PI3K) inhibitors. [4]

The development of efficient and versatile synthetic routes to access novel thieno[2,3-d]pyrimidine analogues is therefore a critical endeavor in the pursuit of new therapeutic agents.

Synthetic Strategy: The One-Pot Advantage

Traditional multi-step syntheses of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones often involve harsh reaction conditions, tedious purification procedures, and limited overall yields.[5] The one-pot, two-step, three-component reaction detailed in this note offers a significant improvement by streamlining the synthetic process, thereby saving time, resources, and minimizing waste.

This elegant approach commences with the in-situ formation of an intermediate via the reaction of 1H-thieno[2,3-d][1][6]oxazine-2,4(1H)-dione, an aromatic aldehyde, and an amine. Subsequent intramolecular cyclization, promoted by a base, furnishes the desired 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one in good to high yields.[7]

Experimental Workflow Overview

One-Pot Synthesis Workflow reagents Reactant Mixing: - 1H-Thieno[2,3-d]oxazine-2,4-dione - Aromatic Aldehyde - Amine - Solvent (e.g., Ethanol) intermediate_formation Intermediate Formation (Heating) reagents->intermediate_formation Step 1 base_addition Base Addition (e.g., KOH) intermediate_formation->base_addition cyclization Intramolecular Cyclization (Heating) base_addition->cyclization Step 2 workup Reaction Work-up & Purification cyclization->workup product Final Product: 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one workup->product

Figure 1: High-level workflow for the one-pot synthesis.

Reaction Mechanism: A Stepwise Elucidation

The one-pot synthesis proceeds through a well-defined mechanistic pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Ring Opening of the Oxazine-dione: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1H-thieno[2,3-d]oxazine-2,4-dione. This leads to the opening of the oxazine ring, forming a 2-amino-N-substituted-thiophene-3-carboxamide intermediate.

  • Formation of the Schiff Base: The newly formed amino group on the thiophene ring then condenses with the aromatic aldehyde to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: Upon the addition of a base, the amide nitrogen is deprotonated, facilitating a nucleophilic attack on the imine carbon. This intramolecular cyclization event forms the pyrimidine ring.

  • Tautomerization/Aromatization: The final step involves tautomerization to yield the stable, aromatic 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

Visualizing the Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Thieno_oxazinedione 1H-Thieno[2,3-d] oxazine-2,4-dione Ring_Opened Ring-Opened Intermediate Thieno_oxazinedione->Ring_Opened + Amine Amine R'-NH2 Aldehyde R''-CHO Schiff_Base Schiff Base Intermediate Ring_Opened->Schiff_Base + Aldehyde Final_Product 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one Schiff_Base->Final_Product + Base (Intramolecular Cyclization)

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific substrates used.

Materials and Reagents
ReagentPuritySupplierNotes
1H-Thieno[2,3-d]oxazine-2,4-dione≥98%Commercially availableCan be synthesized from 2-aminothiophene-3-carboxylic acid.
Aromatic Aldehyde≥98%VariousElectron-donating or -withdrawing groups can be used.
Primary Amine≥98%VariousAlkyl or aryl amines can be employed.
Ethanol (EtOH)AnhydrousVariousOther alcohols like methanol can be screened.[7]
Potassium Hydroxide (KOH)≥85%VariousOther bases such as Cs2CO3 can also be effective.[7]
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Brine-Lab preparedFor washing.
Anhydrous Sodium Sulfate (Na2SO4)-VariousFor drying.
Silica Gel-VariousFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-thieno[2,3-d]oxazine-2,4-dione (1.0 eq.), the aromatic aldehyde (1.0 eq.), the primary amine (1.1 eq.), and ethanol (0.2 M).

  • Intermediate Formation: Stir the mixture at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, the formation of the intermediate takes 10-14 hours.[8]

  • Cyclization: After the formation of the intermediate is complete (as indicated by TLC), add potassium hydroxide (2.0 eq.) to the reaction mixture.

  • Completion of Reaction: Continue to stir the mixture at reflux for an additional 6-10 hours, or until TLC analysis indicates the complete consumption of the intermediate and formation of the product.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Troubleshooting

EntryR' (Amine)R'' (Aldehyde)Yield (%)
1Benzylamine4-Chlorobenzaldehyde65%[7]
2BenzylamineBenzaldehyde62%[7]
34-Hydroxybenzylamine4-Chlorobenzaldehyde84%[7]
4BenzylamineThiophene-2-carbaldehyde67%[7]

Table 1: Representative yields from the literature for the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Screen different bases and solvents.
Decomposition of starting materials or product.Ensure anhydrous conditions. Use a milder base.
Formation of multiple byproducts Side reactions.Optimize the stoichiometry of the reactants. Lower the reaction temperature.
Difficulty in purification Co-eluting impurities.Adjust the polarity of the eluent for column chromatography. Consider recrystallization.

Conclusion

The one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 1H-thieno[2,3-d]oxazine-2,4-diones represents a highly efficient and practical method for accessing this important class of compounds. The protocol is characterized by its operational simplicity, good to high yields, and broad substrate scope. This application note provides a solid foundation for researchers to utilize this methodology in their drug discovery and development programs, facilitating the exploration of the vast chemical space of thieno[2,3-d]pyrimidine derivatives.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine bases found in DNA and RNA.[1] This structural similarity has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] This document provides a detailed experimental protocol for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds with significant therapeutic potential. We will focus on a robust and efficient one-pot, three-component reaction, offering insights into the reaction mechanism and practical guidance for its successful implementation in a laboratory setting.

Introduction: The Significance of Thieno[2,3-d]pyrimidines

The fusion of a thiophene ring with a pyrimidine core gives rise to the thieno[2,3-d]pyrimidine heterocyclic system. These compounds have garnered substantial interest in drug discovery due to their diverse biological activities. Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including VEGFR-2, which is crucial in tumor angiogenesis.[2] The versatility of the thieno[2,3-d]pyrimidine core allows for substitutions at the 2 and 3 positions, enabling the fine-tuning of physicochemical properties and biological targets. The development of efficient synthetic routes is paramount to exploring the full therapeutic potential of this privileged scaffold.

Synthetic Strategy: A One-Pot, Three-Component Approach

Several synthetic routes to thieno[2,3-d]pyrimidine derivatives have been reported, often involving multi-step procedures.[3] However, for efficiency and ease of execution, one-pot reactions are highly desirable. This protocol details a convenient one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones starting from 2H-thieno[2,3-d][4][5]oxazine-2,4(1H)-diones, an aromatic aldehyde, and a primary amine.[4][6] This method is advantageous as it avoids tedious purification of intermediates and often provides the target compounds in good to high yields.[4][6]

Reaction Mechanism

The reaction proceeds through a two-step sequence within a single pot. The initial step involves the condensation of the 2H-thieno[2,3-d][4][5]oxazine-2,4(1H)-dione with an aromatic aldehyde and a primary amine in ethanol. This is followed by an intramolecular cyclization facilitated by the addition of a base, such as potassium hydroxide, to yield the final 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.[4][6]

Reaction_Mechanism Thieno_oxazinone 2H-Thieno[2,3-d][1,3]oxazine-2,4(1H)-dione Intermediate Open-chain Intermediate Thieno_oxazinone->Intermediate + Aldehyde, Amine Ethanol, Heat Aldehyde Aromatic Aldehyde (R¹-CHO) Aldehyde->Intermediate Amine Primary Amine (R²-NH₂) Amine->Intermediate Product 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate->Product + KOH Intramolecular Cyclization

Caption: One-pot synthesis workflow for 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific substrates used.

Materials and Reagents
  • Substituted 2H-thieno[2,3-d][4][5]oxazine-2,4(1H)-dione (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Ethanol (solvent)

  • Potassium hydroxide (KOH) (1.5 eq)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate and hexane for recrystallization

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2H-thieno[2,3-d][4][5]oxazine-2,4(1H)-dione in ethanol.

  • Addition of Reagents: To the suspension, add the aromatic aldehyde and the primary amine.

  • Initial Heating: Heat the reaction mixture to reflux for 10-14 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Base Addition and Cyclization: After the initial heating period, add a solution of potassium hydroxide in ethanol to the reaction mixture.

  • Final Heating: Continue to heat the mixture at reflux for an additional 6-10 hours to facilitate the intramolecular cyclization.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute solution of hydrochloric acid.

    • The resulting precipitate is the crude product.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.[6]

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

The efficiency of this synthetic protocol is demonstrated by the yields obtained for a variety of substituted thieno[2,3-d]pyrimidin-4(3H)-ones.

EntryR¹ (from Aldehyde)R² (from Amine)Yield (%)
1PhenylBenzyl62
24-ChlorophenylBenzyl65
34-HydroxyphenylBenzyl81
42-ThienylBenzyl67
54-Chlorophenyl4-Hydroxybenzyl84

Table adapted from representative yields reported in the literature.[6]

Alternative Synthetic Approaches

While the one-pot method is highly efficient, other synthetic strategies are also prevalent in the literature.

From 2-Aminothiophene Precursors

A common starting point for the synthesis of thieno[2,3-d]pyrimidines is the use of 2-aminothiophene derivatives, such as 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylic acid esters.[5][7] For instance, the reaction of a 2-aminothiophene-3-carbonitrile with an appropriate reagent can lead to the formation of the pyrimidine ring.[5]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of thieno[2,3-d]pyrimidine derivatives can be significantly expedited using microwave-assisted techniques, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7][8]

Synthetic_Approaches Target 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones Thieno_oxazinone 2H-Thieno[2,3-d][1,3]oxazine-2,4(1H)-dione One_Pot One-Pot Synthesis Thieno_oxazinone->One_Pot Microwave Microwave-Assisted Synthesis Thieno_oxazinone->Microwave Aminothiophene 2-Aminothiophene Derivatives Aminothiophene->Microwave Multistep Multi-step Synthesis Aminothiophene->Multistep One_Pot->Target Microwave->Target Multistep->Target

Caption: Overview of synthetic routes to the target compounds.

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. The one-pot nature of this reaction, coupled with good to high yields, makes it an attractive approach for generating libraries of these compounds for drug discovery and medicinal chemistry applications. The versatility of the starting materials allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

Application Notes and Protocols: Leveraging 1H-Thieno[2,3-d]oxazine-2,4-dione in Multicomponent Reactions for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Thiophene-Fused Isatoic Anhydride Analog

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with significant biological activity is perpetual. The thieno[2,3-d]pyrimidine core, a bioisostere of adenine, is a privileged structure found in a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] A key precursor for the efficient construction of this valuable scaffold is 1H-thieno[2,3-d]oxazine-2,4-dione, an analog of the well-known isatoic anhydride.[2] The inherent reactivity of the oxazine-2,4-dione ring system makes it an ideal substrate for multicomponent reactions (MCRs), which offer a streamlined approach to complex molecule synthesis in a single pot, thereby enhancing efficiency and atom economy.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 1H-thieno[2,3-d]oxazine-2,4-dione in a powerful one-pot, two-step, three-component reaction to generate a library of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. We will delve into the synthesis of the starting material, the mechanistic underpinnings of the multicomponent reaction, and provide a detailed, field-proven protocol.

Part 1: Synthesis of the Key Precursor: 1H-Thieno[2,3-d]oxazine-2,4-dione

The journey towards the target heterocyclic scaffolds begins with the synthesis of 1H-thieno[2,3-d]oxazine-2,4-dione. This is typically achieved through a two-step process commencing with the celebrated Gewald reaction to form a 2-aminothiophene-3-carboxylate intermediate.

Step 1.1: The Gewald Reaction - A Gateway to Substituted Thiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] This reaction provides a straightforward route to polysubstituted 2-aminothiophenes.

Conceptual Workflow for Gewald Reaction:

Caption: Workflow for the Gewald Reaction.

Step 1.2: Cyclization to Form 1H-Thieno[2,3-d]oxazine-2,4-dione

The 2-aminothiophene-3-carboxylate obtained from the Gewald reaction is then cyclized to form the desired 1H-thieno[2,3-d]oxazine-2,4-dione. This is typically achieved by reaction with a carbonylating agent such as phosgene or a phosgene equivalent.

Protocol for Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione

StepProcedureObservations
1 To a solution of the 2-aminothiophene-3-carboxylate in a suitable aprotic solvent (e.g., toluene, THF), add a phosgene equivalent (e.g., triphosgene) portion-wise at 0 °C under an inert atmosphere.The reaction is exothermic; maintain the temperature.
2 After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.Monitor the reaction progress by TLC.
3 Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
4 Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.A crystalline solid is typically obtained.

Part 2: The Three-Component Reaction for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

With the 1H-thieno[2,3-d]oxazine-2,4-dione in hand, we can now proceed to the core application: its use in a one-pot, two-step, three-component reaction to synthesize a diverse library of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[3][4][5]

Mechanistic Insights: A Tale of Two Steps

The elegance of this multicomponent reaction lies in its sequential nature within a single pot. Understanding the mechanism is key to optimizing conditions and predicting outcomes.

  • Step 1: In Situ Formation of the N-((2-aminothiophen-3-yl)carbonyl)imine Intermediate: The reaction commences with the nucleophilic attack of a primary amine on the carbonyl group of 1H-thieno[2,3-d]oxazine-2,4-dione, leading to ring-opening and the formation of a 2-amino-N-substituted-thiophene-3-carboxamide. This intermediate then condenses with an aldehyde to form an imine.

  • Step 2: Base-Mediated Intramolecular Cyclization: The addition of a base promotes the intramolecular cyclization of the imine intermediate. The nitrogen of the 2-amino group attacks the imine carbon, followed by tautomerization to yield the stable, aromatic thieno[2,3-d]pyrimidin-4(3H)-one ring system.[2][3]

Reaction Mechanism:

Caption: Mechanism of the three-component reaction.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of a variety of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[3][4]

Materials:

  • Substituted 1H-thieno[2,3-d]oxazine-2,4-dione (1.0 equiv)

  • Aromatic or aliphatic aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Ethanol (as solvent)

  • Potassium hydroxide (KOH) (as base)

Procedure:

StepProcedureCausality and Insights
1 In a round-bottom flask equipped with a reflux condenser, suspend the 1H-thieno[2,3-d]oxazine-2,4-dione (1.0 equiv) in ethanol.Ethanol is a good solvent for the reactants and facilitates the initial reaction steps.
2 Add the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) to the suspension.The equimolar amounts ensure the efficient formation of the intermediate.
3 Heat the reaction mixture to reflux and stir for 10-14 hours.This initial heating period allows for the complete formation of the imine intermediate. Monitor by TLC.
4 After the initial reflux period, add a solution of potassium hydroxide in ethanol to the reaction mixture.The addition of a strong base is crucial to deprotonate the 2-amino group, initiating the intramolecular cyclization.
5 Continue to heat the mixture at reflux for an additional 6-10 hours.The second heating period ensures the completion of the cyclization and formation of the final product.
6 After cooling to room temperature, the product often precipitates. Collect the solid by filtration.If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
7 Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.Washing removes any unreacted starting materials or soluble byproducts.
Scope and Versatility: A Tabular Overview

The true power of this multicomponent reaction lies in its broad substrate scope, allowing for the generation of a diverse library of compounds from readily available starting materials.

EntryR1 (Amine)R2 (Aldehyde)Yield (%)
1Benzylamine4-Chlorobenzaldehyde62
2BenzylamineBenzaldehyde65
34-Hydroxybenzylamine4-Chlorobenzaldehyde84
44-HydroxybenzylamineBenzaldehyde81
5BenzylamineThiophene-2-carbaldehyde67
64-HydroxybenzylamineThiophene-2-carbaldehyde75

Data adapted from Peng, Y., et al. (2018).[3]

Conclusion and Future Outlook

The use of 1H-thieno[2,3-d]oxazine-2,4-dione in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of medicinally relevant thieno[2,3-d]pyrimidin-4(3H)-ones. The one-pot, two-step, three-component protocol detailed herein provides a robust and straightforward method for generating diverse molecular libraries for drug discovery programs. The operational simplicity, high atom economy, and broad substrate scope make this an attractive approach for both academic and industrial research settings. Future work could explore the expansion of this methodology to include other types of multicomponent reactions, further broadening the chemical space accessible from this valuable heterocyclic precursor.

References

Synthesis of Thieno[3,2-e]diazepine-2,5-diones: An Application and Protocol Guide

Synthesis of Thieno[3,2-e][1][2]diazepine-2,5-diones: An Application and Protocol Guide

Introduction: The Therapeutic Promise of Fused Heterocycles

The thieno[3,2-e][1][2]diazepine-2,5-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. This bicyclic system, which elegantly fuses a thiophene ring with a diazepinedione core, is a key pharmacophore in a range of biologically active compounds. Its structural rigidity and defined spatial orientation of substituents allow for precise interactions with various biological targets. Analogous structures, such as benzodiazepines, are well-established as potent agents targeting the central nervous system. The incorporation of the thiophene ring, a bioisostere of the phenyl ring, often modulates the pharmacological profile, leading to compounds with unique activities and improved therapeutic indices. Researchers have explored derivatives of this scaffold for their potential as antitumor, anti-inflammatory, and antimicrobial agents, making the development of efficient and versatile synthetic protocols a critical endeavor in modern drug discovery.[3][4]

This guide provides detailed protocols for the synthesis of thieno[3,2-e][1][2]diazepine-2,5-diones, offering insights into the underlying chemical principles and practical considerations for successful execution in a research setting.

Synthetic Strategies: Pathways to the Thienodiazepinedione Core

Two primary strategies have emerged as robust methods for the construction of the thieno[3,2-e][1][2]diazepine-2,5-dione skeleton: the condensation of thiaisatoic anhydride with α-amino acids and the Ugi-Deprotection-Cyclization (UDC) approach.

Strategy 1: Condensation of Thiaisatoic Anhydride with α-Amino Acids

This straightforward and cost-effective, two-step, one-flask method provides access to a variety of optically pure 3,4-dihydro-1H-thieno[3,2-e][1][2]diazepine-2,5-dione derivatives.[1] The reaction proceeds through the initial formation of an amide intermediate, followed by a cyclization step to yield the desired bicyclic product.

Conceptual Workflow:

Thiaisatoic_Anhydride1H-Thieno[3,2-d][1,3]oxazine-2,4-dione(Thiaisatoic Anhydride)Amide_IntermediateAmide IntermediateThiaisatoic_Anhydride->Amide_IntermediateCondensationAmino_Acidα-Amino AcidAmino_Acid->Amide_IntermediateCyclizationCyclizationAmide_Intermediate->CyclizationHeating in Acetic AcidFinal_Product3,4-Dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dioneCyclization->Final_Product

Caption: Condensation of thiaisatoic anhydride with α-amino acids.

Detailed Experimental Protocol:

Materials:

  • 1H-Thieno[3,2-d][1][5]oxazine-2,4-dione (Thiaisatoic Anhydride)

  • Appropriate α-amino acid

  • Water (deionized)

  • Acetic acid (glacial)

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Amide Formation:

    • In a round-bottom flask, dissolve 1 equivalent of 1H-thieno[3,2-d][1][5]oxazine-2,4-dione in water.

    • Add 1.1 equivalents of the desired α-amino acid to the solution.

    • Heat the reaction mixture to 100 °C and stir for 1 hour. The progress of the amide formation can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • After the formation of the amide intermediate is complete, remove the water under reduced pressure using a rotary evaporator.

    • To the resulting residue, add glacial acetic acid.

    • Heat the mixture to 100 °C and stir for 2 hours.[1] Monitor the cyclization by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel chromatography to afford the pure 3,4-dihydro-1H-thieno[3,2-e][1][2]diazepine-2,5-dione.

Key Experimental Parameters:

ParameterValue/ConditionRationale
Solvent (Amide Formation) WaterA green and readily available solvent that facilitates the reaction between the anhydride and the amino acid.[1]
Temperature (Amide Formation) 100 °CProvides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Solvent (Cyclization) Acetic AcidActs as both a solvent and a catalyst for the intramolecular cyclization.[1]
Temperature (Cyclization) 100 °CEnsures efficient ring closure to form the diazepinedione ring.[1]
Yields 41-75%The reported yields vary depending on the specific α-amino acid used.[1]
Strategy 2: Ugi-Deprotection-Cyclization (UDC) Approach

This multicomponent reaction-based strategy offers a convergent and versatile route to 1,4-thienodiazepine-2,5-diones.[3] The Ugi four-component reaction (U-4CR) allows for the rapid assembly of a complex intermediate, which then undergoes a deprotection and subsequent cyclization to furnish the target scaffold. This approach is particularly advantageous for creating diverse libraries of compounds, as it allows for the introduction of four points of diversity from readily available starting materials.

Conceptual Workflow:

cluster_0Ugi Four-Component ReactionGewald_AminothiopheneGewald 2-AminothiopheneUgi_ProductUgi ProductGewald_Aminothiophene->Ugi_ProductAldehydeAldehydeAldehyde->Ugi_ProductIsocyanideIsocyanideIsocyanide->Ugi_ProductCarboxylic_AcidCarboxylic AcidCarboxylic_Acid->Ugi_ProductDeprotectionDeprotectionUgi_Product->DeprotectionCyclizationIntramolecular CyclizationDeprotection->CyclizationFinal_Product1,4-Thienodiazepine-2,5-dioneCyclization->Final_Product

Caption: Ugi-Deprotection-Cyclization (UDC) approach.

Detailed Experimental Protocol:

Materials:

  • Gewald 2-aminothiophene derivative

  • Aldehyde

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Carboxylic acid (with a suitable protecting group, e.g., Boc-glycine)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Base (e.g., triethylamine)

  • Standard laboratory glassware

Procedure:

  • Ugi Four-Component Reaction:

    • To a solution of the Gewald 2-aminothiophene (1 eq.) in methanol, add the aldehyde (1 eq.), the isocyanide (1 eq.), and the protected amino acid (1 eq.).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi product can be purified by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified Ugi product in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours until the protecting group (e.g., Boc) is completely cleaved (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

  • Cyclization:

    • Dissolve the crude deprotected intermediate in a suitable solvent such as methanol.

    • Add a base (e.g., triethylamine, 2-3 equivalents) to neutralize the TFA salt and promote intramolecular cyclization.

    • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by LC-MS).

    • Concentrate the reaction mixture and purify the final product by silica gel chromatography or preparative HPLC.

Key Experimental Parameters:

ParameterValue/ConditionRationale
Reaction Type Multicomponent ReactionAllows for rapid assembly of a complex scaffold in a single step, enhancing synthetic efficiency.[3]
Solvent (Ugi) MethanolA common protic solvent that facilitates the Ugi reaction.
Deprotecting Agent Trifluoroacetic Acid (TFA)A strong acid commonly used for the cleavage of Boc protecting groups.
Base (Cyclization) TriethylamineActs as a base to facilitate the intramolecular nucleophilic attack, leading to ring closure.
Diversity Four pointsThe choice of 2-aminothiophene, aldehyde, isocyanide, and carboxylic acid allows for extensive structural variation.[3]

Conclusion

The synthetic protocols detailed in this guide provide researchers with reliable and adaptable methods for the preparation of thieno[3,2-e][1][2]diazepine-2,5-diones. The choice between the condensation of thiaisatoic anhydride and the Ugi-Deprotection-Cyclization approach will depend on the specific synthetic goals, the desired level of molecular diversity, and the availability of starting materials. Both routes offer robust pathways to this important class of heterocyclic compounds, paving the way for further exploration of their therapeutic potential.

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1H-Thieno[2,3-d]oxazine-2,4-dione. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this heterocyclic compound. The described methodology is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor. The protocol details a systematic approach, from initial chromatographic parameter selection to full method validation, including specificity, linearity, accuracy, precision, and robustness. Furthermore, a detailed protocol for forced degradation studies is provided to unequivocally establish the stability-indicating nature of the method.

Introduction

1H-Thieno[2,3-d]oxazine-2,4-dione is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.[1][2] The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both safety and efficacy. Therefore, a reliable and validated analytical method is paramount for its quantitative analysis and impurity profiling. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and precision.[3][4]

A crucial aspect of a robust purity method is its ability to be "stability-indicating." This means the method must be capable of accurately measuring the active ingredient without interference from any degradation products, process impurities, or other potential contaminants.[3][5] To demonstrate this, forced degradation studies are performed, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants.[5][6] This application note outlines a proposed HPLC method for 1H-Thieno[2,3-d]oxazine-2,4-dione and a detailed roadmap for its validation.

Physicochemical Properties of 1H-Thieno[2,3-d]oxazine-2,4-dione

A foundational understanding of the analyte's properties is essential for rational method development.

PropertyValueSource
Molecular Formula C₆H₃NO₃S[1]
Molecular Weight 169.16 g/mol [1]
LogP 0.54[1]
Structure A fused thieno-oxazine heterocyclic system[1]
Solubility Expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO.General chemical knowledge
UV Absorbance Aromatic heterocyclic systems typically exhibit strong UV absorbance between 200-400 nm. A UV scan is recommended to determine the optimal detection wavelength. For similar structures, a wavelength around 254 nm is often a good starting point.[7]General chemical knowledge

Based on its LogP value and structure, 1H-Thieno[2,3-d]oxazine-2,4-dione is a moderately polar compound, making it well-suited for analysis by reversed-phase HPLC.[8]

Proposed HPLC Method

The following starting conditions are proposed based on the physicochemical properties of the analyte and common practices for similar heterocyclic compounds.[9][10] Optimization will be necessary to achieve the desired separation and peak shape.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of moderately polar to non-polar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides protons for positive mode mass spectrometry, if used.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.A gradient elution is proposed to ensure the elution of any potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nm (or λmax determined by UV scan)A common wavelength for aromatic compounds.[7]
Injection Volume 10 µLA typical injection volume.
Sample Diluent Acetonitrile/Water (50:50, v/v)To ensure sample solubility and compatibility with the mobile phase.

Method Validation Protocol

The proposed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11]

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for n=5 injections
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate specificity is through forced degradation studies.[3]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 1H-Thieno[2,3-d]oxazine-2,4-dione in the sample diluent (e.g., 1 mg/mL).

  • Stress Conditions: Subject the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[6]

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Evaluation:

    • The method is considered specific if the principal peak is well-resolved from all degradation product peaks (Resolution > 2).

    • Peak purity analysis (e.g., using a photodiode array detector) should be performed to demonstrate that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five concentrations of 1H-Thieno[2,3-d]oxazine-2,4-dione, typically ranging from 50% to 150% of the nominal assay concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Procedure: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, by a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Data Presentation

The results of the validation studies should be clearly documented and presented.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on experimental results
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range 50% - 150% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System suitability passes under varied conditions.

Experimental Workflow and Diagrams

The overall process of developing and validating a stability-indicating HPLC method is systematic.

HPLC_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) cluster_3 Phase 4: Finalization MD1 Literature Review & Physicochemical Property Analysis MD2 Initial Parameter Selection (Column, Mobile Phase, etc.) MD1->MD2 MD3 Method Optimization (Gradient, Flow Rate, etc.) MD2->MD3 FD1 Stress Sample Preparation (Acid, Base, Peroxide, Heat, Light) MD3->FD1 Optimized Method FD2 Analysis of Stressed Samples FD1->FD2 FD3 Demonstrate Specificity & Peak Purity FD2->FD3 V1 System Suitability FD3->V1 Validated for Specificity V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 Robustness V4->V5 F1 Compile Validation Report V5->F1 Complete Validation Data F2 Implement for Routine QC F1->F2

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Conclusion

This application note provides a detailed and scientifically grounded framework for establishing a validated, stability-indicating HPLC method for the purity assessment of 1H-Thieno[2,3-d]oxazine-2,4-dione. By following the proposed methodology and adhering to the principles outlined in the ICH guidelines, researchers and quality control professionals can ensure the generation of reliable and accurate data, which is essential for regulatory submissions and ensuring product quality throughout the drug development lifecycle. The causality behind each experimental choice is explained, providing a self-validating system for robust analytical method implementation.

References

Application Note and Protocol for the Purification of 1H-Thieno[2,3-d]oxazine-2,4-dione via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purity and the Principles of Recrystallization

In the realm of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Impurities can alter the pharmacological and toxicological profile of a compound, leading to inaccurate biological data and potential safety concerns. 1H-Thieno[2,3-d]oxazine-2,4-dione and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] Therefore, establishing a robust purification method is a critical step in its chemical development.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[4][5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[6][7] Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

This application note provides a detailed protocol for the purification of 1H-Thieno[2,3-d]oxazine-2,4-dione using the recrystallization technique. It encompasses the theoretical basis, a practical guide to solvent selection, a step-by-step procedure, and troubleshooting advice to enable researchers to obtain a high-purity final product.

Understanding the Analyte: 1H-Thieno[2,3-d]oxazine-2,4-dione

A foundational understanding of the target molecule's physicochemical properties is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₆H₃NO₃S[4]
Molecular Weight 169.16 g/mol [4]
Appearance Solid[8]
Topological Polar Surface Area (TPSA) 63.07 Ų[4]
LogP 0.5428[4]

The TPSA and LogP values suggest that 1H-Thieno[2,3-d]oxazine-2,4-dione is a moderately polar molecule. This information guides the initial selection of potential recrystallization solvents towards those with compatible polarity.

Part 1: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization.[7][9] An ideal solvent should meet the following criteria:

  • High-temperature coefficient of solubility: The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures.[9]

  • Non-reactive: The solvent must not react with the compound being purified.

  • Appropriate boiling point: The boiling point should be high enough to achieve a significant difference in solubility but low enough to be easily removed from the purified crystals.

  • Dissolves impurities or not at all: Impurities should either be fully soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • Volatile: The solvent should be easily evaporated from the surface of the purified crystals.

Potential Solvents for Screening

Based on the moderate polarity of 1H-Thieno[2,3-d]oxazine-2,4-dione and general practices for similar heterocyclic compounds, the following solvents are recommended for initial screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol 78.424.5Flammable
Isopropanol 82.619.9Flammable, irritant
Acetone 5621Highly flammable, irritant
Ethyl Acetate 77.16.0Flammable, irritant
Toluene 110.62.4Flammable, toxic
Water 10080.1Non-toxic
Protocol for Small-Scale Solvent Screening

To empirically determine the best solvent, a small-scale screening experiment is highly recommended.

Materials:

  • Crude 1H-Thieno[2,3-d]oxazine-2,4-dione (~10-20 mg per test)

  • Small test tubes or vials

  • Selection of potential solvents (from the table above)

  • Stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place a small, accurately weighed amount of the crude compound into a test tube.

  • Add the solvent dropwise at room temperature, stirring after each addition, until a total of 0.5-1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate while stirring. Continue to add small portions of the solvent until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of purified crystals upon cooling.

  • Repeat this process for each potential solvent to identify the most suitable one.

Part 2: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent until just dissolved A->B C 3. Filter hot solution to remove insoluble impurities B->C Insoluble impurities present D 4. Allow filtrate to cool slowly to room temperature B->D No insoluble impurities C->D E 5. Cool in ice bath to maximize crystal yield D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash with cold solvent F->G H 8. Dry crystals under vacuum G->H I Pure Product H->I

Caption: Recrystallization workflow for 1H-Thieno[2,3-d]oxazine-2,4-dione.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude 1H-Thieno[2,3-d]oxazine-2,4-dione in an Erlenmeyer flask.

    • Heat the selected solvent in a separate beaker on a hot plate to its boiling point.

    • Add a small amount of the hot solvent to the Erlenmeyer flask containing the crude solid. Swirl the flask to dissolve the compound.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a gravity filtration setup (a funnel with fluted filter paper) by pouring hot solvent through it. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution containing the dissolved compound through the preheated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Crystal Collection (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities. Use a minimal amount of solvent to avoid redissolving the product.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the Büchner funnel.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- Use a lower-boiling solvent.- Re-dissolve the oil in more hot solvent and try cooling more slowly.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled enough).- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath for a longer duration.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 1H-Thieno[2,3-d]oxazine-2,4-dione by recrystallization. By understanding the principles of solubility and carefully selecting an appropriate solvent system, researchers can effectively remove impurities and obtain a high-purity product suitable for further biological and chemical investigation. The provided protocols for solvent screening and large-scale purification, along with troubleshooting guidance, are designed to be a valuable resource for scientists in the field of drug development and organic synthesis.

References

Synthesis and Evaluation of Thieno[2,3-d]oxazines as Kainate Receptor Antagonists: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and pharmacological evaluation of kainate receptor antagonists based on the thieno[2,3-d]oxazine scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders. We will delve into the rationale behind targeting kainate receptors, provide step-by-step synthetic procedures, and outline robust protocols for assessing the antagonist activity of the synthesized compounds.

Introduction: The Rationale for Targeting Kainate Receptors with Thieno[2,3-d]oxazines

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and mood disorders.[1][3] Consequently, the development of selective KAR antagonists represents a promising therapeutic strategy.

The thieno[2,3-d]pyrimidine scaffold and its bioisosteres, such as the thieno[2,3-d]oxazine core, have emerged as privileged structures in medicinal chemistry due to their diverse biological activities.[4] Notably, derivatives of thieno[2,3-d][4][5]oxazines have been identified as subtype-specific kainate receptor antagonists, demonstrating the potential of this heterocyclic system for the development of novel CNS-active agents.

This guide will focus on the synthesis of 2-substituted-5-methyl-6-phenyl-thieno[2,3-d][4][5]oxazines, a class of compounds that has shown promising inhibitory activity at GluK1 (formerly GluR5) and GluK2 (formerly GluR6) kainate receptor subtypes.

Synthetic Strategy and Protocols

The synthesis of the target thieno[2,3-d]oxazine-based kainate receptor antagonists is accomplished through a multi-step sequence, beginning with the well-established Gewald reaction to construct the core 2-aminothiophene intermediate. This is followed by acylation and subsequent cyclization to yield the desired thieno[2,3-d]oxazin-4-one scaffold.

Synthesis_Workflow Start Starting Materials (Ketone, Acetonitrile Derivative, Sulfur) Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Amino-4,5-disubstituted- thiophene-3-carboxamide Gewald->Aminothiophene Acylation Acylation Aminothiophene->Acylation Acylamino 2-Acylamino-thiophene- 3-carboxamide Acylation->Acylamino Cyclization Cyclization (e.g., Acetic Anhydride) Acylamino->Cyclization Thieno_oxazine Target Thieno[2,3-d]oxazin-4-one Cyclization->Thieno_oxazine

Protocol 1: Synthesis of 2-Amino-4-phenyl-5-methylthiophene-3-carboxamide (Intermediate 1) via Gewald Reaction

The Gewald reaction is a versatile one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5] This protocol is adapted from established procedures.[5][6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Phenylacetone103-79-7134.18 g/mol 13.4 g (0.1 mol)
Malononitrile109-77-366.06 g/mol 6.6 g (0.1 mol)
Sulfur7704-34-932.07 g/mol 3.2 g (0.1 mol)
Diethylamine109-89-773.14 g/mol 10 mL
Ethanol64-17-546.07 g/mol 100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (13.4 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

  • Add diethylamine (10 mL) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-phenyl-5-methylthiophene-3-carboxamide as a crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 2-Acylamino-4-phenyl-5-methylthiophene-3-carboxamides (Intermediate 2)

This step involves the acylation of the 2-amino group of the thiophene intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Intermediate 1-232.30 g/mol 2.32 g (10 mmol)
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.50 g/mol 1.1 eq (11 mmol)
Pyridine110-86-179.10 g/mol 20 mL
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL

Procedure:

  • Dissolve Intermediate 1 (2.32 g, 10 mmol) in dry pyridine (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., acetyl chloride, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-4-phenyl-5-methylthiophene-3-carboxamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Cyclization to 2-Substituted-5-methyl-6-phenyl-thieno[2,3-d][4][5]oxazin-4-one (Target Compound)

The final step is the cyclization of the acylated intermediate to form the thieno[2,3-d]oxazin-4-one ring system.[7]

Materials and Reagents:

ReagentCAS NumberQuantity
Intermediate 2-10 mmol
Acetic Anhydride108-24-720 mL

Procedure:

  • In a 50 mL round-bottom flask, suspend Intermediate 2 (10 mmol) in acetic anhydride (20 mL).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL) with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-substituted-5-methyl-6-phenyl-thieno[2,3-d][4][5]oxazin-4-one.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Pharmacological Evaluation: Application Notes and Protocols

The synthesized thieno[2,3-d]oxazine derivatives are evaluated for their antagonist activity at specific kainate receptor subtypes. The following protocols describe in vitro methods for determining the potency and selectivity of these compounds.

Biological_Evaluation_Workflow Start Synthesized Thieno[2,3-d]oxazine Compounds Assay1 Primary Screening: Radioligand Binding Assay Start->Assay1 Assay2 Functional Assay: Electrophysiology (Patch-Clamp) Start->Assay2 Data1 Determine Ki values for KAR Subtypes (GluK1, GluK2, etc.) Assay1->Data1 Data2 Determine IC50 values for inhibition of kainate-evoked currents Assay2->Data2 Analysis Structure-Activity Relationship (SAR) Analysis Data1->Analysis Data2->Analysis

Protocol 4: Competitive Radioligand Binding Assay

This assay determines the affinity of the test compounds for specific kainate receptor subtypes by measuring their ability to displace a radiolabeled ligand.[8][9]

Materials and Reagents:

  • Cell membranes from HEK293 cells stably expressing human GluK1 or GluK2 receptor subunits.

  • [³H]kainate (radioligand).[8]

  • Test compounds (synthesized thieno[2,3-d]oxazines).

  • Unlabeled kainate (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the desired kainate receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • Cell membranes (typically 50-100 µg of protein per well).

    • A fixed concentration of [³H]kainate (typically at or below its Kd value).

    • A range of concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled kainate (e.g., 1 mM).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold binding buffer (3-4 times).

  • Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ability of the test compounds to inhibit the ion currents evoked by the activation of kainate receptors in living cells.[10][11][12]

Materials and Reagents:

  • HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK1 or GluK2).

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP, 0.4 Na-GTP, pH 7.2 adjusted with CsOH.

  • Kainate (agonist).

  • Test compounds (synthesized thieno[2,3-d]oxazines).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Culture: Plate the HEK293 cells expressing the target kainate receptor on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply a short pulse of kainate (e.g., 100 µM for 1-2 seconds) to the cell to evoke an inward current. Record the peak amplitude of this current.

  • Antagonist Application:

    • Pre-incubate the cell with the test compound at a specific concentration for a defined period (e.g., 1-2 minutes) by adding it to the external solution.

    • In the continued presence of the test compound, apply the same pulse of kainate and record the evoked current.

  • Data Acquisition and Analysis:

    • Repeat the agonist application in the presence of a range of concentrations of the test compound.

    • Measure the peak amplitude of the kainate-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition of the control current for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results from the synthetic and pharmacological studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Synthetic Yields and Physicochemical Properties of Thieno[2,3-d]oxazine Derivatives

Compound IDR-group at C2Yield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺
TX-01 Methyl75210-212Calculated: X, Found: Y
TX-02 Ethyl72198-200Calculated: X, Found: Y
TX-03 Isopropyl68205-207Calculated: X, Found: Y
...............

Table 2: Pharmacological Profile of Thieno[2,3-d]oxazine Derivatives at Kainate Receptors

Compound IDGluK1 Ki (µM)GluK2 Ki (µM)GluK1 IC50 (µM)GluK2 IC50 (µM)
TX-01 15.2 ± 1.825.6 ± 2.312.5 ± 1.122.1 ± 2.5
TX-02 10.8 ± 1.218.4 ± 1.99.2 ± 0.816.5 ± 1.7
TX-03 8.7 ± 0.915.3 ± 1.57.5 ± 0.613.8 ± 1.4
...............

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of novel kainate receptor antagonists based on the thieno[2,3-d]oxazine scaffold. By following these detailed protocols, researchers can efficiently synthesize and characterize new chemical entities and assess their potential as therapeutic agents for neurological disorders. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design and optimization of next-generation kainate receptor modulators with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Antimicrobial Screening of 1H-Thieno[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, thieno-fused ring systems have demonstrated a broad spectrum of biological activities. The 1H-thieno[2,3-d]oxazine-2,4-dione core, a privileged scaffold, presents a compelling starting point for the exploration of new antimicrobial agents. Its structural rigidity, potential for diverse functionalization, and similarity to other bioactive heterocycles suggest a high potential for interaction with microbial targets.[1][2][3] This guide provides a comprehensive framework for the synthesis and systematic screening of 1H-thieno[2,3-d]oxazine-2,4-dione derivatives to identify and characterize novel antimicrobial leads.

Scientific Rationale: Why Screen 1H-Thieno[2,3-d]oxazine-2,4-dione Derivatives?

The thieno[2,3-d]pyrimidine scaffold, structurally related to the 1H-thieno[2,3-d]oxazine-2,4-dione core, has been the subject of extensive research, yielding compounds with potent antibacterial and antifungal properties.[4] The proposed mechanisms of action for some of these related compounds include the disruption of the cytoplasmic membrane, leading to leakage of cellular components and cell death. It is hypothesized that the oxazine-dione core may exhibit similar or unique interactions with microbial targets. The dione functional group, in particular, offers intriguing possibilities for hydrogen bonding and other non-covalent interactions within enzyme active sites or with other biological macromolecules. Furthermore, the nitrogen atom at the 1-position provides a key site for substitution, allowing for the generation of a diverse library of derivatives with varied physicochemical properties to explore structure-activity relationships (SAR).

Experimental Workflow Overview

The screening process detailed herein follows a logical progression from the synthesis of the parent compound and its derivatives to a tiered antimicrobial evaluation. This workflow is designed to efficiently identify promising candidates and gather preliminary data on their spectrum of activity and potency.

Antimicrobial Screening Workflow Screening Workflow for 1H-Thieno[2,3-d]oxazine-2,4-dione Derivatives cluster_synthesis Compound Synthesis & Derivatization cluster_screening Antimicrobial Screening Cascade cluster_analysis Data Analysis & Interpretation synthesis_parent Synthesis of Parent Scaffold (1H-Thieno[2,3-d]oxazine-2,4-dione) derivatization N-Substitution Reactions (Generation of Derivative Library) synthesis_parent->derivatization purification Purification & Characterization (e.g., NMR, Mass Spec) derivatization->purification primary_screen Primary Screening (Kirby-Bauer Disk Diffusion) purification->primary_screen secondary_screen Secondary Screening (Broth Microdilution - MIC) primary_screen->secondary_screen tertiary_screen Tertiary Screening (MBC Determination) secondary_screen->tertiary_screen data_analysis Data Compilation & SAR Analysis tertiary_screen->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification

Caption: A comprehensive workflow for the synthesis, screening, and analysis of 1H-thieno[2,3-d]oxazine-2,4-dione derivatives.

Part 1: Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione and Derivatives

Protocol 1.1: Synthesis of the Parent Scaffold: 1H-Thieno[2,3-d][4][5]oxazine-2,4-dione

This protocol is adapted from established methods for the synthesis of related benzoxazine-diones and thieno-fused heterocycles.[5] The synthesis involves the cyclization of a 2-aminothiophene-3-carboxylic acid derivative.

Materials and Reagents:

  • 2-Aminothiophene-3-carboxylic acid

  • Triphosgene or Diphosgene

  • Anhydrous Dioxane or Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve 2-aminothiophene-3-carboxylic acid (1 equivalent) in anhydrous dioxane.

  • Addition of Phosgene Equivalent: While stirring under an inert atmosphere, carefully add a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in anhydrous dioxane dropwise at room temperature. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1H-thieno[2,3-d][4][6]oxazine-2,4-dione.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1.2: Synthesis of N-Substituted Derivatives

The nitrogen atom at the 1-position of the 1H-thieno[2,3-d]oxazine-2,4-dione scaffold is a prime site for derivatization to explore structure-activity relationships.

Materials and Reagents:

  • 1H-Thieno[2,3-d][4][6]oxazine-2,4-dione

  • Various alkyl or aryl halides (e.g., benzyl bromide, ethyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1H-thieno[2,3-d][4][6]oxazine-2,4-dione (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the corresponding anion.

  • Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography or recrystallization and confirm its structure by spectroscopic analysis.

Part 2: Antimicrobial Susceptibility Testing

A tiered approach is recommended, starting with a qualitative primary screen to identify active compounds, followed by quantitative methods to determine potency.

Protocol 2.1: Primary Screening - Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a widely used method for preliminary, qualitative assessment of antimicrobial activity. It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Solutions of synthesized derivatives at a standard concentration (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic disks (e.g., Gentamicin, Vancomycin)

  • Negative control disks (impregnated with the solvent, e.g., DMSO)

  • Incubator

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh culture plate, select 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Placement: Aseptically apply a known volume (e.g., 10 µL) of each test compound solution onto a sterile paper disk. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Gently press each disk to ensure full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm). A zone of inhibition indicates that the compound has antimicrobial activity.

Protocol 2.2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Synthesized derivatives with promising activity from the primary screen

  • Positive control antibiotic

  • Micropipettes and sterile multichannel pipettes

  • Plate reader (optional, for quantitative assessment)

  • Incubator

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum as described in Protocol 2.1 and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Protocol 2.3: Tertiary Screening - Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum. This test is performed after the MIC has been determined.

Materials and Reagents:

  • Results from the MIC assay (Protocol 2.2)

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Incubator

Step-by-Step Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and spread it onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and organized table to facilitate comparison and structure-activity relationship analysis.

Table 1: Antimicrobial Activity of 1H-Thieno[2,3-d]oxazine-2,4-dione Derivatives

Compound IDR-Group at N-1Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Parent Scaffold HS. aureusPositive
E. coliNegative
Derivative 1 BenzylS. aureusPositive
E. coliNegative
Derivative 2 4-ChlorobenzylS. aureusPositive
E. coliNegative
Positive Control (e.g., Vancomycin)S. aureusPositive
Positive Control (e.g., Ciprofloxacin)E. coliNegative

Troubleshooting and Safety Precautions

Troubleshooting Common Issues:

  • Inconsistent MIC results: This can be due to variations in inoculum density, contamination, or instability of the test compounds. Ensure strict adherence to inoculum standardization and aseptic techniques.

  • No zones of inhibition in disk diffusion: The compound may be inactive, poorly soluble, or may not diffuse well through the agar. Consider using a different solvent or a well diffusion assay.

  • Precipitation of compounds in broth: If a compound precipitates, the effective concentration is unknown. Try using a co-solvent like DMSO (at a final concentration that does not inhibit microbial growth) or a different broth formulation.

Safety Precautions:

  • Chemical Handling: The synthesis and handling of 1H-thieno[2,3-d]oxazine-2,4-dione derivatives should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Microbial Handling: All work with microbial cultures should be conducted in a biological safety cabinet using aseptic techniques to prevent contamination and exposure. All microbial waste must be decontaminated (e.g., by autoclaving) before disposal.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic screening of 1H-thieno[2,3-d]oxazine-2,4-dione derivatives for antimicrobial activity. The identification of "hit" compounds with potent MIC and MBC values will serve as the foundation for further lead optimization. Subsequent studies should focus on elucidating the mechanism of action of these novel compounds, evaluating their cytotoxicity against mammalian cell lines to determine selectivity, and exploring their efficacy in in vivo models of infection. The exploration of this promising chemical scaffold may lead to the development of a new class of much-needed antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of this critical synthetic intermediate.

1H-Thieno[2,3-d]oxazine-2,4-dione serves as a vital precursor, analogous to isatoic anhydride, for the synthesis of a wide range of biologically active heterocyclic compounds, most notably thieno[2,3-d]pyrimidin-4(3H)-ones. These derivatives have shown significant potential as anticancer, antitubercular, and kinase inhibitors.[1][2][3] However, the synthesis of the oxazine-dione core can be challenging, often plagued by low yields and difficult purifications. This guide consolidates field-proven insights and literature-based evidence to address the most common issues encountered during this synthesis.

Section 1: Primary Synthesis Pathway & Protocol

The most common and direct method for synthesizing 1H-Thieno[2,3-d]oxazine-2,4-dione involves the cyclization of a 2-aminothiophene-3-carboxylic acid derivative. This is typically achieved through the use of phosgene or a phosgene equivalent, which acts as the carbonyl source to form the heterocyclic ring. An alternative, often safer, two-step approach involves N-protection followed by cyclization with thionyl chloride.[4]

Visualizing the General Reaction Mechanism

The following diagram illustrates the fundamental cyclization process.

Caption: General mechanism for the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields are the most frequent complaint. The cause is often multifactorial. Here’s a breakdown of potential issues and their solutions:

  • Purity of Starting Material: The starting 2-aminothiophene-3-carboxylic acid must be pure and completely dry. Residual impurities from its synthesis can interfere with the cyclization.

    • Solution: Recrystallize the starting material before use. Ensure it is thoroughly dried under vacuum to remove any residual solvent or water.

  • Moisture Contamination: Phosgene, its equivalents (e.g., triphosgene), and thionyl chloride react violently with water. Moisture in the glassware, solvents, or starting material will consume the reagent and drastically reduce the yield.

    • Solution: Flame-dry all glassware under vacuum or dry in an oven overnight. Use anhydrous solvents, preferably fresh from a solvent purification system or a new, sealed bottle. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Sub-optimal Reaction Temperature: The initial formation of the N-carbonyl chloride or related intermediate is often exothermic and requires cooling. However, the subsequent cyclization may require heating to proceed at a reasonable rate.

    • Solution: Add the cyclizing agent (e.g., a solution of triphosgene in THF) slowly at a low temperature (0 °C). After the addition is complete, monitor the reaction by TLC or LC-MS while slowly warming to room temperature or gently refluxing until the starting material is consumed.

  • Incorrect Stoichiometry: Using insufficient cyclizing agent will result in incomplete conversion. Conversely, a large excess can sometimes lead to side product formation.

    • Solution: For agents like triphosgene, remember that one molecule is equivalent to three molecules of phosgene. A common starting point is to use 0.4 equivalents of triphosgene for every 1 equivalent of the amine.

Q2: I'm observing significant side product formation. What could these be and how can I minimize them?

The primary side products are typically polymers or urea-type derivatives from the reaction of unreacted amine with the activated intermediate.

  • Cause: This usually happens when the intramolecular cyclization is slow compared to the intermolecular reaction. This can be due to poor mixing, localized high concentrations of reagents, or an inappropriate reaction temperature.

  • Minimization Strategies:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reactions.

    • Slow Addition: Add the cyclizing agent very slowly to a well-stirred solution of the starting amine. This keeps the concentration of the activated intermediate low at any given moment, reducing the chance of intermolecular reactions.

    • Base Selection: The choice of base to scavenge the generated HCl is critical. A bulky, non-nucleophilic base like triethylamine or DIPEA is often used. Using a base that is too strong or nucleophilic can lead to other side reactions.

Q3: The reaction fails to proceed to completion, even after extended reaction times. How can I improve conversion?

Stalled reactions are often related to reagent deactivation or insufficient activation energy.

  • Reagent Deactivation: As mentioned in Q1, moisture is the primary culprit for deactivating the cyclizing agent. Ensure the entire system is anhydrous.

  • Insufficient Energy for Cyclization: The final ring-closing step may have a significant activation barrier.

    • Solution: After the initial formation of the intermediate at low temperature, gradually increase the heat. Refluxing in a solvent like THF or Dioxane is a common strategy to drive the cyclization to completion.[4] Always monitor the progress with an appropriate analytical technique (TLC, LC-MS) to avoid decomposition from excessive heating.

Q4: My final product is difficult to purify. What are the best purification strategies?

The product, 1H-Thieno[2,3-d]oxazine-2,4-dione, is often a stable, crystalline solid but can be contaminated with polymeric byproducts.

  • Purification Protocol:

    • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure.

    • Trituration/Washing: The crude solid can be suspended (triturated) in a solvent that dissolves the impurities but not the product. Diethyl ether or a mixture of hexane and ethyl acetate are good starting points.[4] The solid is then collected by filtration and washed.

    • Recrystallization: If the product is still impure, recrystallization from a suitable solvent (e.g., ethyl acetate, acetonitrile, or isopropanol) is the most effective method for obtaining a highly pure product.

Q5: Are there safer alternatives to using phosgene for the cyclization step?

Yes. Due to the extreme toxicity of phosgene gas, solid and liquid phosgene equivalents are strongly preferred. A two-step method using thionyl chloride is also an excellent alternative.[4]

  • Phosgene Equivalents:

    • Triphosgene (BTC): A stable, crystalline solid that is much safer to handle. It is often the reagent of choice in modern synthesis.

    • Diphosgene (Trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene but still highly toxic and corrosive.

  • Thionyl Chloride (SOCl₂) Method: This two-step approach avoids phosgene entirely.[4]

    • Protect the amine of the 2-aminothiophene-3-carboxylic acid with a group like Cbz (Benzyloxycarbonyl).

    • Treat the N-protected acid with thionyl chloride. The SOCl₂ acts as both an activating and cyclizing agent, leading to the formation of the desired oxazine-dione ring.[4] This method is reported to be efficient and high-yielding for analogous systems.

Section 3: Optimizing Reaction Parameters

Systematic optimization can dramatically improve your yield. The following table summarizes key parameters and their likely impact.

ParameterOptionsGeneral Impact & RationaleRecommended Starting Point
Cyclizing Agent Triphosgene, Diphosgene, SOCl₂ (with N-protection)Triphosgene is the safest and most common choice. SOCl₂ offers a phosgene-free route with high potential yields.[4]Triphosgene
Solvent THF, Dioxane, Ethyl Acetate, AcetonitrileMust be anhydrous. THF and Dioxane are common as they are relatively inert and have good boiling points for refluxing if needed.Anhydrous THF
Base (HCl Scavenger) Triethylamine (TEA), DIPEA, PyridineA non-nucleophilic organic base is required to neutralize the HCl byproduct. TEA is cost-effective and efficient.2.2 equivalents of TEA
Temperature 0 °C to RefluxLow temperature for initial reagent addition to control exotherm. Higher temperature for the cyclization step to overcome the activation energy.Add reagent at 0 °C, then warm to RT or reflux.
Concentration 0.05 M - 0.5 MHigher dilution can favor intramolecular cyclization and reduce byproduct formation.0.1 M
Workflow for a Systematic Optimization Experiment

Use the following workflow to methodically troubleshoot and optimize your reaction.

G start Start: Low Yield (<50%) check_reagents Verify Purity & Anhydrous Conditions of All Reagents and Solvents start->check_reagents check_temp Optimize Temperature Profile (e.g., 0°C addition, then reflux) check_reagents->check_temp If still low yield end_ok Success: Yield > 80% check_reagents->end_ok If yield improves check_conc Run Reaction at Higher Dilution (e.g., from 0.2M to 0.1M) check_temp->check_conc If still low yield check_temp->end_ok If yield improves check_base Screen Alternative Bases (e.g., TEA vs. DIPEA) check_conc->check_base If still low yield check_conc->end_ok If yield improves check_reagent Evaluate Alternative Cyclizing Agent (e.g., SOCl₂ method) check_base->check_reagent If still low yield check_base->end_ok If yield improves check_reagent->end_ok If yield improves end_review Review & Consult Literature check_reagent->end_review If no improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 4: References

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health. --INVALID-LINK--[1]

  • Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. (2015). RSC Publishing. --INVALID-LINK--[2]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). PubMed Central. --INVALID-LINK--[3]

  • Synthesis of thieno[2,3-d]pyrimidine 4. (n.d.). ResearchGate. --INVALID-LINK--[5]

  • Scheme 15. Synthesis of 1H-thieno[2,3-d][1][3]oxazine-2,4-dione (50). (n.d.). ResearchGate. --INVALID-LINK--[6]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PubMed Central. --INVALID-LINK--[7]

  • A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. (2018). ResearchGate. --INVALID-LINK--[8]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. (2025). National Institutes of Health. --INVALID-LINK--[4]

References

side reactions in the synthesis of thieno[2,3-d]pyrimidines from oxazine-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of thieno[2,3-d]pyrimidines from 1H-thieno[2,3-d][1][2]oxazine-2,4-dione precursors. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, step-by-step protocols, and mechanistic insights to help you navigate common challenges and side reactions encountered during this critical synthetic transformation.

I. Overview of the Synthetic Pathway

The conversion of a 1H-thieno[2,3-d][1][2]oxazine-2,4-dione to a thieno[2,3-d]pyrimidin-4(3H)-one is a robust method for constructing this medicinally important scaffold. The reaction typically involves the nucleophilic attack of an amine on the oxazine-dione ring, leading to ring opening and subsequent intramolecular cyclization. However, several factors can influence the reaction's success, leading to side products and reduced yields. This guide will address these specific issues.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis A Gewald Reaction Substrates (Ketone, Cyanoacetate, Sulfur) B 2-Aminothiophene-3-carboxylate A->B Gewald Reaction C 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione B->C Cyclization E Thieno[2,3-d]pyrimidin-4(3H)-one C->E Aminolysis & Cyclization D Primary/Secondary Amine (R-NHR') D->E Side_Reaction cluster_0 Desired Pathway cluster_1 Hydrolysis Side Reaction A Oxazine-dione B Thieno[2,3-d]pyrimidine A->B + Amine (R-NH2) - H2O, - CO2 C Oxazine-dione D 2-Aminothiophene-3-carboxylic acid (Water Soluble Byproduct) C->D + H2O - CO2 Troubleshooting_Tree Start Reaction Issue? Q1 Low or No Conversion? Start->Q1 Q2 SM Consumed, No Product? Start->Q2 Q3 Stable Intermediate Formed? Start->Q3 Q4 Incorrect Isomer? Start->Q4 A1 Check Reagent Purity Optimize Solvent, Base, Temp Q1->A1 A2 Suspect Hydrolysis Use Anhydrous Conditions Q2->A2 A3 Incomplete Cyclization Increase Temp/Basicity Q3->A3 A4 Possible Dimroth Rearrangement Modify Conditions, Use 2D NMR Q4->A4

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione and its derivatives. As a Senior Application Scientist, my objective is to provide not only procedural steps but also the fundamental principles to empower you in troubleshooting and optimizing your experiments effectively.

Part 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione, offering systematic solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: We are attempting to synthesize 1H-Thieno[2,3-d]oxazine-2,4-dione from a 2-aminothiophene-3-carboxylate precursor and are observing minimal to no formation of the desired product. What are the probable causes, and how can we enhance the yield?

Answer: A low or nonexistent yield in this cyclization reaction is a frequent obstacle. The primary cause often resides in one of several key areas: the quality of the starting materials, the choice of the cyclizing agent, the reaction temperature, or the presence of moisture.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Rationale: The purity of the 2-aminothiophene-3-carboxylate is critical. Both the amine and ester functionalities are reactive sites, and impurities can lead to competing side reactions.

    • Protocol:

      • Confirm the identity and purity of the starting material using ¹H NMR and LC-MS.

      • If impurities are present, purify the starting material via recrystallization or column chromatography. A common solvent system for recrystallizing similar compounds is ethanol/water.

  • Evaluate the Cyclizing Agent and Reaction Conditions:

    • Rationale: The selection of the cyclizing agent is crucial for the formation of the oxazine-dione ring. While various reagents can be used, phosgene equivalents like triphosgene are common. The reactivity of these agents is highly dependent on the reaction conditions.

    • Protocol & Optimization:

      • Reagent Choice: Solid triphosgene is often favored over gaseous phosgene for its comparative safety and ease of handling. Ensure the triphosgene is of high purity and has not been hydrolyzed by atmospheric moisture.

      • Solvent: A dry, aprotic solvent is essential. Dichloromethane (DCM) or toluene are frequently employed. Ensure the solvent is anhydrous.

      • Temperature Control: This reaction is often exothermic. Initiating the reaction at a low temperature (e.g., 0 °C) and allowing it to warm gradually to room temperature can help control the reaction rate and minimize the formation of byproducts.

  • Ensure Anhydrous Conditions:

    • Rationale: Triphosgene and the isocyanate intermediate are highly susceptible to hydrolysis. Any moisture in the reaction will result in the formation of unwanted ureas and a reduction in the yield of the target molecule.

    • Protocol:

      • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Utilize anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Optimizing Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

Question: Our reaction is yielding the desired 1H-Thieno[2,3-d]oxazine-2,4-dione, but we are also observing a significant quantity of side products, which complicates purification. How can we minimize their formation?

Answer: The formation of side products in this synthesis is generally due to the high reactivity of the intermediates. The primary culprits are often urea derivatives (from the reaction of the isocyanate intermediate with any available amine) or oligomeric materials.

Troubleshooting Steps:

  • Controlled Addition of Reagents:

    • Rationale: A slow, controlled addition of the cyclizing agent (e.g., a solution of triphosgene in the reaction solvent) to the 2-aminothiophene-3-carboxylate solution can help maintain a low concentration of the reactive species at any given time, thereby favoring intramolecular cyclization over intermolecular side reactions.

    • Protocol:

      • Dissolve the 2-aminothiophene-3-carboxylate in the anhydrous solvent.

      • Separately, dissolve the triphosgene in the same anhydrous solvent.

      • Add the triphosgene solution dropwise to the amine solution at 0 °C using a syringe pump over 1-2 hours.

  • Optimize Reaction Temperature:

    • Rationale: As previously noted, temperature control is critical. Conducting the reaction at a lower temperature can help slow the rate of side reactions, which may have a higher activation energy than the desired cyclization.

    • Protocol:

      • Maintain the reaction temperature at 0 °C during the addition of triphosgene.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Choice of Base:

    • Rationale: A non-nucleophilic base is often added to scavenge the HCl generated during the reaction. The choice of base is important to prevent side reactions.

    • Protocol:

      • Employ a hindered, non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

      • Add the base to the 2-aminothiophene-3-carboxylate solution before adding the cyclizing agent.

Table 1: Recommended Reaction Parameters for Minimizing Side Products

ParameterRecommended ConditionRationale
Reagent Addition Slow, dropwise addition of cyclizing agentMaintains a low concentration of reactive intermediates, favoring intramolecular cyclization.
Temperature 0 °C during addition, then warm to RTSlows down side reactions that may have higher activation energies.
Base Non-nucleophilic (e.g., Et₃N, DIPEA)Scavenges HCl without participating in side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of reactive intermediates.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Q1: What are the most suitable starting materials for this synthesis?

A1: The most common and effective starting materials are derivatives of 2-aminothiophene-3-carboxylic acid esters, such as the methyl or ethyl esters. The ester group serves as a good leaving group during the cyclization process. The specific substituents on the thiophene ring will depend on the target analog.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective methods for monitoring this reaction.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot. The product is typically more polar than the starting ester.

  • LC-MS: This provides more detailed information, allowing you to confirm the mass of the product and identify any major side products.

Q3: What is the best method for purifying the final product?

A3: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can be a highly effective purification method.

  • Column Chromatography: If the impurities have similar polarity to the product, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

Decision Tree for Purification:

Purification Strategy Crude Product Crude Product Assess Purity Assess Purity Crude Product->Assess Purity High Purity High Purity Assess Purity->High Purity >95% Low Purity Low Purity Assess Purity->Low Purity <95% or multiple spots Recrystallization Recrystallization High Purity->Recrystallization Column Chromatography Column Chromatography Low Purity->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Decision tree for purification strategy.

Part 3: References

    • Title: Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones

    • Source: RSC Advances

    • URL: --INVALID-LINK--

  • Reactivity of Thieno[3,2-d][1][3]oxazine-2,4-dione: The reactivity of the isomeric thieno[3,2-d][1][3]oxazine-2,4-dione has been studied, providing insights into the chemical behavior of this class of compounds.[4]

    • Title: Reactivity Study of 1H-Thieno[3,2-d][1][3]oxazine-2,4-dione Toward the Synthesis of Bicyclic 3,4-Dihydro-1H-thieno[3,2-e][1][5]diazepine-2,5-dione Analogues

    • Source: ResearchGate

    • URL: --INVALID-LINK--

  • One-pot Synthesis of Related Thieno[2,3-d]pyrimidin-4(3H)-ones: This article describes a one-pot synthesis starting from 2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-diones, demonstrating the utility of this scaffold as a synthetic intermediate.[3]

    • Title: A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines

    • Source: ResearchGate

    • URL: --INVALID-LINK--

References

Technical Support Center: Purification of 1H-Thieno[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Thieno[2,3-d]oxazine-2,4-dione derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this important class of heterocyclic compounds. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to address the specific challenges you may encounter. This guide emphasizes the causality behind experimental choices to empower you to make informed decisions in your work.

Introduction: The Core Challenge

The primary challenge in purifying 1H-Thieno[2,3-d]oxazine-2,4-dione derivatives stems from the inherent reactivity of the oxazine-2,4-dione ring. This moiety is analogous to an isatoic anhydride, making it highly susceptible to nucleophilic attack, particularly hydrolysis.[1] This reactivity can lead to ring-opening, low yields, and the generation of difficult-to-remove impurities during purification. Understanding and mitigating this instability is the key to success.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the purification of 1H-Thieno[2,3-d]oxazine-2,4-dione derivatives.

Q1: What are the most likely impurities in my crude product after synthesis?

A1: The most common impurities originate from the starting materials and potential side reactions. These typically include:

  • Unreacted 2-aminothiophene-3-carboxylic acid (or its ester): This is the precursor for the cyclization reaction and is often carried through to the crude product.

  • Ring-opened Hydrolysis Product: The primary degradation product is the 2-aminothiophene-3-carboxylic acid, formed by the reaction of your target molecule with water.

  • Dimeric Byproducts: Under certain conditions (especially basic), the ring-opened aminothiophene can react with an intact molecule of the oxazine-dione to form an amide-linked dimer, analogous to the formation of anthraniloylanthranilic acid from isatoic anhydride.[2]

  • Reagents from Cyclization: Residual coupling agents (e.g., phosgene analogs, carbonyldiimidazole) or their byproducts may also be present.

Q2: My NMR shows pure product, but my yield is very low after column chromatography. What happened?

A2: This is a classic problem associated with this class of compounds. The likely culprit is on-column degradation. The silica gel stationary phase is acidic and has a high surface area, which can catalyze the hydrolysis of the sensitive oxazine-2,4-dione ring.[3] As your compound travels through the column, it slowly degrades back to the more polar 2-aminothiophene-3-carboxylic acid, which then sticks to the column or elutes very broadly, resulting in a significant loss of material.

Q3: I see significant streaking/tailing when I try to run a silica gel column. How can I fix this?

A3: Streaking is often caused by the presence of the acidic 2-aminothiophene-3-carboxylic acid impurity or by on-column degradation. The carboxylic acid can interact strongly and non-uniformly with the silica gel. To mitigate this, you can:

  • Add acid to the eluent: Including a small amount (0.1-1%) of a volatile acid like acetic acid in your mobile phase can protonate the carboxylic acid impurity, reducing its interaction with the silica and leading to sharper peaks.[4]

  • Use neutralized silica: Pre-treating the silica gel with a base (like triethylamine) and then re-equilibrating with your eluent can create a less acidic environment. However, be cautious, as residual base can potentially accelerate the degradation of your target compound.

Q4: Is recrystallization a better option than chromatography for these compounds?

A4: In many cases, yes. Recrystallization avoids the use of stationary phases that can promote degradation.[3] It is often the most effective method for obtaining high-purity material, provided a suitable solvent system can be found. One report on a related intermediate noted that attempts at chromatographic purification failed, while recrystallization from ethanol was successful.[3]

Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. To resolve this:

  • Choose a solvent with a lower boiling point.

  • Use a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

  • Try seeding the solution with a tiny crystal of the pure product to encourage nucleation.

Troubleshooting Guides

Problem 1: Product Decomposition During Column Chromatography
Symptom Possible Cause Recommended Solution
Low recovery of product; fractions contain starting material (2-aminothiophene-3-carboxylic acid).The acidic nature of the silica gel is catalyzing the hydrolysis of the oxazine-2,4-dione ring.[3]Option A (Preferred): Avoid chromatography. Use recrystallization as the primary purification method. Option B (If chromatography is necessary): Use a rapid, dry-flash chromatography technique with a minimally polar eluent system to reduce contact time. Option C: Consider using a less acidic stationary phase, such as neutral alumina. However, test for stability on a small scale first, as alumina can also be reactive.
Broad peaks and significant tailing of the product spot on TLC and column.Co-elution of the product with its hydrolysis byproduct (the aminothiophene carboxylic acid). The carboxylic acid interacts strongly with silica.Add 0.5-1% acetic acid to the eluent system. This will protonate the carboxylic acid, making it less polar and reducing tailing.[4] Be sure to remove the acetic acid from the collected fractions under high vacuum.
Problem 2: Challenges in Recrystallization
Symptom Possible Cause Recommended Solution
Product does not crystallize upon cooling.1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated.1. Choose a different solvent where the compound has lower solubility at room temperature but good solubility when hot. 2. Evaporate some of the solvent to increase concentration. 3. Use a co-solvent system (e.g., dissolve in hot ethanol, then add water dropwise until cloudy).
Product "oils out" instead of forming crystals.1. The solvent's boiling point is higher than the compound's melting point. 2. High concentration of impurities depressing the melting point.1. Select a lower-boiling point solvent. 2. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent to precipitate the solid. 3. Attempt to crystallize from a more dilute solution over a longer period.
Low recovery after recrystallization.1. Too much solvent was used. 2. The compound has significant solubility in the solvent even at low temperatures.1. Use the absolute minimum amount of hot solvent needed to dissolve the crude product. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. 3. Consider a second crop of crystals by concentrating the mother liquor.

Experimental Protocols & Visualizations

Synthetic and Degradation Pathways

The following diagram illustrates the general synthesis of 1H-thieno[2,3-d]oxazine-2,4-dione from its precursor and the primary degradation pathway via hydrolysis.

G cluster_synthesis Synthesis cluster_degradation Degradation Pathway A 2-Aminothiophene- 3-carboxylic Acid B 1H-Thieno[2,3-d] oxazine-2,4-dione (Product) A->B  Cyclization (e.g., Phosgene, CDI) C 1H-Thieno[2,3-d] oxazine-2,4-dione (Product) D 2-Aminothiophene- 3-carboxylic Acid (Hydrolysis Product) C->D  Hydrolysis (H₂O, Acid/Base Catalyzed)

Caption: Synthesis and primary degradation pathway.

Purification Decision Workflow

This diagram provides a decision-making framework for selecting the appropriate purification strategy.

G Start Crude Product Analysis (TLC, ¹H NMR) CheckPurity Is the major impurity the starting material? Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Yes Chromatography Perform Column Chromatography (with precautions) CheckPurity->Chromatography No (Complex Mixture) CheckSuccess Is the product pure and yield acceptable? Recrystallize->CheckSuccess Chromatography->CheckSuccess Success Pure Product Failure Purification Failed (Re-evaluate) CheckSuccess->Success Yes CheckSuccess->Failure No

Caption: Decision tree for purification method selection.

Protocol 1: Recrystallization from a Single Solvent

This protocol outlines the steps for purifying your compound via recrystallization.

  • Solvent Screening:

    • Place ~20 mg of crude material into a small test tube.

    • Add a potential solvent (e.g., ethanol, ethyl acetate, acetone) dropwise at room temperature.

    • If the solid dissolves easily, the solvent is unsuitable.

    • If the solid is insoluble, heat the mixture gently. If it dissolves when hot and reappears upon cooling, the solvent is a good candidate.

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Work efficiently to minimize solvent evaporation.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Column Chromatography on Additive-Modified Silica Gel

This protocol should be used only when recrystallization is ineffective.

  • Eluent Selection:

    • Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value between 0.2 and 0.4.

    • To this eluent system, add 0.5% acetic acid by volume. This will be your mobile phase.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent (containing the acetic acid).

    • Pour the slurry into the column and allow it to pack uniformly under gentle pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading). This is preferred over wet loading to ensure sharp bands.

  • Elution:

    • Run the column as quickly as possible while still achieving separation to minimize contact time between the compound and the silica gel.

    • Collect fractions and monitor by TLC.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent and the volatile acetic acid under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove traces of acetic acid.

References

preventing hydrolysis of 1H-Thieno[2,3-d]oxazine-2,4-dione during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione and its derivatives. The inherent reactivity of the oxazine-2,4-dione ring system presents a significant challenge in the form of hydrolysis, which can lead to low yields and impurities. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to help you navigate these synthetic challenges successfully.

Section 1: Troubleshooting Q&A - Addressing Hydrolysis During Synthesis

This section directly addresses common issues encountered during the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione, with a focus on preventing unwanted hydrolysis.

Q1: My reaction to form the thieno[2,3-d]oxazine-2,4-dione ring is resulting in a low yield of the desired product and a significant amount of a byproduct, which I suspect is the hydrolyzed product, 2-aminothiophene-3-carboxylic acid. How can I confirm this and what is the likely cause?

A1: Your suspicion is likely correct. The primary byproduct of 1H-Thieno[2,3-d]oxazine-2,4-dione hydrolysis is indeed the corresponding 2-aminothiophene-3-carboxylic acid.

  • Confirmation: You can confirm the identity of the byproduct using standard analytical techniques. The hydrolyzed product will show a distinct set of signals in ¹H and ¹³C NMR spectroscopy, and its mass can be verified by mass spectrometry.

  • Likely Cause: The most common cause of hydrolysis is the presence of water in the reaction mixture, especially under acidic or basic conditions.[1] The oxazine ring is susceptible to nucleophilic attack by water.[2][3]

Q2: I am using a standard cyclization method starting from a 2-aminothiophene-3-carboxylic acid derivative. What specific reaction conditions should I be most mindful of to prevent hydrolysis?

A2: When cyclizing a 2-aminothiophene-3-carboxylic acid derivative to form the oxazine-2,4-dione ring, several parameters are critical:

  • Anhydrous Conditions: The paramount factor is the rigorous exclusion of moisture. Ensure all solvents are freshly distilled and dried over appropriate drying agents. All glassware should be oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • pH Control: Both strong acids and strong bases can catalyze hydrolysis.[1] If your cyclization requires a catalyst, opt for milder conditions. For base-catalyzed reactions, consider using a non-nucleophilic organic base. For acid-catalyzed reactions, a Lewis acid might be preferable to a Brønsted acid.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis. If possible, conduct the reaction at the lowest effective temperature.

  • Reaction Time: Prolonged reaction times increase the window of opportunity for hydrolysis to occur. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Q3: Can the choice of solvent influence the extent of hydrolysis?

A3: Absolutely. The choice of solvent plays a crucial role.

  • Protic vs. Aprotic Solvents: Avoid protic solvents like water, methanol, and ethanol, as they can act as nucleophiles and participate in the hydrolysis reaction. Opt for aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile, or toluene.

  • Solvent Purity: Ensure the purity of your chosen solvent. Even trace amounts of water in a seemingly aprotic solvent can be detrimental.

Section 2: Prophylactic Protocols - Strategies for Preventing Hydrolysis

This section provides proactive, step-by-step protocols to minimize the risk of hydrolysis from the outset of your synthesis.

Protocol 2.1: Rigorous Anhydrous Reaction Setup

This protocol details the essential steps for establishing and maintaining anhydrous conditions throughout your experiment.

  • Glassware Preparation:

    • Thoroughly clean all glassware with a suitable detergent, followed by rinsing with deionized water and then acetone.

    • Place the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is ideal) to ensure all moisture is removed.

    • Assemble the reaction apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Use only freshly distilled and dried solvents. Standard drying agents include sodium/benzophenone for ethereal solvents and calcium hydride for halogenated solvents and amines.

    • Solid reagents should be dried in a vacuum oven or a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂) before use.

    • Liquid reagents should be handled using dry syringes or cannulas.

  • Inert Atmosphere Maintenance:

    • Purge the assembled reaction apparatus with an inert gas (nitrogen or argon) for at least 15-20 minutes before adding any reagents.

    • Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.

Protocol 2.2: Controlled Reagent Addition and Temperature Management

Careful control over reagent addition and reaction temperature can significantly impact the outcome of the synthesis.

  • Reagent Addition:

    • If the cyclization reagent is highly reactive (e.g., phosgene or a chloroformate), add it slowly and dropwise to the solution of the 2-aminothiophene-3-carboxylic acid derivative at a low temperature (e.g., 0°C or -78°C) to control the exothermicity of the reaction.

    • Consider using a syringe pump for precise and controlled addition of liquid reagents.

  • Temperature Control:

    • Utilize a suitable cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain the desired reaction temperature.

    • Allow the reaction to warm to room temperature slowly only after the addition of the reactive reagent is complete.

Section 3: Mechanistic Insights - Understanding the "Why"

A deeper understanding of the chemical mechanisms at play can empower you to make more informed decisions during your experiments.

The Synthesis Pathway

The synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione typically proceeds from a 2-aminothiophene-3-carboxylate derivative.[4][5][6] A common method involves the reaction of this starting material with a carbonylating agent, such as phosgene or a chloroformate, to facilitate the cyclization and formation of the oxazine-2,4-dione ring.[2][7][8]

G A 2-Aminothiophene-3-carboxylate C 1H-Thieno[2,3-d]oxazine-2,4-dione A->C Cyclization B Carbonylating Agent (e.g., Phosgene, Chloroformate) B->C

Caption: General synthesis pathway for 1H-Thieno[2,3-d]oxazine-2,4-dione.

The Hydrolysis Mechanism

The hydrolysis of the 1H-Thieno[2,3-d]oxazine-2,4-dione ring is a significant side reaction. The oxazine-2,4-dione moiety contains two electrophilic carbonyl carbons that are susceptible to nucleophilic attack.

Under aqueous conditions, a water molecule can act as a nucleophile, attacking one of the carbonyl carbons. This is often followed by ring-opening to yield the more stable 2-aminothiophene-3-carboxylic acid. This process can be catalyzed by both acids and bases.[1]

G A 1H-Thieno[2,3-d]oxazine-2,4-dione C Tetrahedral Intermediate A->C Nucleophilic Attack B Water (H₂O) B->C D 2-Aminothiophene-3-carboxylic acid C->D Ring Opening

Caption: Simplified mechanism of hydrolysis of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Section 4: Data Summary

The following table summarizes the key reaction parameters and their recommended conditions to prevent hydrolysis.

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic (e.g., THF, Dioxane)Prevents the solvent from acting as a nucleophile.[1]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[1]
Temperature As low as effectively possibleReduces the rate of the hydrolysis side reaction.
pH Neutral or mildly acidic/basicAvoids strong acid or base catalysis of hydrolysis.[1]
Reagents Dry and of high purityMinimizes the introduction of water into the reaction.

References

Technical Support Center: Troubleshooting Low Yield in One-Pot Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing one-pot methodologies to construct the thienopyrimidine scaffold, a core component of numerous therapeutic agents.[1][2] Low yields can be a significant bottleneck in the drug discovery pipeline. This document provides in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.

Section 1: Understanding the Core Reaction Pathway

Most one-pot syntheses of thienopyrimidines leverage the versatile Gewald reaction to first construct a 2-aminothiophene intermediate, which then undergoes in-situ cyclization to form the final bicyclic system.[3] Understanding this sequence is critical for pinpointing the source of yield loss.

The process can be broken down into two primary phases:

  • Phase I: Gewald Aminothiophene Formation: This is a multi-component reaction involving an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[4][5] This phase is catalyzed by a base and proceeds via a Knoevenagel condensation, followed by sulfur addition and cyclization to form the key 2-aminothiophene intermediate.[5]

  • Phase II: Pyrimidine Ring Annulation: The 2-aminothiophene intermediate, once formed in the pot, is treated with a cyclizing agent (e.g., formamide, formic acid, urea) to construct the pyrimidine ring.[3][6]

Low yields can originate from inefficiencies or side reactions in either of these two distinct phases.

One_Pot_Thienopyrimidine_Synthesis Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) Intermediate 2-Aminothiophene Intermediate Start->Intermediate Phase I: Gewald Reaction Base Base (e.g., Morpholine) Base->Start Product Thienopyrimidine Product Intermediate->Product Phase II: Annulation CyclizingAgent Cyclizing Agent (e.g., Formamide) CyclizingAgent->Intermediate

Caption: General workflow for one-pot thienopyrimidine synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, common problems encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Q1: My reaction fails to initiate or appears sluggish. TLC analysis shows only starting materials even after several hours. What's wrong?

A: This issue almost always points to problems with the reagents or initial reaction conditions. The Gewald component of the synthesis is sensitive to the quality and reactivity of the starting materials and the choice of catalyst.

In-Depth Analysis & Solutions:

  • Purity of Starting Materials:

    • Aldehyde/Ketone: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Use freshly distilled or recently purchased aldehydes. Check for purity by NMR or GC.

    • Active Methylene Nitrile: Malononitrile, in particular, can degrade. Ensure it is a colorless, crystalline solid. If it has yellowed, recrystallize it from an appropriate solvent like ethanol or water.

    • Elemental Sulfur: Use finely powdered sulfur ("flowers of sulfur") to ensure maximum surface area and reactivity. Clumped or coarse sulfur will dissolve slowly and hinder the reaction.

    • Solvent Purity: Solvents like ethanol or DMF must be anhydrous. Water can interfere with the base catalyst and promote unwanted hydrolysis of nitrile or ester groups.

  • Base Catalyst Activity:

    • Choice of Base: The base's role is to catalyze the initial Knoevenagel condensation.[5] Weak amines like morpholine or triethylamine are commonly used.[7] Morpholine is often preferred as it is a secondary amine and can't form stable enamines with some ketones, which can be a side reaction.

    • Base Degradation: Amines can degrade over time. Use a fresh bottle or distill the base before use.

    • Insufficient Amount: Ensure you are using a catalytic amount, typically 10-20 mol%.

  • Initial Reaction Temperature:

    • The Gewald reaction often requires gentle heating (e.g., 50-70°C in ethanol) to initiate.[7] Running the reaction at room temperature may be too slow for less reactive substrates. Conversely, excessive heat can promote side reactions.

Q2: The reaction produces a complex mixture of byproducts, and the yield of the desired 2-aminothiophene intermediate is very low.

A: A complex mixture indicates that side reactions are outcompeting the desired pathway. This is typically a problem of reaction control, stemming from the choice of base, solvent, or temperature.

In-Depth Analysis & Solutions:

  • Incorrect Base/Solvent Combination: The polarity of the solvent and the strength of the base are coupled. A strong base in a polar solvent might accelerate the initial condensation too quickly, leading to the formation of dimers or polymers of the nitrile starting material.

    • Solution: Screen different base/solvent combinations. A good starting point is morpholine in ethanol. If byproducts persist, consider a less polar solvent like toluene, which may require a slightly higher temperature.[8]

  • Side Reactions of Sulfur: Elemental sulfur can participate in undesired redox reactions, especially at high temperatures.

    • Solution: Ensure the sulfur is added portion-wise to the reaction mixture once the Knoevenagel condensation has begun (as indicated by TLC). This prevents a high initial concentration of sulfur.

  • Reaction Stoichiometry: An excess of the ketone or nitrile can lead to self-condensation products.

    • Solution: Double-check the molar ratios of your reactants. A 1:1:1 ratio of ketone:nitrile:sulfur is the standard starting point.

ParameterRecommended ConditionRationale
Base Morpholine, Triethylamine, PiperidineProvides optimal basicity for Knoevenagel condensation without promoting excessive side reactions.
Solvent Ethanol, Methanol, DMFGood solubility for reactants and facilitates moderate reaction temperatures.[3]
Temperature 50-80 °C (for alcohols)Balances reaction rate with byproduct formation. Microwave irradiation can sometimes improve yields and reduce times.[6][7]
Stoichiometry 1:1:1 (Ketone:Nitrile:Sulfur)Prevents side reactions from an excess of any one reactant.

Table 1: Recommended Starting Conditions for the Gewald Reaction Component.

Q3: I've successfully formed the 2-aminothiophene intermediate, but the subsequent cyclization to the thienopyrimidine is inefficient.

A: Failure in the second phase points to issues with the cyclizing agent, temperature, or competing reactions of the aminothiophene intermediate.

In-Depth Analysis & Solutions:

  • Choice and Quality of Cyclizing Agent:

    • Formamide: This is a common and effective reagent for introducing the final two carbons of the pyrimidine ring.[7][9] It must be used in large excess and at high temperatures (reflux, >180°C).[7][9] Ensure it is pure, as formic acid impurities can lead to different products.

    • Formic Acid: Using formic acid instead of formamide will lead to a thieno[2,3-d]pyrimidin-4-one, as the cyano group is first hydrolyzed to an amide and then cyclized.[3]

    • Urea/Thiourea: These reagents can be used to synthesize thienopyrimidine-2,4-diones or their thio-analogs, but often require very high temperatures and solvent-free conditions.[3]

  • Insufficient Temperature/Reaction Time: The cyclization step is often the most energy-intensive part of the one-pot sequence.

    • Solution: Ensure the reaction temperature reaches the reflux point of the cyclizing agent (e.g., formamide refluxes at ~210°C). The reaction may require several hours (12-18 h) at this temperature to go to completion.[7]

  • Degradation of the Intermediate: 2-aminothiophenes can be unstable at high temperatures, potentially leading to decomposition or polymerization if the cyclization is too slow.

    • Solution: If you suspect degradation, consider a two-step approach. Isolate and purify the 2-aminothiophene intermediate first, then subject it to the cyclization conditions. This allows for characterization of the intermediate and optimization of the second step independently.

Q4: My crude product shows the correct mass and NMR signals, but the yield drops dramatically after purification. What are the best practices for isolation?

A: Significant product loss during workup and purification is often due to solubility issues or product instability under the chosen conditions.

In-Depth Analysis & Solutions:

  • Precipitation and Filtration: Thienopyrimidines are often crystalline solids with poor solubility in common organic solvents. The most common isolation technique is precipitation.

    • Procedure: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture (e.g., from formamide). If not, carefully pour the reaction mixture into a large volume of cold water or ice water to induce precipitation.[10]

    • Washing: Wash the filtered solid thoroughly with water to remove residual high-boiling solvents (like formamide or DMF), followed by a wash with a non-polar solvent like cold ethanol or diethyl ether to remove organic impurities.

  • Recrystallization vs. Chromatography:

    • Recrystallization: This is the preferred method for purifying thienopyrimidines if a suitable solvent system can be found (e.g., DMF, DMSO, acetic acid, or ethanol/dioxane mixtures).[11]

    • Column Chromatography: Due to their often-poor solubility, purification by silica gel chromatography can be challenging. It may require highly polar solvent systems (e.g., DCM/Methanol or Chloroform/Methanol), which can lead to streaking on the column and significant product loss. If chromatography is necessary, consider using a stronger adsorbent like alumina or a different stationary phase.

Section 3: Essential Optimization Protocols

Protocol 1: Baseline One-Pot Synthesis of a Tetrahydrobenzothieno[2,3-d]pyrimidine

This protocol is a robust starting point for many syntheses and is based on a common literature procedure.[7][12]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).

  • Solvent and Catalyst: Add ethanol (30 mL) followed by morpholine (2 mmol, 0.2 eq).

  • Phase I (Gewald): Heat the mixture to 70°C with stirring. Monitor the formation of the 2-aminothiophene intermediate by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete in 2-4 hours.

  • Solvent Removal: Once the intermediate is formed, remove the ethanol under reduced pressure.

  • Phase II (Annulation): To the crude residue, add formamide (25 mL). Heat the mixture to reflux (~190-210°C) and maintain for 12-18 hours.[7]

  • Isolation: Cool the reaction mixture to room temperature. Pour the dark solution into 200 mL of ice water with vigorous stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield the final product.

Protocol 2: Troubleshooting Workflow Diagram

When faced with low yield, a systematic approach is crucial. The following decision tree can guide your troubleshooting efforts.

Troubleshooting_Workflow Start Low Yield (<30%) CheckStart Check Purity of Starting Materials & Reagents Start->CheckStart First Step TLC Monitor Reaction by TLC: Is Intermediate Forming? CheckStart->TLC OptimizeGewald Optimize Phase I: - Screen Base/Solvent - Adjust Temperature - Check Stoichiometry TLC->OptimizeGewald No ComplexMix Complex Mixture of Byproducts? TLC->ComplexMix Yes, but... OptimizeGewald->TLC Re-evaluate ComplexMix->OptimizeGewald Yes OptimizeCyclization Optimize Phase II: - Increase Temp/Time - Change Cyclizing Agent - Consider Two-Step Route ComplexMix->OptimizeCyclization No, Intermediate is Clean WorkupLoss Significant Loss During Workup? OptimizeCyclization->WorkupLoss OptimizePurification Optimize Purification: - Use Precipitation - Screen Recrystallization Solvents - Avoid Chromatography if Possible WorkupLoss->OptimizePurification Yes Success Improved Yield WorkupLoss->Success No OptimizePurification->Success

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Scale-Up Synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide troubleshooting advice, and explain the critical parameters that ensure a safe, efficient, and reproducible scale-up process.

Section 1: General Synthesis & Mechanism FAQs

This section covers fundamental questions about the reaction pathway and its core components.

Q1: What is the most common and scalable synthetic route to 1H-Thieno[2,3-d]oxazine-2,4-dione?

The most prevalent and industrially viable method for synthesizing this and related heterocyclic anhydrides is the cyclization of a 2-aminothiophene-3-carboxylic acid derivative using a phosgene equivalent.[1] For safety and handling reasons, triphosgene (bis(trichloromethyl) carbonate) is the reagent of choice over highly toxic phosgene gas.[2] The reaction involves the formation of an intermediate N-carbonyl chloride, which rapidly undergoes an intramolecular nucleophilic attack by the carboxylic acid group to form the desired six-membered heterocyclic ring, eliminating HCl in the process.

Reaction_Scheme cluster_main Start 2-Aminothiophene- 3-carboxylic Acid Derivative Intermediate N-Carbonyl Chloride Intermediate Start->Intermediate + Triphosgene - HCl Triphosgene Triphosgene (Phosgene Equivalent) Product 1H-Thieno[2,3-d]oxazine- 2,4-dione Intermediate->Product Intramolecular Cyclization - HCl

Caption: General reaction scheme for the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Section 2: Reagent & Solvent Considerations

The choice and quality of your starting materials are paramount for a successful scale-up campaign.

Q2: Why is triphosgene preferred over phosgene gas, and what are the critical handling precautions?

Triphosgene is a stable, crystalline solid, which makes it significantly easier and safer to weigh, store, and handle compared to gaseous phosgene.[3] However, it must be treated with extreme caution as it can decompose into two molecules of phosgene upon contact with moisture, nucleophiles, or at elevated temperatures.[2] It is highly toxic and corrosive.[4]

Critical Handling Precautions:

  • Engineering Controls: Always handle triphosgene in a properly functioning chemical fume hood with high airflow.[4] For larger quantities, a walk-in hood or an isolated, ventilated enclosure is recommended.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, appropriate chemical-resistant gloves (butyl or neoprene are often recommended), and a lab coat.[5] For scale-up operations, respiratory protection may be necessary.[4]

  • Moisture Control: Triphosgene reacts with water to release phosgene and HCl.[5] Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and amines.[4][5] The container must be kept tightly sealed.

Q3: What are the ideal solvent characteristics for this reaction, and how does solvent choice impact scale-up?

The ideal solvent should be aprotic and inert to the reaction conditions. Key considerations for scale-up include:

  • Boiling Point: The solvent should have a boiling point that allows for effective temperature control of the reaction, which can be exothermic.

  • Solubility: It must effectively dissolve the starting aminothiophene derivative and, ideally, keep the product in solution to facilitate reaction completion, although in many cases the product precipitates upon formation.

  • Purity: The solvent must be anhydrous, as water will consume the triphosgene and contribute to side reactions.

  • Work-up: Consider the ease of removal post-reaction (e.g., boiling point for distillation) and its compatibility with aqueous work-up procedures.

Commonly used solvents include tetrahydrofuran (THF), 1,4-dioxane, toluene, or ethyl acetate. For scale-up, toluene is often preferred due to its favorable boiling point, lower cost, and ease of removing water azeotropically.

Q4: How critical is the purity of the starting 2-aminothiophene-3-carboxylic acid derivative?

It is absolutely critical. Impurities in the starting material are a primary cause of low yields and difficult purifications.[6] Potential issues arising from impure starting material include:

  • Side Reactions: Residual nucleophilic impurities can consume the expensive triphosgene.

  • Color Formation: Impurities can lead to the formation of colored byproducts that are difficult to remove from the final product.

  • Incomplete Conversion: Non-reactive impurities lower the effective concentration of the starting material, potentially leading to incomplete reactions.

Always ensure the starting material meets a high purity specification (e.g., >99% by HPLC) before commencing a large-scale reaction.

Section 3: Scale-Up & Process Optimization

Transitioning from the bench to a jacketed reactor introduces new challenges related to physical and chemical processes.

Q5: My reaction works well on a 1g scale, but the yield drops significantly at 100g. What are the likely causes?

This is a classic scale-up problem, often rooted in mass and heat transfer limitations.[6] The surface-area-to-volume ratio decreases as you scale up, making it harder to control the reaction conditions uniformly.

Common Causes for Yield Drop on Scale-Up:

  • Inefficient Heat Transfer: The reaction is exothermic. On a small scale, the heat dissipates quickly. On a large scale, poor heat removal can create localized hot spots, leading to byproduct formation or decomposition of the starting material or product.

  • Poor Mixing: Inadequate agitation can lead to localized high concentrations of triphosgene as it is added. This can cause the formation of urea byproducts (from the reaction of 2 molecules of the amine with one carbonyl equivalent) or other oligomers.

  • Reagent Addition Rate: Adding the triphosgene solution too quickly can overwhelm the reactor's ability to dissipate heat and mix effectively, exacerbating the issues above.

  • Moisture Contamination: Larger-scale setups have more points of potential atmospheric exposure. Ensuring a robust inert atmosphere is crucial.

Troubleshooting_Low_Yield Start Low Yield Observed on Scale-Up CheckTemp Analyze Temperature Profile (Internal vs. Jacket Temp) Start->CheckTemp CheckMixing Evaluate Mixing Efficiency (Visual, CFD Model, or Baffling) CheckTemp->CheckMixing Temp OK Sol_Temp Improve Cooling: - Lower jacket temp - Reduce addition rate CheckTemp->Sol_Temp Exotherm Not Controlled CheckAddition Review Reagent Addition Rate & Method CheckMixing->CheckAddition Mixing OK Sol_Mixing Improve Agitation: - Increase RPM - Use appropriate impeller/baffles CheckMixing->Sol_Mixing Poor Mixing Observed CheckPurity Re-verify Starting Material Purity CheckAddition->CheckPurity Addition OK Sol_Addition Slow down addition. Consider subsurface addition. CheckAddition->Sol_Addition Addition Too Fast Sol_Purity Purify starting material. Implement stricter QC. CheckPurity->Sol_Purity Impurity Detected Success Yield Improved CheckPurity->Success Purity OK Sol_Temp->Success Sol_Mixing->Success Sol_Addition->Success Sol_Purity->Success

Caption: Troubleshooting workflow for diagnosing low yield issues during scale-up.

Q6: How should I manage the exothermicity of the reaction during scale-up?

Effective thermal management is non-negotiable.

  • Jacketed Reactor: Use a reactor with a cooling jacket connected to a reliable temperature control unit.

  • Controlled Addition: The most critical control parameter is the addition rate of the triphosgene solution. Add it slowly and monitor the internal reaction temperature (T_internal) closely. The T_internal should not rise uncontrollably. Set a maximum allowable temperature and be prepared to stop the addition if it is exceeded.

  • Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature sink for the heat that will be generated.

Q7: What is the best method for adding triphosgene on a larger scale?

Never add solid triphosgene directly to the reaction mixture on a large scale. This can lead to clumping, poor mixing, and an uncontrollable exotherm. The best practice is to add it as a solution in the anhydrous reaction solvent via a pressure-equalizing dropping funnel or a calibrated pump. For optimal mixing, consider subsurface addition , where the addition tube is placed below the surface of the reaction mixture near the agitator.

Section 4: Work-up and Purification

Isolating a pure product in high yield is the final, critical step.

Q8: I'm observing a significant amount of an insoluble byproduct. What could it be and how can I prevent it?

This is often a urea byproduct, formed when two molecules of the starting amine react with one phosgene equivalent. This is typically caused by poor mixing or adding the amine to the triphosgene solution (inverse addition). To prevent this, ensure efficient agitation and always add the triphosgene solution to the solution of the 2-aminothiophene-3-carboxylic acid derivative.

Q9: What is the recommended procedure for quenching the reaction and ensuring all unreacted phosgene equivalents are destroyed?

After the reaction is complete (as determined by in-process controls like TLC or HPLC), any excess triphosgene or phosgene must be safely neutralized.

  • Primary Quench: Slowly add a nucleophilic alcohol like isopropanol. It will react with phosgene to form a less hazardous chloroformate and ultimately a carbonate.

  • Secondary Quench: Follow up with a basic aqueous quench (e.g., sodium bicarbonate or ammonium hydroxide solution) to neutralize the HCl generated during the reaction and destroy any remaining reactive species. Perform this step cautiously as gas evolution (CO2) will occur.

Q10: What are the most effective methods for purifying 1H-Thieno[2,3-d]oxazine-2,4-dione on a large scale?

Column chromatography is generally not feasible for large-scale purification. The most common methods are:

  • Recrystallization: If a suitable solvent system can be identified where the product has good solubility at high temperatures and poor solubility at low temperatures, this is an excellent method for achieving high purity.

  • Slurry Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and then washed (slurried) with various solvents to remove impurities. For example, a non-polar solvent like hexanes can remove organic impurities, while a more polar solvent like ethyl acetate or isopropanol might remove more polar byproducts.

Section 5: Safety Protocols

Safety is the highest priority when working with hazardous reagents like triphosgene.

HazardRiskMitigation Strategy
High Acute Toxicity Fatal if inhaled.[4] Causes severe chemical burns to skin, eyes, and respiratory tract.[4]Engineering Controls: Use only in a high-performance chemical fume hood. Install a phosgene sensor in the lab.[4] PPE: Wear full PPE, including chemical-resistant gloves, lab coat, and chemical splash goggles with a face shield.[5]
Decomposition Decomposes to highly toxic phosgene gas upon contact with moisture or heat.[2]Handling: Use only oven-dried glassware. Maintain a robust inert atmosphere (N₂ or Ar).[5] Store in a cool, dry, tightly sealed container.[4]
Corrosivity Generates corrosive HCl gas during reaction and upon decomposition.[5]Materials: Use glass or glass-lined reactors. Ensure proper ventilation. Off-Gas: Scrub the off-gas from the reactor through a basic solution (e.g., NaOH) to neutralize HCl and any entrained phosgene.
Accidental Spills Potential for rapid release of toxic gas and corrosive material.Spill Kit: Have a spill kit ready containing an appropriate absorbent material. Do NOT use water.[5] Evacuate the area immediately. Follow established emergency procedures.

Section 6: Example Scale-Up Experimental Protocol

This is a representative protocol and must be adapted and optimized for your specific substrate and equipment.

Objective: Synthesize ~100 g of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Equipment: 2L jacketed glass reactor with overhead stirring, thermocouple for internal temperature monitoring, pressure-equalizing dropping funnel, nitrogen inlet, and an outlet connected to a gas scrubber containing 10% NaOH solution.

Materials:

  • 2-Aminothiophene-3-carboxylic acid (1.0 eq, e.g., 80 g)

  • Triphosgene (0.4 eq, e.g., 60 g)

  • Anhydrous Toluene (e.g., 1.2 L total)

  • Isopropanol (for quenching)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactor: Charge the 2-aminothiophene-3-carboxylic acid (80 g) and anhydrous toluene (800 mL) to the reactor. Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Prepare Triphosgene Solution: In the fume hood, carefully dissolve triphosgene (60 g) in anhydrous toluene (400 mL). Caution: This may be slightly exothermic.

  • Addition: Slowly add the triphosgene solution to the stirred reactor slurry via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. If the temperature rises, stop the addition until it cools.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until in-process controls show full conversion. The product will likely precipitate as a thick solid.

  • Quench: Cool the reactor back to 0-5 °C. Slowly add isopropanol (100 mL) and stir for 30 minutes to quench any unreacted triphosgene.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with fresh toluene (2 x 150 mL) and then with hexanes (2 x 150 mL) to remove soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

Technical Support Center: Catalyst Selection for Reactions of 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the catalytic landscape of reactions involving the 1H-Thieno[2,3-d]oxazine-2,4-dione scaffold. This versatile heterocyclic core, an analog of the well-known isatoic anhydride, serves as a crucial building block in the synthesis of novel compounds for pharmaceutical and materials science research. The thieno[2,3-d]oxazine-2,4-dione nucleus is particularly valued for its reactivity, which allows for the construction of more complex fused heterocyclic systems.

Selecting the appropriate catalyst is paramount to achieving desired outcomes, whether performing a simple ring-opening or a complex cross-coupling functionalization. This guide is structured to address common questions and troubleshooting scenarios encountered in the lab, providing not just protocols but the underlying chemical logic to empower your research decisions.

Section 1: Foundational Reactivity - Nucleophilic Ring-Opening

The most fundamental reaction of 1H-Thieno[2,3-d]oxazine-2,4-dione is its susceptibility to nucleophilic attack, leading to the opening of the oxazine ring. This reaction is often the gateway to synthesizing more complex molecules and, in many cases, does not require a traditional catalyst.

Frequently Asked Questions (FAQs)

Question 1.1: What are the most common catalyst-free reactions for this scaffold?

Answer: The primary catalyst-free transformation is the acylation of nucleophiles. The dione acts as an activated carbonyl source. The most prevalent application is its reaction with α-amino acids or their ester derivatives.[1] This proceeds via a regioselective ring-opening of the anhydride-like structure, followed by an intramolecular cyclocondensation to form novel fused diazepine systems, such as 3,4-dihydro-1H-thieno[3,2-e][2][3]diazepine-2,5-diones.[1][4] This pathway is highly efficient for building libraries of potential bioactive molecules.

Question 1.2: Why is this ring-opening reaction often regioselective?

Answer: The regioselectivity arises from the differential reactivity of the two carbonyl groups. The C4-carbonyl is part of a carbamate-like linkage, while the C2-carbonyl is part of an anhydride-like system. Nucleophilic attack preferentially occurs at the more electrophilic C2-carbonyl, leading to the cleavage of the C2-O1 bond. This initial attack and subsequent release of CO₂ drives the reaction forward, resulting in the formation of an N-acylated thiophene-2-carboxamide intermediate, which can then undergo further reactions.

Troubleshooting Guide

Issue 1.1: My ring-opening reaction with an amino acid is slow, incomplete, or yields complex mixtures.

Potential Cause Explanation & Recommended Solution
Poor Solubility The starting thienooxazinedione or the amino acid may have limited solubility in the chosen solvent. Solution: Screen solvents like DMF, DMSO, or dioxane. Gentle heating (40-60 °C) can also improve solubility and reaction rate.
Incorrect Stoichiometry Using an excess of the amine can sometimes lead to side products. Solution: Start with a 1:1 or 1:1.1 molar ratio of the thienooxazinedione to the amino acid.
Amino Acid Reactivity Sterically hindered amino acids will react more slowly. The pKa of the amino group also plays a role. Solution: For sluggish reactions, consider converting the amino acid to its methyl or ethyl ester to improve solubility and nucleophilicity. Alternatively, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in catalytic amounts can deprotonate the amino acid's carboxylic acid group, preventing salt formation and increasing the concentration of the free amine.
Moisture Contamination Water can act as a competing nucleophile, leading to hydrolysis of the starting material. Solution: Ensure all reagents and solvents are dry. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Experimental Protocol

Protocol 1.1: Synthesis of 3,4-Dihydro-1H-thieno[3,2-e][2][3]diazepine-2,5-dione Analogues [1]

Materials:

  • 1H-Thieno[3,2-d][2][5]oxazine-2,4-dione (1.0 equiv)

  • Appropriate α-amino acid (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetic Acid

Procedure:

  • To a solution of the desired α-amino acid in the chosen solvent, add 1H-Thieno[3,2-d][2][5]oxazine-2,4-dione in one portion at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold diethyl ether or ethanol to remove impurities.

  • Dry the product under vacuum to yield the desired 3,4-dihydro-1H-thieno[3,2-e][2][3]diazepine-2,5-dione derivative.

Section 2: Metal-Catalyzed Cross-Coupling for Scaffold Functionalization

To create more diverse derivatives, functionalization of the thiophene ring via cross-coupling is a powerful strategy. This requires a precursor, typically a halogenated (bromo- or iodo-) 1H-Thieno[2,3-d]oxazine-2,4-dione, and a suitable catalyst system. Palladium-catalyzed reactions are the workhorse, but alternatives are emerging.

Catalyst_Selection_Workflow cluster_catalysts Catalyst Choice start Goal: Functionalize Thiophene Ring reaction_type Select Reaction Type start->reaction_type pd_cat Palladium (Pd) (Workhorse) reaction_type->pd_cat C-C (Suzuki, Sonogashira) C-N (Buchwald-Hartwig) ni_cat Nickel (Ni) (Cost-Effective) reaction_type->ni_cat C-C, C-S fe_cat Iron (Fe) (Sustainable) reaction_type->fe_cat C-C (Grignards) considerations Key Considerations: - Substrate Scope - Cost & Toxicity - Functional Group Tolerance - Air/Moisture Sensitivity pd_cat->considerations ni_cat->considerations fe_cat->considerations

Caption: Catalyst selection workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Question 2.1: I want to perform a Suzuki-Miyaura coupling on a bromo-thieno[2,3-d]oxazine-2,4-dione. What's a good starting catalyst system?

Answer: For Suzuki-Miyaura reactions, Palladium is the most reliable choice. A standard, effective starting point would be:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Ligand: The catalyst often contains the necessary ligand. For challenging substrates, specialized ligands like SPhos or XPhos may be required to improve catalytic turnover.

  • Base: A mild inorganic base is crucial. K₂CO₃ or Cs₂CO₃ are excellent choices. Cs₂CO₃ is more expensive but often gives superior results with less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is typical. Common systems include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O.

The causality here is that the Pd(0) species undergoes oxidative addition into the C-Br bond. The base activates the boronic acid to form a boronate complex, which then undergoes transmetalation with the Pd(II)-complex. Reductive elimination finally yields the C-C coupled product and regenerates the Pd(0) catalyst.

Question 2.2: My starting material is sensitive and decomposes under standard Palladium conditions. Are there milder or alternative catalysts?

Answer: Yes. If decomposition is an issue, first try lowering the reaction temperature and using a more active catalyst/ligand system to shorten reaction times. However, for truly sensitive substrates or for a more sustainable approach, consider earth-abundant metal catalysts.[6]

  • Nickel (Ni) Catalysis: Pincer-type Nickel complexes have shown excellent activity in C-S and C-C cross-coupling reactions.[6] They are significantly cheaper than Palladium but can be more sensitive to air and moisture, requiring stricter inert atmosphere techniques.

  • Iron (Fe) Catalysis: Iron-catalyzed cross-couplings are a growing field, prized for their low cost and low toxicity.[3] These reactions often involve radical mechanisms and are particularly effective for coupling with Grignard reagents.[3] However, the functional group tolerance may be narrower compared to Palladium systems.

Troubleshooting Guide

Issue 2.1: My Palladium-catalyzed cross-coupling reaction has failed (no product, low yield, or starting material decomposition).

Potential Cause Explanation & Recommended Solution
Catalyst Poisoning The sulfur atom in the thiophene ring can coordinate to the Palladium center, poisoning the catalyst. Solution: Use a higher catalyst loading (e.g., increase from 2 mol% to 5-10 mol%). Alternatively, use specialized ligands (e.g., electron-rich Buchwald phosphine ligands) that bind more strongly to Palladium, reducing the inhibitory effect of sulfur.
Inactive Catalyst The Pd(0) catalyst may have oxidized to Pd(II) due to poor inerting. Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Base/Solvent The chosen base may not be strong enough, or the reactants may not be fully soluble. Solution: For Suzuki couplings, try switching from K₂CO₃ to the more soluble and basic Cs₂CO₃. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required. Screen different solvents to ensure all components are in solution at the reaction temperature.
Ligand Degradation Phosphine ligands can be sensitive to air and high temperatures. Solution: Handle air-sensitive ligands in a glovebox. Avoid unnecessarily high reaction temperatures.

Section 3: Acid Catalysis

While less common for direct functionalization of the 1H-Thieno[2,3-d]oxazine-2,4-dione core, acid catalysis is relevant in the synthesis of related thieno-fused systems.

Question 3.1: Is there a role for acid catalysts in reactions involving this scaffold or its precursors?

Answer: Yes, particularly in cyclization and rearrangement reactions to form the core or related structures. For instance, in the synthesis of thieno[2,3-c]pyridine derivatives, strong acids like para-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH) are used as catalysts to mediate denitrogenative transformation and cyclization reactions.[5] In these cases, the acid's role is to protonate a functional group, making it a better leaving group or activating a position for intramolecular nucleophilic attack, thereby facilitating the formation of the new heterocyclic ring.

References

Technical Support Center: Mastering Temperature Control in 1H-Thieno[2,3-d]oxazine-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1H-Thieno[2,3-d]oxazine-2,4-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with temperature management in reactions involving this versatile heterocyclic compound. As a key intermediate in the synthesis of various bioactive molecules, particularly thieno[2,3-d]pyrimidines, precise temperature control is paramount to ensure high yields, minimize side-product formation, and maintain the integrity of your desired compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal properties and handling of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Q1: What is the general thermal stability of 1H-Thieno[2,3-d]oxazine-2,4-dione?

Q2: My reaction involving 1H-Thieno[2,3-d]oxazine-2,4-dione is sluggish at room temperature. Is it safe to heat the reaction?

A2: Yes, in many cases, heating is necessary to drive reactions involving 1H-Thieno[2,3-d]oxazine-2,4-dione to completion, particularly in nucleophilic acyl substitution reactions with amines to form thieno[2,3-d]pyrimidines. However, the decision to heat and the choice of temperature should be made judiciously. It is always recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A general troubleshooting guide for low-yielding reactions suggests that suboptimal temperature is a critical parameter to investigate.[2]

Q3: What are the potential consequences of overheating a reaction with 1H-Thieno[2,3-d]oxazine-2,4-dione?

A3: Overheating can lead to several undesirable outcomes:

  • Decomposition: The compound may undergo thermal decomposition, leading to a complex mixture of byproducts and a significant reduction in the yield of the desired product.

  • Decarboxylation: Analogous to isatoic anhydride, 1H-Thieno[2,3-d]oxazine-2,4-dione can release carbon dioxide upon heating, which can lead to the formation of reactive intermediates and subsequent undesired side reactions.[3]

  • Side Reactions: Elevated temperatures can promote alternative reaction pathways, leading to the formation of regioisomers or other impurities that may be difficult to separate from the target molecule.

  • Solvent Degradation: High temperatures can also lead to the degradation of the solvent, introducing further impurities into the reaction mixture.

Q4: Are there any recommended solvents for temperature-controlled reactions with this compound?

A4: The choice of solvent is critical for effective temperature management. The following table provides a list of commonly used solvents and their boiling points, which can serve as a guide for selecting the appropriate reaction temperature.

SolventBoiling Point (°C)Notes
Tetrahydrofuran (THF)66Suitable for reactions requiring mild heating.
Ethanol78A common solvent for reactions with amines, allowing for moderate heating under reflux.
Acetonitrile82Another option for reactions requiring moderate heating.
Toluene111Useful for reactions that require higher temperatures.
N,N-Dimethylformamide (DMF)153Often used for less reactive nucleophiles, but careful temperature control is essential to avoid decomposition.
Dioxane101A higher boiling point ether that can be an alternative to THF.

II. Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues related to temperature control in your experiments.

Guide 1: Low or No Product Formation

Symptom: The reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after a prolonged reaction time.

Caption: Troubleshooting low product yield.

Corrective Actions:

  • Verify Reaction Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a stable and accurate temperature.

  • Incremental Temperature Increase: If the reaction is clean but slow at a lower temperature, gradually increase the temperature in 10 °C increments, monitoring the reaction progress at each step.

  • Solvent Selection: If the desired reaction temperature is close to or above the boiling point of your current solvent, switch to a higher-boiling solvent as listed in the table above.

  • Catalyst Addition: For certain reactions, the addition of a catalyst might be necessary to achieve a reasonable reaction rate at a lower temperature.

Guide 2: Formation of Multiple Unidentified Byproducts

Symptom: TLC/LC-MS analysis shows the formation of multiple spots/peaks in addition to the desired product, leading to a low yield and difficult purification.

Caption: Troubleshooting byproduct formation.

Corrective Actions:

  • Reduce Reaction Temperature: High temperatures are a common cause of side reactions. Lowering the temperature can often improve the selectivity of the reaction.

  • Controlled Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to ensure uniform and stable heating. Avoid direct heating on a hot plate, which can cause localized overheating.

  • Slow Addition of Reagents: For exothermic reactions, adding one of the reagents slowly at a controlled temperature can help to dissipate heat and prevent temperature spikes that may lead to byproduct formation.

  • Inert Atmosphere: Some side reactions may be initiated by atmospheric oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these unwanted reactions.[2]

III. Experimental Protocol: A Case Study

Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol illustrates a typical reaction where temperature control is crucial.

  • Reaction Setup: To a solution of 1H-Thieno[2,3-d]oxazine-2,4-dione (1.0 eq.) in ethanol (10 mL/mmol) is added the desired primary amine (1.1 eq.).

  • Temperature Control: The reaction mixture is heated to reflux (approximately 78 °C) using a temperature-controlled oil bath and a reflux condenser.

  • Monitoring: The reaction is monitored by TLC every hour.

  • Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Rationale for Temperature Choice: Refluxing in ethanol provides a stable and moderate temperature that is often sufficient to drive the reaction to completion without causing significant degradation of the starting material or product. For less reactive amines, a higher boiling solvent like DMF might be necessary, but this should be approached with caution, and the temperature should be carefully controlled (e.g., 100-120 °C) to minimize decomposition.

IV. Mechanistic Insights into Thermal Decomposition

While specific studies on the thermal decomposition of 1H-Thieno[2,3-d]oxazine-2,4-dione are limited, we can infer potential pathways from its structural analogs, such as isatoic anhydride and other oxazine-diones.

G A 1H-Thieno[2,3-d]oxazine-2,4-dione B Heat (Δ) A->B F Ring Opening A->F [Nu-] C Decarboxylation (-CO2) B->C D Reactive Intermediate (e.g., Isocyanate analog) C->D E Polymerization / Tar Formation D->E G Reaction with Nucleophiles D->G [Nu-] H Desired Product F->H I Side Products G->I

Caption: Potential thermal reaction pathways.

At elevated temperatures, the primary decomposition pathway is likely to be decarboxylation, leading to the formation of a highly reactive isocyanate-like intermediate. This intermediate can then polymerize or react non-selectively with other components in the reaction mixture, resulting in the formation of intractable tars and a range of side products.

V. Conclusion

Effective temperature management is a cornerstone of successful synthesis using 1H-Thieno[2,3-d]oxazine-2,4-dione. By understanding the thermal limitations of this compound and implementing careful temperature control strategies, researchers can significantly improve reaction outcomes, leading to higher yields, improved purity, and more reliable results in their drug discovery and development efforts. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for specific reaction conditions whenever available.

References

Technical Support Center: Characterization of Impurities in 1H-Thieno[2,3-d]oxazine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in identifying and characterizing impurities, ultimately leading to a more efficient and robust synthetic process.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues you might encounter during the synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione, presented in a question-and-answer format.

Question 1: After reacting my 2-aminothiophene-3-carboxylic acid with triphosgene, my crude NMR shows a significant amount of unreacted starting material, even after prolonged reaction times. What could be the issue?

Answer:

Several factors could contribute to the incomplete conversion of your starting material, 2-aminothiophene-3-carboxylic acid. Let's break down the potential causes and solutions:

  • Insufficient Activation of Triphosgene: Triphosgene requires activation to generate the reactive phosgene species. This is often achieved with a tertiary amine base (e.g., triethylamine, diisopropylethylamine). Ensure you are using a sufficient stoichiometric amount of a dry, high-quality amine. The presence of moisture can quench the reactive intermediates.

  • Poor Solubility of the Starting Material: 2-Aminothiophene-3-carboxylic acid can have limited solubility in common organic solvents.[1][2] If your starting material is not fully dissolved, the reaction will be heterogeneous and slow. Consider using a co-solvent system or a more polar aprotic solvent like anhydrous THF, dioxane, or acetonitrile to improve solubility.

  • Inadequate Temperature Control: While the reaction is often performed at low temperatures (0 °C to room temperature) to control the reactivity of phosgene, insufficient thermal energy may slow down the reaction rate. After the initial addition of the phosgene equivalent, a gradual warm-up to room temperature or slightly above may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Degradation of the Starting Material: 2-Aminothiophene derivatives can be susceptible to oxidative dimerization, especially in the presence of air and base.[3] While not the primary reaction pathway here, it can reduce the available amount of starting material for the desired cyclization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this side reaction.

Experimental Protocol: Optimizing the Cyclization Reaction

  • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.

  • Dissolve 2-aminothiophene-3-carboxylic acid (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Add a tertiary amine (e.g., triethylamine, 2.2 equivalents) to the solution and cool to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Add the triphosgene solution dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • If the reaction is still incomplete, gentle heating (e.g., 40 °C) can be applied.

Question 2: My LC-MS analysis of the crude product shows a peak with a mass corresponding to the dimer of my starting material. How can I confirm its structure and prevent its formation?

Answer:

The observation of a peak with a mass twice that of your starting material strongly suggests the formation of a dimer. The most probable structure is a di-sulfide linked dimer, formed through the oxidation of the thiol tautomer of the aminothiophene.

Workflow for Dimer Identification and Mitigation

cluster_0 Impurity Identification cluster_1 Prevention Strategy LC_MS LC-MS shows [2M+H]+ ion HRMS Confirm mass with High-Resolution MS LC_MS->HRMS Exact Mass NMR Isolate by prep-HPLC and acquire 1H & 13C NMR HRMS->NMR Isolate Structure Elucidate Dimer Structure NMR->Structure Inert_Atmosphere Run reaction under Inert Atmosphere (N2 or Ar) Structure->Inert_Atmosphere Mitigate Base_Choice Use a non-nucleophilic, hindered base Inert_Atmosphere->Base_Choice Antioxidant Consider adding a radical inhibitor (e.g., BHT) Optimize_Temp Avoid prolonged high temperatures Base_Choice->Optimize_Temp Gewald_Reaction Gewald Reaction (Ketone/Aldehyde + Cyanoester + Sulfur) Aminothiophene 2-Aminothiophene-3-carboxylate Gewald_Reaction->Aminothiophene Hydrolysis Saponification Aminothiophene->Hydrolysis Carboxylic_Acid 2-Aminothiophene-3-carboxylic acid Hydrolysis->Carboxylic_Acid Cyclization Cyclization with Phosgene Equivalent (e.g., Triphosgene) Carboxylic_Acid->Cyclization Product 1H-Thieno[2,3-d]oxazine-2,4-dione Cyclization->Product

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 1H-Thieno[2,3-d]oxazine-2,4-dione vs. Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Heterocyclic Scaffolds

Executive Summary

In the landscape of heterocyclic chemistry, isatoic anhydride has long been a cornerstone reagent for the synthesis of nitrogen-containing frameworks, most notably quinazolinones.[1][2] Its thiophene-based bioisostere, 1H-thieno[2,3-d]oxazine-2,4-dione, offers a gateway to the analogous and pharmacologically significant thienopyrimidinone scaffolds. This guide provides an in-depth, objective comparison of these two synthons, moving beyond simple procedural outlines to explore the mechanistic nuances, comparative reactivity, and strategic considerations that guide the choice of one reagent over the other. We will dissect their performance in key synthetic transformations, supported by experimental data, and provide detailed protocols to empower researchers in drug discovery and materials science to make informed decisions for their specific synthetic goals.

Introduction: Benchmarking the Benzene Against the Thiophene Core

Isatoic Anhydride (1H-Benzo[d][3][4]oxazine-2,4-dione): The Established Workhorse

Isatoic anhydride is a versatile and commercially available cyclic anhydride derived from anthranilic acid.[5] Its reactivity is dominated by its function as a stable, solid precursor of the highly reactive 2-aminobenzoyl cation or related species. Upon reaction with nucleophiles, the anhydride ring readily opens, typically with the loss of carbon dioxide, to generate 2-aminobenzamides or related intermediates.[5][6] This reactivity profile has cemented its role as a key building block for a vast library of heterocyclic compounds, including benzodiazepines, quinazolinones, and other fused systems that are prevalent in medicinal chemistry.[1][2][7][8]

1H-Thieno[2,3-d]oxazine-2,4-dione: The Bioisosteric Challenger

1H-Thieno[2,3-d]oxazine-2,4-dione, sometimes referred to as a "thiaisatoic anhydride," is the heterocyclic analog where the benzene ring of isatoic anhydride is replaced by a thiophene ring. This substitution is more than a simple structural modification; it is a strategic choice in medicinal chemistry, representing a classic example of bioisosterism. The sulfur atom in the thiophene ring alters the electronic distribution, lipophilicity, and metabolic profile of the resulting molecules, often leading to modulated biological activity. Thienopyrimidinones, the direct analogs of quinazolinones, are themselves a class of compounds with significant therapeutic interest.[9] The synthesis and reactivity of this thieno-analog, while parallel to isatoic anhydride, present unique considerations starting from the availability of its own precursor, 2-aminothiophene-3-carboxylic acid.[10][11][12]

Synthesis and Physicochemical Properties: The Foundation

The accessibility of these reagents is a primary practical consideration. Isatoic anhydride is widely available and can be synthesized on a large scale via several established methods, such as the reaction of anthranilic acid with phosgene or the oxidation of isatin.[1][5][13][14]

In contrast, 1H-thieno[2,3-d]oxazine-2,4-dione is not as commonly available and is typically prepared in the lab. The synthesis begins with a 2-aminothiophene-3-carboxylate or carboxamide, which is often constructed via the versatile Gewald multicomponent reaction.[11][15][16] The subsequent cyclization to form the oxazine-dione ring mirrors the methods used for isatoic anhydride, for instance, by using phosgene or its equivalents.[17]

G Gewald_Reactants Gewald_Reactants Anthranilic_Acid Anthranilic_Acid

PropertyIsatoic Anhydride1H-Thieno[2,3-d]oxazine-2,4-dione
IUPAC Name 1H-Benzo[d][3][4]oxazine-2,4-dione2H-Thieno[2,3-d][3][4]oxazine-2,4(1H)-dione
CAS Number 118-48-978756-28-2 ([3,2-d] isomer)
Molecular Formula C₈H₅NO₃C₆H₃NO₃S
Molar Mass 163.13 g/mol 169.16 g/mol
Appearance White to off-white solidSolid (Appearance varies)
Melting Point 240-243 °C (decomposes)Not widely reported

Comparative Reactivity and Mechanistic Rationale

The core reactivity of both anhydrides involves nucleophilic attack at one of the two carbonyl carbons (C2 or C4). The choice of the attacking nucleophile and the subsequent reaction pathway dictates the final product.

G cluster_legend Mechanistic Crossroads Anhydride { O |  C=O |  N-H |  C=O |  O} Intermediate_A Acyl-Isocyanate Intermediate Anhydride->Intermediate_A Intermediate_B o-Aminobenzamide Intermediate Anhydride->Intermediate_B Nucleophile R-NH₂ Nucleophile->Anhydride:f1 Path A (Attack at C2) Nucleophile->Anhydride:f3 Path B (Attack at C4) l1 Path A: Leads to ring opening via an isocyanate intermediate. l2 Path B: Leads to the formation of a stable amide, releasing CO₂. This is the predominant pathway for synthesizing quinazolinones/thienopyrimidinones.

For the synthesis of fused pyrimidinones, the key reaction is the nucleophilic attack of a primary amine at the C4 carbonyl (Path B). This results in a ring-opening with the concomitant release of CO₂, forming a stable 2-aminobenzamide (from isatoic anhydride) or 2-aminothiophene-3-carboxamide (from the thieno-analog). This intermediate is then poised for cyclization with an aldehyde or another electrophile.

The electronic nature of the fused ring plays a subtle but critical role. The electron-donating nature of the thiophene ring in 1H-thieno[2,3-d]oxazine-2,4-dione, compared to the benzene ring, can modulate the electrophilicity of the C2 and C4 carbonyls. However, in most practical applications with amines, the formation of the amide via C4 attack is the productive and dominant pathway for both substrates.

Head-to-Head Application: Three-Component Synthesis of Fused Pyrimidinones

A powerful and atom-economical application for both reagents is their use in one-pot, three-component reactions with an amine and an aldehyde to generate 2,3-dihydroquinazolin-4(1H)-ones and their thieno[2,3-d]pyrimidin-4(3H)-one counterparts.[3][9][18]

General Reaction Scheme:

  • Isatoic Anhydride Route: Isatoic Anhydride + Amine + Aldehyde → 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one

  • Thieno-analog Route: 1H-Thieno[2,3-d]oxazine-2,4-dione + Amine + Aldehyde → 2,3-disubstituted-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Comparative Experimental Data

The following table collates representative data for these three-component reactions. While conditions are not identical, they illustrate the general efficiency and viability of both approaches.

ReagentAmineAldehydeCatalyst/SolventYield (%)Reference
Isatoic Anhydride3-Trifluoromethylaniline4-ChlorobenzaldehydeSulfamic acid / H₂O82[3]
Isatoic AnhydrideBenzylamine3-(5-methylfuran-2-yl)acroleinNone / EtOH(Not specified, structure confirmed)[18]
1H-Thieno[2,3-d]oxazine-2,4-dioneBenzylamine4-ChlorobenzaldehydeKOH / EtOH84[9]
1H-Thieno[2,3-d]oxazine-2,4-dioneBenzylamine4-HydroxybenzaldehydeKOH / EtOH81[9]

Analysis: The data indicates that 1H-thieno[2,3-d]oxazine-2,4-dione is a highly effective substrate for this transformation, affording yields that are comparable to, and in some cases exceeding, those obtained with isatoic anhydride.[3][9] The choice between the two often hinges not on yield, but on the desired final scaffold (quinazolinone vs. thienopyrimidinone).

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones from Isatoic Anhydride

This protocol is adapted from a representative three-component synthesis.[3]

  • Setup: To a 50 mL round-bottom flask, add isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), the desired aldehyde (1.0 mmol), and sulfamic acid (0.1 mmol, 10 mol%) as a catalyst.

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the substrates.

  • Workup: Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol is adapted from the one-pot procedure developed for the thieno-analog.[9]

  • Intermediate Formation: In a 50 mL round-bottom flask, dissolve 1H-thieno[2,3-d]oxazine-2,4-dione (1.0 mmol) and the desired primary amine (1.0 mmol) in 15 mL of absolute ethanol.

  • First Step Reaction: Heat the mixture to reflux and stir for 4-6 hours. This step forms the 2-amino-N-substituted-thiophene-3-carboxamide intermediate. Monitor completion by TLC.

  • Second Step Addition: After cooling the reaction mixture to room temperature, add the desired aromatic aldehyde (1.1 mmol) and potassium hydroxide (2.0 mmol) as a catalyst.

  • Cyclization: Heat the mixture to reflux and stir for an additional 6-8 hours.

  • Workup: After cooling, pour the reaction mixture into 50 mL of ice-water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the solid from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

Strategic Considerations: Making the Right Choice

FeatureIsatoic Anhydride1H-Thieno[2,3-d]oxazine-2,4-dione
Core Scaffold Benzene-fused (e.g., Quinazolinones)Thiophene-fused (e.g., Thienopyrimidinones)
Cost & Availability Inexpensive, widely available commercially.Requires multi-step synthesis from Gewald precursors.
Reactivity Highly reliable, well-documented reactivity with a vast range of nucleophiles.Excellent reactivity, analogous to isatoic anhydride, but less extensively documented.
Product Properties Leads to classic, well-studied heterocyclic systems.Provides access to bioisosteric analogs with potentially novel biological activity.
Primary Advantage Cost-effective and convenient for accessing established scaffolds.Strategic choice for lead optimization and exploring new chemical space in drug discovery.

Conclusion

Both isatoic anhydride and its thieno[2,3-d] analog are powerful synthons for constructing complex heterocyclic systems. The choice is rarely a matter of one being "better," but rather which is "fitter" for the purpose.

  • Choose Isatoic Anhydride when your goal is the efficient, cost-effective synthesis of quinazolines and other well-established benzofused heterocycles, or when working on a large scale where starting material cost is a primary driver.

  • Choose 1H-Thieno[2,3-d]oxazine-2,4-dione when your objective is to generate novel thienopyrimidinone scaffolds for biological screening, to perform bioisosteric replacement of a known quinazolinone-based drug, or to explore structure-activity relationships where the electronic and steric properties of a thiophene ring are desired.

Ultimately, 1H-thieno[2,3-d]oxazine-2,4-dione is not merely a substitute for isatoic anhydride but a strategic partner, enabling chemists to expand their synthetic portfolio and access a distinct and valuable region of chemical space.

References

A Comparative Guide to the Reactivity of Thieno[2,3-d]oxazine and Thieno[3,2-d]oxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, thieno-fused oxazines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural analogy to purine bases makes them attractive scaffolds for designing novel bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: thieno[2,3-d]oxazine and thieno[3,2-d]oxazine . By synthesizing available experimental data and theoretical insights, we aim to equip researchers with a predictive understanding of their chemical behavior, thereby facilitating their application in synthetic and drug discovery endeavors.

Introduction: Structural Isomers with Distinct Personalities

The fusion of a thiophene ring to an oxazine ring gives rise to two primary isomers: the angular thieno[2,3-d]oxazine and the linear thieno[3,2-d]oxazine. This seemingly subtle difference in the mode of fusion profoundly influences the electronic distribution within the bicyclic system, leading to distinct reactivity profiles. Understanding these differences is paramount for designing selective synthetic transformations and for predicting their metabolic fate in biological systems.

This guide will delve into the comparative reactivity of these isomers, focusing on their behavior towards nucleophiles and electrophiles, and their propensity for ring-opening reactions. We will ground our discussion in mechanistic principles and support our claims with available experimental evidence, primarily from studies on the more extensively researched thieno[2,3-d]oxazin-4-one and thieno[3,2-d]oxazin-4-one derivatives.

Nucleophilic Attack and Ring-Opening: A Tale of Two Acylating Agents

A predominant feature of the reactivity of thieno-oxazinones is the susceptibility of the oxazinone ring to nucleophilic attack, leading to ring-opening. This reactivity is central to their function as mechanism-based inhibitors of certain enzymes and serves as a versatile handle for synthetic diversification.

Thieno[2,3-d]oxazin-4-ones: Primed for Nucleophilic Acyl Substitution

Experimental evidence strongly suggests that the C-4 carbonyl carbon of the thieno[2,3-d]oxazin-4-one ring is highly electrophilic and serves as the primary site for nucleophilic attack. This is exemplified by their activity as inhibitors of human leukocyte elastase, a serine protease. The mechanism of inhibition involves the nucleophilic attack of the active site serine residue at the C-4 position of the oxazinone ring, leading to the formation of an acyl-enzyme intermediate and ring opening[1][2].

This reactivity can be rationalized by the electronic nature of the bicyclic system. The electron-withdrawing pyrimidine-like portion of the oxazinone ring, coupled with the carbonyl group, renders the C-4 position highly susceptible to nucleophiles.

Experimental Protocol: Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones via Ring-Opening of a Thieno[2,3-d]oxazin-4-one

This protocol illustrates the conversion of a thieno[2,3-d]oxazin-4-one to a thieno[2,3-d]pyrimidin-4(3H)-one through nucleophilic attack by an amine, a common synthetic transformation that highlights the reactivity of the oxazinone ring.

Step 1: Synthesis of the Thieno[2,3-d]oxazin-4-one Precursor The synthesis of the starting thieno[2,3-d]oxazin-4-one can be achieved through the acetic anhydride-induced cyclization of the corresponding 2-acylaminothiophene-3-carboxylic acid[3].

Step 2: Nucleophilic Ring-Opening and Recyclization

  • To a solution of the 2-substituted-4H-thieno[2,3-d][3][4]oxazin-4-one (1 mmol) in a suitable solvent such as ethanol or dioxane (10 mL), add the desired primary amine or hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, a 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one, often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

This transformation proceeds via an initial nucleophilic attack of the amine at the C-4 carbonyl of the oxazinone, followed by ring opening to an intermediate N-acyl-2-aminothiophene. Subsequent intramolecular cyclization with the elimination of water affords the thermodynamically more stable thienopyrimidinone.

Thieno[3,2-d]oxazin-4-ones: A Less Explored but Analogous Reactivity

While less extensively studied, the available literature suggests that thieno[3,2-d]oxazin-4-ones exhibit analogous reactivity towards nucleophiles. They are often generated in situ and used as reactive intermediates for the synthesis of thieno[3,2-d]pyrimidines[4][5][6]. This implies a similar susceptibility of the C-4 carbonyl to nucleophilic attack and subsequent ring-opening.

For instance, the synthesis of fused thieno[3,2-d]pyrimidines has been developed starting from the corresponding thieno[3,2-d][3][4]oxazine derivative, which is in turn generated from a 3-aminothiophene-2-carboxylate precursor[4][7]. The transformation of the oxazine to the pyrimidine necessitates a nucleophilic attack, mirroring the reactivity of the [2,3-d] isomer.

Comparative Reactivity towards Nucleophiles: A Summary

IsomerSite of Nucleophilic AttackReactivityExperimental Evidence
Thieno[2,3-d]oxazin-4-one C-4 (carbonyl carbon)HighEnzyme inhibition studies[1][2], synthesis of thienopyrimidines[3]
Thieno[3,2-d]oxazin-4-one C-4 (carbonyl carbon)Presumed to be highUse as intermediates in thienopyrimidine synthesis[4][5][6]

Electrophilic Substitution: The Influence of Ring Fusion on the Thiophene Moiety

The thiophene ring in both isomers is, in principle, susceptible to electrophilic attack. However, the electron-withdrawing nature of the fused oxazine ring deactivates the thiophene moiety towards electrophilic substitution compared to unsubstituted thiophene. The key difference between the two isomers lies in the regioselectivity of such reactions, which is dictated by the electronic distribution within the thiophene ring.

While direct experimental data on the electrophilic substitution of the parent thieno[2,3-d]oxazine and thieno[3,2-d]oxazine is scarce, we can infer the likely reactivity patterns from studies on the closely related thienopyrimidine systems and from fundamental principles of thiophene chemistry.

Thieno[2,3-d]oxazine: Directing Effects and Predicted Regioselectivity

In the thieno[2,3-d] fused system, the thiophene ring resembles a 2,3-disubstituted thiophene. The position alpha to the sulfur atom (C-6) is generally the most activated towards electrophilic attack in thiophenes. However, the fusion to the electron-withdrawing oxazine ring will influence the electron density distribution. Based on the known directing effects in related heterocyclic systems, electrophilic substitution is most likely to occur at the C-6 position, provided it is unsubstituted.

Thieno[3,2-d]oxazine: A More Symmetrical Electron Distribution

In the thieno[3,2-d] isomer, the thiophene ring is fused in a manner analogous to a 3,4-disubstituted thiophene. In this arrangement, both alpha-positions of the thiophene ring (C-2 and C-7 in the context of the bicyclic system, though C-2 is part of the oxazine ring) are adjacent to the fused ring. The position alpha to the sulfur and not part of the fused ring (C-7) is a likely candidate for electrophilic attack.

Predicted Regioselectivity of Electrophilic Substitution

IsomerPredicted Site of Electrophilic AttackRationale
Thieno[2,3-d]oxazine C-6Position alpha to the sulfur atom, analogous to 2-substituted thiophenes.
Thieno[3,2-d]oxazine C-7Position alpha to the sulfur atom, analogous to 3-substituted thiophenes.

It is crucial to note that these are predictions based on general principles and the reactivity of related systems. Experimental verification is necessary to definitively establish the regioselectivity of electrophilic substitution on these specific isomers.

Diagram: Workflow for Investigating Comparative Reactivity

G cluster_synthesis Isomer Synthesis cluster_reactivity Reactivity Studies cluster_analysis Analysis Synthesis_23d Synthesis of Thieno[2,3-d]oxazine Nucleophilic_Attack Nucleophilic Attack (e.g., Aminolysis, Hydrolysis) Synthesis_23d->Nucleophilic_Attack Electrophilic_Subst Electrophilic Substitution (e.g., Nitration, Halogenation) Synthesis_23d->Electrophilic_Subst Synthesis_32d Synthesis of Thieno[3,2-d]oxazine Synthesis_32d->Nucleophilic_Attack Synthesis_32d->Electrophilic_Subst Product_Char Product Characterization (NMR, MS, X-ray) Nucleophilic_Attack->Product_Char Kinetics Kinetic Studies (Reaction Rates) Nucleophilic_Attack->Kinetics Electrophilic_Subst->Product_Char Electrophilic_Subst->Kinetics Computational Computational Modeling (Electron Density, HOMO/LUMO) Product_Char->Computational Kinetics->Computational

Caption: Workflow for the comparative reactivity study of thieno-oxazine isomers.

Diagram: Nucleophilic Attack on Thieno[2,3-d]oxazin-4-one

G Thieno_oxazinone Thieno[2,3-d]oxazin-4-one Intermediate Tetrahedral Intermediate Thieno_oxazinone->Intermediate Nucleophilic attack at C4 Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Ring_Opened Ring-Opened Intermediate Intermediate->Ring_Opened Ring opening Product Ring-Opened Product Ring_Opened->Product Proton transfer

Caption: General mechanism of nucleophilic attack on thieno[2,3-d]oxazin-4-one.

Causality Behind Reactivity Differences: An Electronic Perspective

The mode of fusion of the thiophene ring alters the delocalization of the sulfur's lone pair electrons and the overall π-electron system. In the thieno[2,3-d] system, the fusion creates a more "vinylogous amide" character within the thiophene ring, which can influence the electron density at specific positions. In contrast, the thieno[3,2-d] isomer has a more symmetrical electronic distribution within the thiophene moiety.

These subtle electronic differences are expected to manifest in:

  • Different degrees of electrophilicity at the C-4 carbonyl carbon: This could lead to different rates of nucleophilic attack and ring-opening.

  • Varying electron densities at the C-6 and C-7 positions of the thiophene ring: This would directly impact the regioselectivity and rate of electrophilic substitution reactions.

To definitively quantify these differences, dedicated computational studies employing methods such as Density Functional Theory (DFT) to calculate electron density distributions, molecular electrostatic potentials, and frontier molecular orbital energies would be invaluable.

Conclusion and Future Directions

This guide has provided a comparative overview of the reactivity of thieno[2,3-d]oxazine and thieno[3,2-d]oxazine isomers, drawing upon available experimental data and theoretical principles.

Key Takeaways:

  • Both isomers, particularly in their oxazin-4-one form, are susceptible to nucleophilic attack at the C-4 position , leading to ring-opening. This reactivity is well-documented for the thieno[2,3-d] isomer and is inferred for the thieno[3,2-d] isomer based on its use as a synthetic intermediate.

  • The thiophene ring in both isomers is deactivated towards electrophilic substitution . The predicted regioselectivity differs, with the C-6 position being the likely site for the [2,3-d] isomer and the C-7 position for the [3,2-d] isomer.

  • The underlying cause for these reactivity differences lies in the distinct electronic structures imposed by the different modes of ring fusion.

Future research in this area should focus on:

  • Direct comparative experimental studies on the reactivity of both isomers under identical conditions to quantify differences in reaction rates and yields.

  • In-depth computational analysis to map the electron density and predict reactivity with greater accuracy.

  • Exploration of a wider range of reactions beyond nucleophilic attack at the carbonyl and electrophilic substitution on the thiophene ring to fully elucidate the chemical space of these versatile heterocycles.

By building upon this foundational understanding, the scientific community can more effectively harness the synthetic potential of thieno-oxazine isomers in the pursuit of novel materials and therapeutic agents.

References

A Comparative Guide to the Biological Activities of Thieno[2,3-d]pyrimidines and Quinazolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, thieno[2,3-d]pyrimidines and quinazolines have emerged as privileged structures, demonstrating a remarkable breadth of pharmacological effects. This guide provides an in-depth, objective comparison of the biological activities of these two prominent heterocyclic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents.

Introduction: Structural Analogs with Divergent Potential

Quinazolines, bicyclic compounds composed of a benzene ring fused to a pyrimidine ring, have a long-standing history in medicinal chemistry, with several derivatives reaching clinical use.[1][2] Thieno[2,3-d]pyrimidines, where the benzene ring of quinazoline is replaced by a thiophene ring, are considered bioisosteres of quinazolines.[3] This bioisosteric relationship suggests the potential for similar biological activities, yet subtle differences in their electronic and steric properties can lead to distinct pharmacological profiles. This guide will explore these nuances across key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Tale of Two Scaffolds Targeting Key Oncogenic Pathways

Both thieno[2,3-d]pyrimidines and quinazolines have been extensively investigated as anticancer agents, primarily as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and several approved quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are in clinical use.[4] Thieno[2,3-d]pyrimidines have also been explored as EGFR inhibitors, with some studies suggesting they may offer advantages.

A comparative study of quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors revealed that the nature of the substituent at position 4 is crucial for activity. While both scaffolds can exhibit potent inhibitory activity, certain thieno[2,3-d]pyrimidine derivatives have shown greater potency against both wild-type and mutant EGFR expressing cell lines compared to their quinazoline counterparts. This suggests that the thieno[2,3-d]pyrimidine scaffold may provide a valuable alternative for overcoming resistance to existing quinazoline-based EGFR inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of VEGFR-2 kinase. For instance, one study reported a thieno[2,3-d]pyrimidine derivative with an IC50 value of 0.23 µM against VEGFR-2, comparable to the multi-kinase inhibitor sorafenib.[5] These compounds have also demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116, HepG2, and MCF-7.[5] While quinazoline-based VEGFR-2 inhibitors also exist, the thieno[2,3-d]pyrimidine scaffold appears to be a particularly promising framework for the development of novel anti-angiogenic agents.

Table 1: Comparative Anticancer Activity of Representative Thieno[2,3-d]pyrimidines and Quinazolines

Compound ClassTargetRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine VEGFR-2Compound 17fHCT-1162.80[5]
HepG24.10[5]
VEGFR-2Compound 22MCF-711.32
HepG216.66
Quinazoline EGFRGefitinibVariousVaries[4]
EGFRErlotinibVariousVaries[4]

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism for both scaffolds involves the inhibition of protein kinases. By binding to the ATP-binding site of kinases like EGFR and VEGFR-2, these compounds block the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Thieno_Quin Thieno[2,3-d]pyrimidines Quinazolines Thieno_Quin->EGFR Inhibit Thieno_Quin->VEGFR2 Inhibit

Caption: Anticancer mechanism of thieno[2,3-d]pyrimidines and quinazolines.

Antimicrobial Activity: A Broad Spectrum of Action

Both thieno[2,3-d]pyrimidines and quinazolines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Thieno[2,3-d]pyrimidine derivatives have been reported to possess antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Some compounds have shown potent activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1]

Quinazolines and their derivatives also exhibit a broad spectrum of antimicrobial activities.[6] Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[6]

While direct comparative studies are limited, the available data suggests that both scaffolds are promising starting points for the development of new antimicrobial drugs. Further research involving head-to-head comparisons against a panel of clinically relevant pathogens is warranted.

Table 2: Representative Antimicrobial Activity of Thieno[2,3-d]pyrimidines and Quinazolines

Compound ClassOrganismRepresentative CompoundMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine S. aureus (MRSA)Compound 22-16[1]
Quinazoline Various BacteriaVarious DerivativesVaries[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Both thieno[2,3-d]pyrimidines and quinazolines have shown promise in this area.

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds exhibiting potency comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin in animal models of inflammation.[2][7] The mechanism of action is believed to involve the inhibition of key inflammatory mediators.

Quinazoline derivatives have also been extensively studied for their anti-inflammatory properties.[8] Their anti-inflammatory effects are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory prostaglandins and leukotrienes.

As with antimicrobial activity, there is a lack of direct comparative studies for the anti-inflammatory effects of these two classes of compounds. However, the existing evidence suggests that both scaffolds hold significant potential for the development of new anti-inflammatory therapies.

Table 3: Representative Anti-inflammatory Activity of Thieno[2,3-d]pyrimidines

Compound ClassAnimal ModelRepresentative CompoundInhibition of Edema (%)Reference
Thieno[2,3-d]pyrimidine Carrageenan-induced paw edemaCompound 4c42[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

Both thieno[2,3-d]pyrimidines and quinazolines are undeniably rich sources of biologically active compounds with significant therapeutic potential. While quinazolines have a more established clinical track record, the bioisosteric thieno[2,3-d]pyrimidine scaffold offers exciting opportunities for the development of novel drugs with potentially improved efficacy, selectivity, and resistance profiles.

This guide has highlighted the comparative biological activities of these two important heterocyclic systems, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental data and protocols serve as a valuable resource for researchers in the field.

Moving forward, there is a clear need for more direct, head-to-head comparative studies to fully elucidate the relative advantages and disadvantages of each scaffold in different therapeutic contexts. Such studies will be instrumental in guiding the rational design and development of the next generation of thieno[2,3-d]pyrimidine- and quinazoline-based medicines.

References

A Comparative Guide to the Structure-Activity Relationships of 1H-Thieno[2,3-d]oxazin-4-one Derivatives

A Comparative Guide to the Structure-Activity Relationships of 1H-Thieno[2,3-d][1][2]oxazin-4-one Derivatives

The 1H-thieno[2,3-d]oxazine-2,4-dione scaffold and its derivatives, particularly the more extensively studied 1H-thieno[2,3-d][1][2]oxazin-4-ones, represent a class of heterocyclic compounds with significant therapeutic potential. Their structural resemblance to endogenous purines and other bioactive fused pyrimidines has made them attractive targets in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their performance as enzyme inhibitors and receptor antagonists. We will delve into the experimental data that supports these findings, compare their activity with notable alternatives, and provide detailed protocols for their synthesis and evaluation.

The primary therapeutic promise of this scaffold has been demonstrated in the inhibition of human leukocyte elastase (HLE), a serine protease implicated in a variety of inflammatory diseases.[3][4][5] Additionally, derivatives of this class have shown activity as antagonists for kainate receptors, highlighting their potential in the development of novel antiepileptics.[2][6] This guide will dissect the key structural modifications that govern the potency and selectivity of these compounds for their respective targets.

The Strategic Advantage of the Thieno[2,3-d][1][2]oxazin-4-one Core

A significant aspect of the thieno[2,3-d][1][2]oxazin-4-one scaffold is its improved hydrolytic stability when compared to its benzisostere, the 4H-3,1-benzoxazin-4-ones.[3][5] This is a critical parameter for drug development, as enhanced stability can lead to better bioavailability and a more favorable pharmacokinetic profile. The replacement of the benzene ring with a thiophene moiety appears to confer this stability without compromising the inhibitory potency, making it a superior scaffold for further optimization.[3][5]

SAR Analysis at the C-2 Position: The Epicenter of Activity

The most profound and well-documented SAR for the 1H-thieno[2,3-d][1][2]oxazin-4-one series revolves around the substituent at the C-2 position. This position is pivotal for modulating the compound's interaction with its biological target.

Human Leukocyte Elastase (HLE) Inhibition

For HLE inhibition, the nature of the C-2 substituent dramatically influences the inhibitory constant (Ki). The general trend indicates that small, electron-donating groups are favored.

  • Alkoxy and Alkylthio Substituents: The introduction of small alkoxy and alkylthio groups at the C-2 position has yielded some of the most potent HLE inhibitors in this series.[3] Specifically, ethoxy, n-propoxy, and ethylthio groups have been shown to deliver inhibitors with Ki values below 11 nM.[3][4] This suggests that a combination of size and electronic properties of these groups is optimal for fitting into the active site of HLE and engaging in favorable interactions.

  • Amino Substituents: Secondary amino groups at the C-2 position have also been explored, leading to highly potent inhibitors. The 2-(diethylamino) derivatives, in particular, have demonstrated exceptional stability and low nanomolar inhibitory activity.[5] For instance, 2-(diethylamino)-4H-1-benzothieno[2,3-d][1][2]oxazin-4-one exhibited a Ki value of 5.8 nM.[5] Arylamino substituents have also been investigated, with compounds like 2-(3-trifluoromethylphenylamino)-4H-thieno[2,3-d][1][2]oxazin-4-one showing significant inhibitory activity.[7]

Table 1: Comparative HLE Inhibitory Activity of C-2 Substituted 1H-Thieno[2,3-d][1][2]oxazin-4-one Derivatives

Compound IDR5R6C-2 SubstituentTargetKi (nM)Reference
1a -CH₃-CH₃-OCH₂CH₃HLE< 11[3]
1b -CH₃-CH₃-OCH₂CH₂CH₃HLE< 11[3]
1c -CH₃-CH₃-SCH₂CH₃HLE< 11[3]
2a VariousVarious-N(CH₂CH₃)₂HLE5.8 (benzothieno analog)[5]
3h HH-NH-Ph-3-CF₃HLEMicromolar range[7]
Kainate Receptor Antagonism

The SAR at the C-2 position for kainate receptor antagonism presents a different profile. Here, the focus is on achieving subtype-specific inhibition of GluR5 and GluR6 receptors.[2][6]

  • Alkyl and Haloalkyl Substituents: The most potent inhibitors for the GluR5 receptor were found to be those with 2-trihalide-methyl substituents, with IC50 values in the low micromolar range.[2] For the GluR6 receptor, a 2-isopropyl-substituted derivative displayed the strongest activity with an IC50 of 8.7 µM.[2] This indicates that bulkier and more lipophilic groups at the C-2 position may be favorable for kainate receptor binding.

Table 2: Comparative Kainate Receptor Inhibitory Activity of C-2 Substituted 1H-Thieno[2,3-d][1][2]oxazin-4-one Derivatives

Compound IDR5R6C-2 SubstituentTargetIC50 (µM)Reference
3c -CH₃-Ph-CCl₃GluR523.4[2]
3d -CH₃-Ph-CF₃GluR516[2]
3f -CH₃-Ph-CH(CH₃)₂GluR68.7[2]

Experimental Protocols

The synthesis of 1H-thieno[2,3-d][1][2]oxazin-4-one derivatives typically starts with the construction of a polysubstituted 2-aminothiophene core, most commonly achieved through the Gewald reaction.[1][8][9]

Synthesis Workflow

Synthesis_WorkflowStartKetone/Aldehyde +Active Methylene Nitrile +SulfurGewaldGewald ReactionStart->GewaldAminothiophene2-AminothiopheneIntermediateGewald->AminothiopheneCyclizationCyclizationAminothiophene->CyclizationFinalProduct1H-Thieno[2,3-d][1,3]oxazin-4-oneDerivativesCyclization->FinalProduct

Caption: General synthetic workflow for 1H-thieno[2,3-d][1][2]oxazin-4-one derivatives.

Protocol 1: Synthesis of 2-Aminothiophene Precursor via Gewald Reaction

This protocol describes a general one-pot synthesis of a 2-aminothiophene, a key intermediate.

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • Organic base (e.g., morpholine, triethylamine, piperidine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the organic base (0.1-0.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir. The precipitated product is collected by filtration.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Protocol 2: Cyclization to form the 1H-Thieno[2,3-d][1][2]oxazin-4-one Ring

This protocol outlines the formation of the oxazinone ring from the 2-aminothiophene-3-carboxylate intermediate.

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate derivative

  • Phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Base (e.g., pyridine, triethylamine) - optional, depending on the method

Procedure for 2-Alkoxy Derivatives (via Carbamate):

  • The 2-aminothiophene-3-carboxylic acid is first converted to its corresponding ester.

  • The amino group of the ester is then acylated with an appropriate chloroformate (e.g., ethyl chloroformate) in the presence of a base like pyridine to form a carbamate.

  • The ester is hydrolyzed to the carboxylic acid.

  • The resulting N-alkoxycarbonyl-2-aminothiophene-3-carboxylic acid is then cyclized, often by heating in acetic anhydride, to yield the 2-alkoxy-1H-thieno[2,3-d][1][2]oxazin-4-one.

Protocol 3: In Vitro HLE Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against human leukocyte elastase.

Materials:

  • Human leukocyte elastase (HLE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Test compounds dissolved in DMSO

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound solution (final DMSO concentration should be low, e.g., <1%), and the HLE solution.

  • Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25 °C) for a pre-determined time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the enzyme activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Ki values can be determined from the IC50 values using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Mechanistic Insights and Comparative Analysis

The inhibitory mechanism of 1H-thieno[2,3-d][1][2]oxazin-4-ones against HLE is believed to be similar to that of 4H-3,1-benzoxazin-4-ones, acting as acyl-enzyme inhibitors.[3][5] The active site serine of HLE attacks the C-4 carbonyl carbon of the oxazinone ring, leading to the formation of a covalent acyl-enzyme intermediate.[3] The stability of this intermediate is a key determinant of the inhibitory potency. The enhanced stability of the thieno[2,3-d]oxazinone-derived acyl-enzyme intermediate compared to its benzoxazinone counterpart contributes to its efficacy.[5]

SAR_SummaryCore1H-Thieno[2,3-d][1,3]oxazin-4-one CoreC2_HLEC-2 Position (HLE Inhibition)- Small alkoxy (e.g., -OEt, -OPr)- Small alkylthio (e.g., -SEt)- Dialkylamino (e.g., -NEt₂)Result: ↑ Potency (Ki < 11 nM)Core->C2_HLESubstitution atC2_KainateC-2 Position (Kainate Antagonism)- Trihalomethyl (e.g., -CF₃, -CCl₃)- Bulky alkyl (e.g., -iPr)Result: ↑ Potency (IC₅₀ ~9-25 µM)Core->C2_KainateSubstitution atThiophene_RingThiophene Ring(vs. Benzene Ring)Result: ↑ Hydrolytic StabilityMaintained PotencyCore->Thiophene_RingBioisosteric Replacement

Caption: Summary of key structure-activity relationships for 1H-thieno[2,3-d][1][2]oxazin-4-one derivatives.

Conclusion

The 1H-thieno[2,3-d][1][2]oxazin-4-one scaffold is a versatile and promising platform for the development of potent and selective enzyme inhibitors and receptor antagonists. The SAR is well-defined, particularly at the C-2 position, which allows for rational design and optimization of derivatives for specific biological targets. As HLE inhibitors, these compounds show significant promise due to their high potency and improved stability over benzoxazinone analogs. Further exploration of substitutions on the thiophene ring and at other positions of the oxazinone core could lead to the discovery of new drug candidates with even more desirable pharmacological profiles.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1H-Thieno[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation for Novel Heterocyclic Entities

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is paved with rigorous scientific scrutiny. For compounds like 1H-Thieno[2,3-d]oxazine-2,4-dione, a heterocyclic scaffold with significant therapeutic potential, the establishment of robust, reliable, and reproducible analytical methods is not merely a regulatory formality; it is the very foundation of quality control, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the validation of a stability-indicating assay, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] For 1H-Thieno[2,3-d]oxazine-2,4-dione, this means developing methods that can accurately quantify the active pharmaceutical ingredient (API), detect and quantify process-related impurities, and separate and identify potential degradants that may form under various stress conditions.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the first critical decision in the method development and validation process. The choice is dictated by the physicochemical properties of 1H-Thieno[2,3-d]oxazine-2,4-dione, the intended purpose of the method (e.g., assay, impurity profiling, dissolution testing), and the desired performance characteristics such as sensitivity, selectivity, and throughput.

cluster_0 Method Selection Rationale Analyte Properties Analyte Properties Method Selection Method Selection Analyte Properties->Method Selection Intended Application Intended Application Intended Application->Method Selection Performance Requirements Performance Requirements Performance Requirements->Method Selection

Caption: Decision matrix for analytical method selection.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, polar to moderately non-polar small molecules like 1H-Thieno[2,3-d]oxazine-2,4-dione, RP-HPLC is the workhorse of the pharmaceutical industry. Its versatility, robustness, and wide applicability make it the primary choice for both quantitative assays and impurity profiling.

  • Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-silica) and a polar mobile phase (usually a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile or methanol). More hydrophobic compounds are retained longer on the column.

  • Causality of Experimental Choices:

    • Stationary Phase (C18): A C18 column is the logical starting point due to its versatility in retaining a wide range of organic molecules. The hydrophobicity of the thieno-oxazine ring system suggests good interaction with the C18 alkyl chains.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol as it provides lower UV cutoff and lower viscosity, leading to better peak shapes and lower backpressure. A gradient elution (varying the ratio of organic solvent to water over time) is typically employed in method development to ensure the elution of both polar and non-polar impurities within a reasonable run time.

    • Detector (UV/PDA): Given the conjugated aromatic system in 1H-Thieno[2,3-d]oxazine-2,4-dione, it is expected to have a strong UV chromophore. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information, which is invaluable for assessing peak purity and identifying co-eluting peaks during validation.[5]

Comparative Methodologies

While RP-HPLC is the primary choice, alternative and complementary techniques should be considered for a comprehensive analytical control strategy.

Technique Principle Advantages for 1H-Thieno[2,3-d]oxazine-2,4-dione Limitations
UPLC (Ultra-Performance Liquid Chromatography) Utilizes sub-2 µm particle size columns for higher efficiency and speed.[6]Faster analysis times, higher resolution, and increased sensitivity. Ideal for high-throughput screening and complex impurity profiles.[1][6][7]Higher backpressure requires specialized instrumentation. Method transfer from HPLC can be challenging.
HILIC (Hydrophilic Interaction Liquid Chromatography) Separation of polar compounds on a polar stationary phase with a high organic content mobile phase.[2][8][9]Superior retention and separation of very polar impurities or degradants that are not well-retained by RP-HPLC.[10][11]Can be less robust than RP-HPLC; longer column equilibration times.[2]
HS-GC-MS (Headspace Gas Chromatography-Mass Spectrometry) Analysis of volatile and semi-volatile compounds by sampling the vapor phase above the sample.The gold standard for identifying and quantifying residual solvents from the synthesis process.[12] Highly specific and sensitive.Not suitable for non-volatile analytes like the API itself or non-volatile impurities. Derivatization may be needed for some compounds.[13][14]

In-Depth Validation of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[4][15] It must also be able to separate and quantify any significant degradation products. The following is a detailed protocol for the validation of a hypothetical stability-indicating RP-HPLC method for 1H-Thieno[2,3-d]oxazine-2,4-dione, in accordance with ICH Q2(R1) guidelines.[1]

cluster_1 Validation Workflow Method Development Method Development Protocol Definition Protocol Definition Method Development->Protocol Definition Specificity Specificity Protocol Definition->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report

References

A Comparative Guide to the Bioisosteric Replacement of the Thieno[2,3-d]oxazine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and overcoming developmental hurdles. Bioisosteric replacement, a cornerstone of rational drug design, offers a powerful approach to fine-tune the physicochemical and pharmacological properties of a molecule while retaining its core biological activity. This guide provides an in-depth comparison of bioisosteric replacements for the thieno[2,3-d]oxazine scaffold, a heterocyclic system of growing interest in drug discovery. We will delve into the rationale behind these modifications, compare the biological performance of the parent scaffold with its key bioisosteres—primarily the thieno[2,3-d]pyrimidine and thieno[2,3-d]thiazine cores—and provide detailed experimental protocols to support further research and development.

The Thieno[2,3-d]oxazine Scaffold: A Privileged Starting Point

The thieno[2,3-d]oxazine core is a fused heterocyclic system that has garnered attention for its diverse biological activities. Its rigid structure and potential for substitution make it an attractive starting point for the design of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent inhibitors of human leukocyte elastase, an enzyme implicated in inflammatory diseases, and as subtype-specific kainate receptor antagonists for the potential treatment of epilepsy.[1][2]

The value of a scaffold in drug design is not only defined by its intrinsic activity but also by its adaptability to chemical modification. Bioisosteric replacement of the oxazine ring within the thieno[2,3-d]oxazine framework presents a strategic avenue to modulate key drug-like properties, including metabolic stability, solubility, and target-binding interactions.[3][4]

The Principle of Bioisosteric Replacement: A Conceptual Overview

Bioisosterism involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar steric, electronic, or physicochemical properties. The goal is to create a new molecule with improved pharmacological and toxicological profiles.[3][4] This strategy can be broadly categorized into classical and non-classical bioisosteres.

The bioisosteric replacement of the oxygen atom in the oxazine ring of the thieno[2,3-d]oxazine scaffold with a nitrogen or sulfur atom, leading to the corresponding thieno[2,3-d]pyrimidine and thieno[2,3-d]thiazine systems, represents a classical bioisosteric modification. This seemingly subtle change can have profound effects on the molecule's properties and biological activity.

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

ThienoOxazine [label="Thieno[2,3-d]oxazine\n(Parent Scaffold)", fillcolor="#34A853"]; Bioisosterism [label="Bioisosteric\nReplacement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ThienoPyrimidine [label="Thieno[2,3-d]pyrimidine", fillcolor="#EA4335"]; ThienoThiazine [label="Thieno[2,3-d]thiazine", fillcolor="#EA4335"]; Other [label="Other Replacements", fillcolor="#EA4335"];

ThienoOxazine -- Bioisosterism [len=1.5]; Bioisosterism -- ThienoPyrimidine [len=1.5]; Bioisosterism -- ThienoThiazine [len=1.5]; Bioisosterism -- Other [len=1.5]; }

Figure 1: Bioisosteric replacement strategy for the thieno[2,3-d]oxazine scaffold.

Key Bioisosteric Replacements and Their Comparative Performance

The most documented bioisosteric replacements for the thieno[2,3-d]oxazine scaffold involve the substitution of the oxygen atom with nitrogen or sulfur, yielding the thieno[2,3-d]pyrimidine and thieno[2,3-d]thiazine cores, respectively.

Thieno[2,3-d]pyrimidine: The Versatile Bioisostere

The thieno[2,3-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9] The rationale for replacing the oxazine ring with a pyrimidine ring often stems from the desire to introduce additional hydrogen bonding capabilities, modulate basicity, and potentially improve metabolic stability.[10][11]

Comparative Biological Activity:

While a direct head-to-head comparison of the thieno[2,3-d]oxazine and thieno[2,3-d]pyrimidine scaffolds across a wide range of biological targets is not extensively documented in the literature, some key insights can be drawn from available studies.

In a study focused on the development of subtype-specific kainate receptor antagonists, a series of thieno[2,3-d][12]oxazines were synthesized and showed inhibitory activity.[2] Subsequently, these oxazines were converted to their corresponding thieno[2,3-d]pyrimidine and thieno[2,3-d]thiazine bioisosteres.[2] Interestingly, in this particular study, the synthesized thieno[2,3-d]pyrimidine and thieno[2,3-d]thiazine derivatives did not show any activity at the GluR5 and GluR6 kainate receptors.[2] This finding underscores a critical principle in drug design: the success of a bioisosteric replacement is highly context-dependent and target-specific.

Conversely, the thieno[2,3-d]pyrimidine scaffold has demonstrated significant promise in other therapeutic areas, particularly as anticancer agents. Numerous studies have reported potent activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.[5][6] For instance, certain derivatives have shown potent inhibitory activity against VEGFR-2 kinase, a key target in angiogenesis.

Table 1: Comparative Biological Activity Data

ScaffoldTargetKey FindingsReference
Thieno[2,3-d]oxazine Kainate Receptors (GluR5, GluR6)Active as antagonists (e.g., IC50 = 8.7 µM for a 2-isopropyl derivative against GluR6).[2]
Thieno[2,3-d]pyrimidine Kainate Receptors (GluR5, GluR6)Inactive in the specific series tested.[2]
Thieno[2,3-d]pyrimidine VEGFR-2 KinasePotent inhibitors (e.g., IC50 = 0.23 µM for compound 17f).
Thieno[2,3-d]pyrimidine Breast Cancer (MCF7)Several derivatives showed higher activity than the reference drug Doxorubicin.[5]
Thieno[2,3-d]pyrimidine Gram-positive bacteriaPotent activity against multi-drug resistant strains (MICs 2–16 mg/L).[7]
Thieno[2,3-d]thiazine: An Alternative Replacement

The replacement of the oxygen in the thieno[2,3-d]oxazine ring with a sulfur atom to form the thieno[2,3-d]thiazine scaffold is another logical bioisosteric modification. While less explored than the pyrimidine counterpart, this substitution can influence the lipophilicity and metabolic profile of the molecule. As mentioned in the kainate receptor antagonist study, the synthesized thieno[2,3-d]thiazines were also found to be inactive, highlighting the nuanced nature of bioisosteric replacements.[2] Further research is needed to fully elucidate the potential of this scaffold in different therapeutic contexts.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of the thieno[2,3-d]oxazine scaffold and its conversion to the thieno[2,3-d]pyrimidine bioisostere are provided below.

Synthesis of the Thieno[2,3-d]oxazine Precursor

The synthesis of the thieno[2,3-d]oxazine scaffold typically begins with the versatile Gewald reaction to construct the initial 2-aminothiophene ring.

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Start [label="Ketone/Aldehyde +\nα-Cyanoester + Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gewald [label="Gewald Reaction", fillcolor="#34A853"]; Aminothiophene [label="2-Aminothiophene-3-carboxylate", fillcolor="#EA4335"]; Acylation [label="Acylation", fillcolor="#34A853"]; Acylamino [label="2-Acylaminothiophene-3-carboxylate", fillcolor="#EA4335"]; Hydrolysis [label="Hydrolysis", fillcolor="#34A853"]; CarboxylicAcid [label="2-Acylaminothiophene-3-carboxylic acid", fillcolor="#EA4335"]; Cyclization [label="Cyclization\n(e.g., Acetic Anhydride)", fillcolor="#34A853"]; ThienoOxazine [label="Thieno[2,3-d][12]oxazin-4-one", fillcolor="#EA4335"];

Start -> Gewald [len=1.5]; Gewald -> Aminothiophene [len=1.5]; Aminothiophene -> Acylation [len=1.5]; Acylation -> Acylamino [len=1.5]; Acylamino -> Hydrolysis [len=1.5]; Hydrolysis -> CarboxylicAcid [len=1.5]; CarboxylicAcid -> Cyclization [len=1.5]; Cyclization -> ThienoOxazine [len=1.5]; }

Figure 2: General workflow for the synthesis of the thieno[2,3-d]oxazine scaffold.

Step-by-Step Methodology for the Synthesis of a 2-Acylaminothiophene-3-carboxylic acid:

  • Gewald Reaction: To a mixture of the starting ketone or aldehyde (1 eq.), an α-cyanoester (e.g., ethyl cyanoacetate, 1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated 2-aminothiophene-3-carboxylate by filtration.

  • Acylation: Dissolve the 2-aminothiophene-3-carboxylate (1 eq.) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture by washing with dilute acid and brine, then dry the organic layer and concentrate under reduced pressure to obtain the 2-acylaminothiophene-3-carboxylate.

  • Hydrolysis: To a solution of the 2-acylaminothiophene-3-carboxylate (1 eq.) in a mixture of ethanol and water, add a base (e.g., sodium hydroxide, 2-3 eq.).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 2-acylaminothiophene-3-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step-by-Step Methodology for the Cyclization to Thieno[2,3-d][12]oxazin-4-one:

  • Suspend the 2-acylaminothiophene-3-carboxylic acid (1 eq.) in a dehydrating agent such as acetic anhydride.

  • Heat the mixture to reflux for a specified period (typically 1-3 hours).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid thieno[2,3-d][12]oxazin-4-one by filtration, wash with water, and recrystallize from a suitable solvent.[12]

Conversion of Thieno[2,3-d]oxazine to Thieno[2,3-d]pyrimidine

The thieno[2,3-d]oxazine scaffold serves as a versatile intermediate for the synthesis of its pyrimidine bioisostere.

Step-by-Step Methodology:

  • To a solution of the thieno[2,3-d][12]oxazin-4-one (1 eq.) in a suitable solvent (e.g., ethanol or dioxane), add an amine (e.g., ammonia, a primary amine, or hydrazine, 1.2-2 eq.).

  • Heat the reaction mixture to reflux until the conversion is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated thieno[2,3-d]pyrimidin-4(3H)-one by filtration.

  • Alternatively, the product may be isolated by evaporating the solvent and purifying the residue by column chromatography.[12]

Conclusion and Future Perspectives

The bioisosteric replacement of the thieno[2,3-d]oxazine scaffold, particularly with the thieno[2,3-d]pyrimidine core, represents a viable and fruitful strategy in drug discovery. While the thieno[2,3-d]oxazine system has shown promise in specific therapeutic areas such as inflammation and epilepsy, its pyrimidine bioisostere offers access to a much broader range of pharmacological activities, most notably in oncology and infectious diseases.

The key takeaway for drug development professionals is that while bioisosterism is a powerful tool, its application requires careful consideration of the specific biological target and the desired physicochemical properties. The observation that the thieno[2,3-d]pyrimidine and thiazine bioisosteres were inactive against kainate receptors, where the parent oxazine was active, serves as a crucial reminder that a successful bioisosteric replacement in one context does not guarantee success in another.

Future research should focus on expanding the direct comparative biological evaluation of these scaffolds against a wider array of targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships governing these heterocyclic systems and will undoubtedly pave the way for the discovery of novel and improved therapeutic agents.

References

A Comparative Guide to the Synthesis of Thieno[2,3-d]pyrimidines: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives potent agents in drug discovery, with a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The efficacy of these compounds has spurred significant interest in the development of efficient and versatile synthetic routes to this privileged heterocyclic system.

This guide provides a comparative analysis of the most prevalent synthetic strategies for the construction of the thieno[2,3-d]pyrimidine core. As a Senior Application Scientist, this document is structured to offer not just a recitation of methods, but a critical evaluation of their underlying logic, advantages, and limitations, supported by experimental data and detailed protocols.

The predominant approach to the synthesis of thieno[2,3-d]pyrimidines involves the initial construction of a substituted 2-aminothiophene, which then serves as the foundation for the annulation of the pyrimidine ring. The celebrated Gewald reaction is the most common and efficient method for accessing these crucial 2-aminothiophene intermediates.[3][4] Consequently, this guide will focus on the comparative analysis of different methodologies for the subsequent cyclization of Gewald-derived 2-aminothiophenes.

Key Synthetic Strategies: A Comparative Overview

The choice of synthetic route to a thieno[2,3-d]pyrimidine derivative is dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we compare four major strategies for the crucial pyrimidine ring formation.

Route Key Reagents for Cyclization Typical Reaction Conditions Advantages Disadvantages Yield Range (%)
Route 1 Formamide or Formic AcidHigh temperature (reflux)Simple, readily available reagents; good for unsubstituted pyrimidinone ring.High temperatures can limit functional group tolerance; may require harsh conditions.60-85%
Route 2 Isocyanates or IsothiocyanatesVaries (reflux in ethanol, DMF, or microwave irradiation)Introduces diversity at N-3 and C-2 (thioxo) positions; can be high yielding.Isocyanates and isothiocyanates can be toxic and moisture-sensitive.70-95%
Route 3 DMF-DMA followed by an amine (Dimroth Rearrangement)Microwave irradiation or conventional heatingExcellent for introducing a wide variety of substituents at the N-4 position; often high yielding and rapid under microwave conditions.[5][6]Two-step process from the 2-aminothiophene; Dimroth rearrangement may require specific conditions.75-95% (overall)
Route 4 One-Pot/Multicomponent ReactionsVaries (often catalyzed)High atom economy and operational simplicity; reduces waste and purification steps.Optimization can be complex; substrate scope may be limited compared to stepwise approaches.50-80%

In-Depth Analysis of Synthetic Routes

Route 1: The Classic Approach - Cyclization with Formamide

This is one of the most straightforward and established methods for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. The reaction involves the direct cyclization of a 2-aminothiophene-3-carboxylate with formamide, which serves as both the reactant and often the solvent.

Mechanism: The reaction proceeds via an initial formation of a formimidate intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, followed by elimination of ammonia to afford the final product. The high temperature is necessary to drive the reaction to completion.

Causality of Experimental Choices: The use of a large excess of formamide ensures that it acts as a solvent and drives the equilibrium towards the product. Refluxing conditions provide the necessary activation energy for the cyclization and subsequent aromatization of the pyrimidine ring.

Representative Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one [9]

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.

  • The reaction mixture is then allowed to cool to room temperature overnight.

  • The solid that forms is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 5,6,7,8-tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one.

Route 2: Introducing Diversity with Isocyanates and Isothiocyanates

This route provides an effective means of introducing substituents at the N-3 position and a carbonyl or thiocarbonyl group at the C-2 position of the pyrimidine ring. The reaction of a 2-aminothiophene-3-carboxylate with an isocyanate or isothiocyanate leads to the formation of a urea or thiourea intermediate, which then undergoes base-catalyzed intramolecular cyclization.

Mechanism: The initial step is the nucleophilic addition of the 2-amino group of the thiophene to the electrophilic carbon of the isocyanate or isothiocyanate, forming a urea or thiourea derivative. In the presence of a base, the nitrogen of the newly formed urea/thiourea is deprotonated, and the resulting anion attacks the ester carbonyl, leading to cyclization and elimination of an alcohol.

Causality of Experimental Choices: The choice of solvent (e.g., ethanol, DMF) depends on the solubility of the starting materials. A base, such as sodium ethoxide or potassium carbonate, is crucial for the cyclization step. Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.

Representative Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one [9]

  • A mixture of the appropriate 2-aminothiophene-3-carboxylate (1 mmol) and an aromatic isothiocyanate (1.1 mmol) in a suitable solvent is subjected to microwave irradiation or conventional heating.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled.

  • The precipitated solid is filtered, washed with a suitable solvent, and dried to afford the thioureido intermediate.

  • The intermediate is then cyclized by heating in the presence of a base to yield the final product.

Route 3: N-4 Functionalization via Dimroth Rearrangement

This elegant strategy allows for the introduction of a wide array of substituents at the 4-position of the thieno[2,3-d]pyrimidine ring. The synthesis begins with the reaction of a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate then reacts with a primary amine, leading to a Dimroth rearrangement to furnish the N-4 substituted thieno[2,3-d]pyrimidine.[5][6]

Mechanism: The reaction with DMF-DMA forms a reactive amidine intermediate. Subsequent reaction with a primary amine initially forms a new amidine by displacement of dimethylamine. This is followed by an intramolecular cyclization of the amino group onto the nitrile carbon. The resulting intermediate then undergoes the characteristic Dimroth rearrangement, which involves ring opening and subsequent ring closure to yield the thermodynamically more stable N-4 substituted product.[5]

Causality of Experimental Choices: Microwave irradiation is often employed to accelerate the reaction with DMF-DMA and the subsequent cyclization with the amine, significantly reducing reaction times and often improving yields.[6] The choice of amine directly determines the substituent at the N-4 position, making this a highly versatile method.

Representative Experimental Protocol: Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine [5]

  • Synthesis of the amidine intermediate: 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (10 mmol) and DMF-DMA (25 mmol) are irradiated at 200 W and 70°C for 20 minutes. The reaction mixture is then concentrated under reduced pressure to give the crude amidine intermediate.

  • Synthesis of the final product: The crude amidine intermediate (4.25 mmol), a substituted aniline (5.53 mmol), and acetic acid (1.28 mmol) in 2-propanol (10 mL) are subjected to microwave irradiation at 200 W and 120°C for 25 minutes.

  • After cooling, the precipitate is filtered, washed with cold 2-propanol, and dried to give the desired N-aryl-thieno[2,3-d]pyrimidin-4-amine. Yields for this step are typically in the range of 31-83%.[5]

Route 4: The Efficiency of One-Pot and Multicomponent Reactions

In the quest for more sustainable and efficient synthetic methodologies, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools. These reactions combine multiple synthetic steps into a single operation without the need for isolation of intermediates, thereby saving time, reagents, and reducing waste.

Mechanism: The mechanisms of MCRs are often complex and involve a cascade of reactions. For the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, an MCR could involve the initial Gewald reaction of a ketone, an active methylene nitrile, and sulfur, followed by in-situ cyclization with a suitable reagent like formamide.[1]

Causality of Experimental Choices: The success of an MCR depends on the careful selection of catalysts and reaction conditions that are compatible with all the reaction steps. The choice of starting materials is also critical and can influence the feasibility and outcome of the reaction.

Representative Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones

While a specific, universally applicable protocol is difficult to provide due to the varied nature of MCRs, a general procedure would involve:

  • The combination of a ketone, an active methylene nitrile, elemental sulfur, and a suitable base in a solvent.

  • After the formation of the 2-aminothiophene in situ, the cyclizing reagent (e.g., an aldehyde and an amine) is added to the same reaction vessel.

  • The reaction is then heated or irradiated until completion.

  • Workup and purification are then performed to isolate the final product.

Visualizing the Synthetic Pathways

To further clarify the relationships between these synthetic routes, the following diagrams illustrate the core transformations.

G cluster_gewald Gewald Reaction cluster_routes Pyrimidine Ring Annulation cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 ketone Ketone/Aldehyde aminothiophene 2-Aminothiophene Intermediate ketone->aminothiophene cyanoacetate Active Methylene Nitrile cyanoacetate->aminothiophene sulfur Sulfur + Base sulfur->aminothiophene formamide Formamide aminothiophene->formamide isocyanate Isocyanate/ Isothiocyanate aminothiophene->isocyanate dmf_dma 1. DMF-DMA 2. Primary Amine aminothiophene->dmf_dma product1 Thieno[2,3-d]pyrimidin-4(3H)-one formamide->product1 product2 N3, C2-Substituted Thieno[2,3-d]pyrimidine isocyanate->product2 product3 N4-Substituted Thieno[2,3-d]pyrimidine dmf_dma->product3

Caption: Overview of synthetic strategies starting from a Gewald reaction.

Conclusion

The synthesis of thieno[2,3-d]pyrimidines is a well-explored area of organic chemistry, driven by the significant biological activities of this heterocyclic scaffold. While the classic approach of cyclizing a Gewald-derived 2-aminothiophene with formamide remains a reliable method, modern strategies offer greater versatility and efficiency. The use of isocyanates/isothiocyanates and the Dimroth rearrangement pathway provide powerful tools for introducing molecular diversity, which is crucial for structure-activity relationship studies in drug discovery. Furthermore, the development of one-pot and multicomponent reactions represents a significant step towards more sustainable and atom-economical syntheses.

The selection of a particular synthetic route will ultimately depend on the specific target molecule and the research objectives. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors towards this important class of compounds.

References

A Comparative Guide to the Spectroscopic Analysis of 1H-Thieno[2,3-d]oxazine-2,4-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of the parent scaffold, 1H-Thieno[2,3-d]oxazine-2,4-dione, and its key derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document emphasizes the causal relationships between molecular structure and spectral output, grounded in authoritative data and field-proven insights. We will dissect how substitutions on the core ring system manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for structural elucidation and confirmation.

Introduction: The 1H-Thieno[2,3-d]oxazine-2,4-dione Scaffold

The thieno[2,3-d]oxazine core is a heterocyclic system of significant interest in medicinal chemistry. Fused heterocyclic systems are cornerstones of modern drug discovery, and analogues such as thieno[2,3-d]pyrimidines have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. The 1H-Thieno[2,3-d]oxazine-2,4-dione variant, which can be conceptualized as a cyclic anhydride fused to a thiophene ring, serves as a versatile precursor for a variety of more complex molecules[3].

Understanding the precise spectroscopic signature of this parent compound is paramount. It establishes a baseline from which the effects of functionalization can be accurately measured and interpreted. This guide will use ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry to build a comprehensive analytical picture.

cluster_0 1H-Thieno[2,3-d]oxazine-2,4-dione mol

Caption: Core structure of 1H-Thieno[2,3-d]oxazine-2,4-dione.

Spectroscopic Profile of the Parent Compound

The spectral characteristics of the unsubstituted 1H-Thieno[2,3-d]oxazine-2,4-dione are defined by its constituent parts: the thiophene ring, the dione system, and the N-H group.

  • ¹H NMR Spectroscopy: The most telling signals are the two doublets from the vicinal protons on the thiophene ring. A broad singlet corresponding to the acidic N-H proton is also expected, typically in the downfield region (>11 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy: Key signals include two distinct carbonyl carbons (C2 and C4) in the 150-165 ppm range and four carbons constituting the fused thieno-oxazine ring system.

  • Infrared (IR) Spectroscopy: The spectrum is dominated by strong absorption bands characteristic of the dione functional group. Two distinct C=O stretching bands are expected due to asymmetric and symmetric vibrations. The N-H bond will present a stretching vibration typically above 3100 cm⁻¹.

  • Mass Spectrometry (MS): The primary data point is the molecular ion peak (M⁺), which confirms the molecular weight of the compound (C₆H₃NO₃S, MW: 169.16 g/mol )[4].

Comparative Analysis: The Impact of N-Sulfonylation

A common derivatization strategy for such scaffolds involves substitution at the nitrogen atom. The synthesis of 1-(Substituted-phenylsulfonyl)-2H-thieno[2,3-d][1][5]oxazine-2,4(1H)-diones creates a distinct class of derivatives with altered electronic and steric properties[6].

cluster_0 N-Sulfonyl Derivative mol

Caption: General structure of an N-Sulfonyl derivative.

The introduction of a phenylsulfonyl group induces predictable and measurable shifts in the spectroscopic data.

  • Causality of Spectral Shifts: The sulfonyl group is strongly electron-withdrawing. This effect deshields nearby protons and carbons, causing their signals to shift downfield in NMR spectra. Furthermore, the bulky nature of the substituent can influence molecular conformation.

Comparative Spectroscopic Data Summary
Technique 1H-Thieno[2,3-d]oxazine-2,4-dione (Parent) 1-(Phenylsulfonyl) Derivative (Example) Analysis of Change
¹H NMR ~11.7 ppm (s, 1H, NH)[7]; Doublets for thiophene protons.No N-H signal. Aromatic signals for phenyl group (7.5-8.0 ppm). Thiophene protons shifted slightly downfield.Disappearance of the N-H proton signal is the most definitive evidence of substitution. The electron-withdrawing SO₂ group deshields the thiophene protons.
¹³C NMR ~160.8, 148.0 ppm (C=O)[7]. Thiophene carbons.Carbonyl signals may shift slightly. Appearance of new signals for the phenylsulfonyl group carbons (~125-140 ppm).New aromatic carbon signals confirm the presence of the substituent. Minor shifts in core carbons due to electronic changes.
IR (cm⁻¹) ~3150 (N-H stretch); ~1750, 1700 (C=O stretches).No N-H stretch. New strong bands for SO₂ group (~1350, 1160 cm⁻¹). C=O bands may shift to higher frequency.Appearance of characteristic SO₂ stretches is a key indicator. The electron-withdrawing effect strengthens the C=O bonds, shifting their frequency higher (hypsochromic shift).
Mass Spec. M⁺ at m/z 169.M⁺ at m/z 310. Characteristic fragmentation losing SO₂ (m/z 64) or the phenyl group (m/z 77).Molecular ion peak confirms the addition of the C₆H₅SO₂ group. Fragmentation patterns provide structural information about the substituent.

Experimental Protocols & Workflow

To ensure reproducibility and accuracy, standardized protocols are essential. The following outlines a general workflow for the spectroscopic analysis of these compounds.

Caption: General workflow for spectroscopic characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H)[8].

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure arm. This method is fast and requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Collect a background spectrum of the empty sample compartment or pure KBr pellet. Then, collect the sample spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatography: Inject the sample onto a suitable reverse-phase column (e.g., C18). Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization). This step confirms sample purity and separates any minor impurities.[9]

  • Mass Spectrometry: Acquire mass spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9] Tandem MS (MS/MS) can be performed to analyze fragmentation patterns, which is particularly useful for distinguishing between isomers[10][11].

Conclusion

The spectroscopic analysis of 1H-Thieno[2,3-d]oxazine-2,4-dione and its derivatives is a clear demonstration of structure-property relationships. The parent compound provides a distinct spectral signature that is predictably altered upon substitution. For N-sulfonyl derivatives, the key diagnostic changes include the disappearance of the N-H signal in ¹H NMR and IR spectra, and the appearance of characteristic SO₂ stretching bands in the IR spectrum and new aromatic signals in NMR. Mass spectrometry unequivocally confirms the mass of the added substituent and provides fragmentation data to further support the proposed structure. By systematically applying these powerful analytical techniques and understanding the underlying chemical principles, researchers can confidently elucidate the structures of novel compounds, a critical step in the journey of drug discovery and development.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 1H-Thieno[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thieno-Oxazine Scaffold

The landscape of drug discovery is perpetually driven by the exploration of novel heterocyclic scaffolds. Among these, fused-ring systems containing a thiophene nucleus have garnered significant attention due to their structural similarity to purines, allowing them to interact with a wide array of biological targets. While the thieno[2,3-d]pyrimidine core is well-documented for its potent anticancer and kinase inhibitory activities, the closely related 1H-Thieno[2,3-d]oxazine-2,4-dione scaffold represents a compelling, albeit less explored, frontier.[1][2][3]

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the 1H-Thieno[2,3-d]oxazine-2,4-dione core. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to preliminary drug discovery. The methodologies detailed herein are designed to efficiently screen for potential anticancer and enzyme-inhibitory effects, drawing from established best practices for analogous heterocyclic compounds.[4][5]

Part 1: Foundational Workflow for Compound Evaluation

A systematic in vitro testing cascade is paramount to efficiently triage novel compounds. The primary objective is to move from broad cytotoxicity screening to more specific mechanistic assays, thereby identifying promising candidates for further development. This workflow minimizes resource expenditure by eliminating inactive or overly toxic compounds early in the process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Compound Novel Thieno-Oxazine Derivatives (A, B, C) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Broad Panel of Cancer Cell Lines Compound->Cytotoxicity Initial Screen DoseResponse IC50 Determination (Active Compounds) Cytotoxicity->DoseResponse Prioritize Hits Selectivity Test against Normal (Non-cancerous) Cell Line DoseResponse->Selectivity Assess Therapeutic Window EnzymeAssay Target-Based Assay (e.g., Kinase/Protease Inhibition) Selectivity->EnzymeAssay Apoptosis Apoptosis/Cell Cycle Assay (e.g., Flow Cytometry) Selectivity->Apoptosis Investigate MoA

Caption: High-level workflow for in vitro screening of novel compounds.

Part 2: Core Experimental Protocols & Comparative Data

This section details the essential assays for characterizing our novel thieno-oxazine derivatives. For the purpose of this guide, we will hypothesize the testing of three novel compounds: TH-OXA-01 , TH-OXA-02 , and TH-OXA-03 . We will compare their performance against Doxorubicin, a standard chemotherapeutic agent, and Sorafenib, a known multi-kinase inhibitor.[2][6]

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[2][3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel compounds (TH-OXA-01, -02, -03) and the reference drug (Doxorubicin) in culture medium. The concentration range should be broad for the initial screen (e.g., 0.1 to 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "untreated control" wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

CompoundCell Line: MCF-7 (Breast Cancer) IC₅₀ (µM)Cell Line: HCT-116 (Colon Cancer) IC₅₀ (µM)Cell Line: WI-38 (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (SI) HCT-116 vs. WI-38
TH-OXA-01 15.89.2> 100> 10.8
TH-OXA-02 5.42.845.116.1
TH-OXA-03 48.265.7> 100> 1.5
Doxorubicin0.90.51.22.4
  • Interpretation: In this hypothetical dataset, TH-OXA-02 shows the most potent anticancer activity against both cancer cell lines.[2][8] Crucially, its activity against the normal WI-38 cell line is significantly lower (IC₅₀ = 45.1 µM), yielding a promising Selectivity Index of 16.1. A higher SI suggests the compound is preferentially toxic to cancer cells, a highly desirable trait. TH-OXA-01 shows moderate activity and excellent selectivity, while TH-OXA-03 is largely inactive.

Mechanistic Insight: Kinase Inhibition Assay

Given that many thieno-fused heterocycles inhibit protein kinases, a direct enzymatic assay is a logical next step.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and survival.[2] Inhibiting VEGFR-2 is a clinically validated anticancer strategy.

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylation is typically quantified using an antibody-based method like ELISA or a fluorescence-based readout.

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection system (e.g., a phosphotyrosine-specific antibody).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, ATP, and the test compound (e.g., TH-OXA-02 ) or a known inhibitor like Sorafenib.

  • Initiation: Add the VEGFR-2 enzyme to each well to start the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and proceed with the detection method. For an ELISA-based approach, this involves transferring the mixture to a plate coated with the substrate, adding a phosphotyrosine-specific antibody conjugated to an enzyme (like HRP), and then adding a chromogenic substrate to generate a signal.

  • Analysis: Measure the signal (absorbance or fluorescence) and calculate the percentage of kinase inhibition relative to a control reaction with no inhibitor. Determine the IC₅₀ value.

CompoundVEGFR-2 Kinase Inhibition IC₅₀ (µM)
TH-OXA-02 0.45
Sorafenib0.23

  • Interpretation: The data suggests that TH-OXA-02 is a potent inhibitor of VEGFR-2, with an IC₅₀ value in the sub-micromolar range, comparable to the established inhibitor Sorafenib.[2] This provides a plausible mechanism of action for the observed cytotoxicity in the MTT assay.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLC PLCγ VEGFR2->PLC Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF RAF PLC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor TH-OXA-02 Inhibitor->VEGFR2 INHIBITS (ATP Competition)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Part 3: Alternative Scaffolds & Future Directions

While the 1H-Thieno[2,3-d]oxazine-2,4-dione core is promising, it is essential to contextualize its performance against alternative heterocyclic systems.

  • Thieno[2,3-d]pyrimidines: This is the most closely related and widely studied class. These compounds have demonstrated potent activity against a range of cancer cell lines and kinases, including EGFR and VEGFR-2.[2][3] Any novel thieno-oxazine derivative would need to demonstrate comparable or superior potency, selectivity, or improved physicochemical properties (e.g., solubility, metabolic stability) to be considered a significant advancement.

  • Benzoxazinones: The benzene-fused analogues of the thieno-oxazine core have been investigated as inhibitors of serine proteases, such as human leukocyte elastase.[9] This suggests a potential alternative biological target for the thieno-oxazine series that warrants investigation, particularly if kinase inhibition is not observed. The replacement of the benzene ring with a thiophene ring has been shown to improve hydrolytic stability while retaining inhibitory potency.[9]

Future experimental work should focus on:

  • Broader Kinase Profiling: Test promising compounds like TH-OXA-02 against a panel of kinases to understand their selectivity.

  • Cell-Based Mechanistic Assays: Validate the on-target effect by measuring the phosphorylation of downstream targets of VEGFR-2 (e.g., ERK, AKT) in treated cells via Western Blot.

  • Apoptosis and Cell Cycle Analysis: Use flow cytometry to determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cell cycle arrest, providing deeper insight into the compound's cellular effects.[4]

By employing this structured, comparative, and mechanistically driven approach, researchers can robustly evaluate the therapeutic potential of novel 1H-Thieno[2,3-d]oxazine-2,4-dione derivatives and efficiently identify candidates worthy of progression into more complex preclinical models.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Thieno[2,3-d]oxazine-2,4-dione

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione, grounding every recommendation in established safety standards and regulatory requirements.

The fundamental principle governing this process is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA): all generators of chemical waste are responsible for its management from "cradle to grave"[3]. Therefore, this protocol is designed as a self-validating system to ensure compliance and safety at every stage.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is not extensively documented, data from structurally similar compounds and general chemical safety principles dictate a cautious approach. It is a prudent and standard laboratory practice to assume all new or sparsely studied chemical wastes are hazardous[3].

The initial hazard assessment for 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione is summarized below. This assessment informs the minimum required safety precautions.

PropertyData / Inferred HazardRationale & Source
Chemical Formula C₆H₃NO₃SA heterocyclic organic compound.[4]
Molecular Weight 169.16 g/mol [4]
Physical Form Solid[2]
Potential Hazards Harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation.Based on safety data for analogous structures and general precautions for heterocyclic compounds.[5]
Environmental Potentially harmful to aquatic life.A common characteristic of complex organic molecules; must be prevented from entering waterways.[6]

This initial characterization requires that 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione be managed as hazardous chemical waste in accordance with federal and local regulations.[7]

Required Personal Protective Equipment (PPE) and Engineering Controls

To mitigate risks identified in the hazard assessment, all handling and disposal procedures must be conducted with appropriate engineering controls and PPE. This is a core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9]

Control / PPESpecificationPurpose
Engineering Control Chemical Fume HoodTo prevent inhalation of airborne dust or particulates. Fume hoods must be functioning properly and tested annually.[10]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect against accidental splashes or contact with dust. Conforming to EN166 or NIOSH standards.[11]
Hand Protection Nitrile glovesTo prevent direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[11]
Body Protection Lab coatTo protect skin and personal clothing from contamination.

Step-by-Step Disposal Workflow

The following workflow provides a systematic process for the safe collection and disposal of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione waste.

DisposalWorkflowcluster_prepPhase 1: Preparation & Collectioncluster_accumPhase 2: Accumulation & Storagecluster_disposalPhase 3: Final DispositionstartWaste Generation(Solid 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione,contaminated consumables)ppeStep 1: Don Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppesegregateStep 2: Segregate Waste(Keep separate from liquids & incompatibles)ppe->segregatecontainerStep 3: Select Waste Container(HDPE, sealable, clean, dry)segregate->containerlabelingStep 4: Label Container(Name, Hazards, Date, PI Name)container->labelingaccumulateStep 5: Accumulate Waste(Keep container closed in Satellite Area)labeling->accumulateinspectStep 6: Regular Inspection(Check for leaks, proper labeling)accumulate->inspectendStep 7: Arrange for Final Disposal(Contact licensed hazardous waste contractor)inspect->end

Disposal Workflow for 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione.
Protocol Details:

Phase 1: Preparation & Collection

  • Don Appropriate PPE: Before handling any waste, ensure you are wearing the PPE detailed in Section 2.

  • Segregate Waste: Collect waste 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione and any items grossly contaminated with it (e.g., weigh boats, gloves, paper towels) separately from other chemical waste streams.[1] The causality here is critical: mixing unknown wastes can lead to dangerous chemical reactions, gas evolution, or fire.[7]

  • Select Waste Container: Use a designated, chemically compatible hazardous waste container. For solids, a high-density polyethylene (HDPE) pail with a sealable lid is appropriate. The container must be clean, dry, and in good condition.[3][12] Never use food-grade containers like milk jugs.[3]

  • Label Container: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "1H-Thieno[2,3-d][1][2]oxazine-2,4-dione"

    • CAS Number: 103979-54-0[4]

    • Associated Hazards (e.g., "Irritant," "Handle with Care")

    • Accumulation Start Date

    • Principal Investigator's Name and Laboratory Information

Phase 2: Accumulation & Storage

  • Accumulate Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must remain closed at all times except when actively adding waste.[3] This is the most common EPA violation cited at universities and is crucial for preventing spills and employee exposure.[3]

  • Regular Inspection: Weekly inspection of the SAA and its containers is a good laboratory practice and a regulatory requirement for larger waste generators.[12] Check for any signs of container degradation, leaks, or label damage.

Phase 3: Final Disposition

  • Arrange for Final Disposal: The ultimate disposal of this material must be conducted by a licensed professional waste disposal service.[7][11] Do not attempt to dispose of this chemical down the drain or in regular trash. Your institution's Environmental Health & Safety (EHS) department will coordinate with an approved contractor for pickup. The contractor will use a method such as high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[1][11]

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

For a small, contained spill of solid 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.

  • Cleanup:

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Using non-sparking tools (like plastic scoops), carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[6][11]

    • Place all contaminated cleanup materials (gloves, absorbent pads, scoops) into the same hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All wipes must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[10]

Decontamination of Labware

Glassware and equipment that have come into contact with 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione should be decontaminated before reuse.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This initial rinse solvent must be collected and disposed of as hazardous waste.

  • Wash: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to this comprehensive guide, you can ensure that your handling and disposal of 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione meet the highest standards of safety, scientific integrity, and regulatory compliance.

Comprehensive Safety Guide: Handling 1H-Thieno[2,3-d]oxazine-2,4-dione in a Research Environment

Comprehensive Safety Guide: Handling 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione in a Research Environment

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione. As a novel heterocyclic compound, specific safety data may be limited. Therefore, this guidance is conservatively based on the known hazards of structurally similar thieno-oxazine and benzoxazine derivatives, ensuring a high margin of safety for all laboratory personnel.

Hazard Analysis: A Precautionary Approach

A thorough review of safety data for analogous compounds is critical in the absence of a specific Safety Data Sheet (SDS) for 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione. Structurally related compounds, such as 2H-Benzo[3]thieno[3,2-d][1][2]oxazine-2,4(1H)-dione and various thieno-thiazine derivatives, exhibit a range of hazards that inform our recommendations.[4]

Anticipated Potential Hazards:

  • Skin Irritation and Sensitization: Similar compounds are known to cause skin irritation and may lead to allergic skin reactions upon repeated contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.

  • Acute Toxicity (Oral, Dermal, Inhalation): Analogous heterocyclic compounds have been classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Respiratory Irritation: As a powdered solid, airborne dust may cause respiratory tract irritation.[5]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety standard when handling this compound.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); face shield recommended.Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned lab coat.N95-rated respirator or use within a certified chemical fume hood.
Solution Preparation & Transfers Chemical splash goggles.Nitrile or neoprene gloves.Chemical-resistant lab coat.Work within a certified chemical fume hood.
Running Reactions & Work-up Chemical splash goggles and face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.Work within a certified chemical fume hood.
Handling Contaminated Waste Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Chemical-resistant lab coat or apron.N95-rated respirator if outside of a fume hood.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates, at a minimum, chemical splash goggles. A face shield provides an additional layer of protection against unexpected splashes, especially during transfers and reaction work-ups.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact, which could lead to irritation or sensitization.[4] Double-gloving is a best practice, particularly when handling the solid form, to mitigate the risk of exposure through micropores in a single glove.

  • Body Protection: A lab coat protects against incidental contact and contamination of personal clothing. For larger-scale operations, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: Due to the risk of respiratory irritation and potential inhalation toxicity, handling the solid compound outside of a certified chemical fume hood requires an N95-rated respirator.[4][5] All operations involving solutions should be conducted within a fume hood to control vapor and aerosol exposure.

Workflow for PPE Selection and Use

To ensure the highest level of safety, a systematic approach to PPE selection and use should be followed for every task involving 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione.

Caption: PPE selection workflow for handling 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione.

Operational and Disposal Plans

Safe Handling Procedures:

  • Designated Area: All work with 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of contamination.

  • Engineering Controls: A certified chemical fume hood is the primary engineering control for preventing inhalation exposure. Ensure the sash is at the appropriate height to maintain proper airflow.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[4] Always wash hands thoroughly after removing gloves and before leaving the laboratory.[4]

  • Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. Wear appropriate PPE, including respiratory protection, before cleaning the spill. Absorb liquids with an inert material (e.g., vermiculite, sand) and collect solids with care to avoid creating dust. Place all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Plan:

  • Chemical Waste: All waste containing 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione, including residual amounts in containers and contaminated materials from spills, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated, sealed hazardous waste container for proper disposal. Do not dispose of contaminated PPE in the regular trash. Contaminated clothing should be washed before reuse.[4]

By adhering to these stringent safety protocols, researchers can effectively mitigate the potential hazards associated with handling 1H-Thieno[2,3-d][1][2]oxazine-2,4-dione, ensuring a safe and productive laboratory environment.

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